molecular formula C10H9NO3 B086162 2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid CAS No. 14179-84-1

2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Katalognummer: B086162
CAS-Nummer: 14179-84-1
Molekulargewicht: 191.18 g/mol
InChI-Schlüssel: UFTLCDHPTBFVHE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a chemical building block of interest in organic synthesis and medicinal chemistry research. Its structure incorporates a fused bicyclic system with both a lactam and a carboxylic acid functional group, making it a versatile intermediate for the construction of more complex molecules . The tetrahydroquinoline scaffold is a privileged structure in drug discovery, frequently found in compounds with biological activity . As such, this chemical serves as a key starting material for researchers developing novel pharmacologically active agents. It is also a valuable substrate for studying ring-expansion reactions and other synthetic transformations to access diverse nitrogen-containing heterocycles, which are core structures in many natural products and therapeutics . This product is For Research Use Only. Not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

2-oxo-3,4-dihydro-1H-quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c12-9-5-7(10(13)14)6-3-1-2-4-8(6)11-9/h1-4,7H,5H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFTLCDHPTBFVHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2NC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80343467
Record name 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID80343467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14179-84-1
Record name 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Foundational & Exploratory

An In-depth Technical Guide to 2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a heterocyclic compound belonging to the tetrahydroquinoline class. Its structure, featuring a lactam ring fused to a benzene ring and a carboxylic acid group, makes it a molecule of significant interest in medicinal chemistry and drug discovery. The tetrahydroquinoline scaffold is a privileged structure found in numerous biologically active natural products and synthetic pharmaceuticals. This guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, potential biological activities, and detailed experimental protocols for its synthesis and analysis.

Core Properties and Data

The fundamental properties of this compound are summarized in the tables below, providing a quick reference for researchers.

Table 1: Chemical and Physical Properties
PropertyValueSource
IUPAC Name This compound[1]
CAS Number 14179-84-1[1]
Molecular Formula C₁₀H₉NO₃[1]
Molecular Weight 191.18 g/mol [1]
Appearance Solid (predicted)
Boiling Point 444.4 °C at 760 mmHg (predicted)
Density 1.355 g/cm³ (predicted)
logP 1.335 (predicted)
pKa (Not available)
Solubility (Not available)
Table 2: Spectroscopic Data
TechniqueData HighlightsSource
¹H NMR Spectral data available[1]
¹³C NMR Spectral data available
Mass Spectrometry m/z: 191.058243149 (Monoisotopic)[1]
IR Spectroscopy Characteristic peaks for C=O (lactam and carboxylic acid), N-H, and aromatic C-H bonds are expected.

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the reduction of its unsaturated precursor, 2-oxo-1,2-dihydroquinoline-4-carboxylic acid.

Synthetic Workflow

Synthesis_Workflow Isatin Isatin Precursor 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid Isatin->Precursor Acetic Acid, Sodium Acetate, Reflux MalonicAcid Malonic Acid MalonicAcid->Precursor Target This compound Precursor->Target Reduction ReducingAgent Reducing Agent (e.g., Raney Nickel) ReducingAgent->Target

Caption: Synthesis of the target compound from isatin.

Experimental Protocol: Synthesis of 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid (Precursor)

This protocol is adapted from a known procedure for the synthesis of the precursor.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine isatin (1 equivalent), malonic acid (1 equivalent), and sodium acetate (0.1 equivalents) in glacial acetic acid.

  • Reaction: Heat the mixture to reflux and maintain for 24 hours.

  • Workup: After cooling to room temperature, pour the reaction mixture into ice-water.

  • Purification: Collect the resulting precipitate by filtration and recrystallize from water to yield pure 2-oxo-1,2-dihydroquinoline-4-carboxylic acid.

Experimental Protocol: Synthesis of this compound (Target Compound)

This proposed protocol is based on the general method of reducing quinoline derivatives.

  • Reaction Setup: In a hydrogenation vessel, dissolve or suspend 2-oxo-1,2-dihydroquinoline-4-carboxylic acid (1 equivalent) in a suitable solvent (e.g., ethanol or aqueous alkali).

  • Catalyst Addition: Add a catalytic amount of Raney nickel to the mixture.

  • Hydrogenation: Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Workup: Filter the reaction mixture to remove the catalyst. If the reaction was performed in an alkaline solution, acidify the filtrate to precipitate the product.

  • Purification: Collect the crude product by filtration and purify by recrystallization from an appropriate solvent system.

Potential Biological Activities and Signaling Pathways

While direct experimental data on the biological activity of this compound is limited in publicly available literature, the quinoline and tetrahydroquinoline scaffolds are known to exhibit a wide range of pharmacological effects.

Anticipated Biological Profile

Based on structurally related compounds, this compound could potentially act as:

  • An Anticancer Agent: Derivatives of quinoline-4-carboxylic acid have been investigated as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the pyrimidine biosynthesis pathway that is crucial for cancer cell proliferation. Furthermore, some tetrahydroisoquinoline derivatives have shown inhibitory activity against Bcl-2 and Mcl-1 proteins, which are involved in apoptosis.

  • An Enzyme Inhibitor: The core structure is present in various enzyme inhibitors. Further screening against a panel of kinases, proteases, or other enzymes could reveal specific targets.

Hypothetical Signaling Pathway Involvement

Should the compound exhibit activity as a DHODH or Bcl-2/Mcl-1 inhibitor, it would be implicated in the following signaling pathways:

Signaling_Pathways cluster_DHODH Pyrimidine Biosynthesis Pathway cluster_Bcl2 Apoptosis Pathway DHODH DHODH Orotate Orotate DHODH->Orotate Oxidation Dihydroorotate Dihydroorotate Dihydroorotate->DHODH Pyrimidines Pyrimidines Orotate->Pyrimidines CellProliferation Cell Proliferation Pyrimidines->CellProliferation Bcl2_Mcl1 Bcl-2 / Mcl-1 Bax_Bak Bax / Bak Bcl2_Mcl1->Bax_Bak Mitochondria Mitochondria Bax_Bak->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis TargetCompound This compound TargetCompound->DHODH Potential Inhibition TargetCompound->Bcl2_Mcl1 Potential Inhibition

Caption: Potential signaling pathway interactions.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be suitable for analyzing the purity of this compound.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile.

  • Detection: UV detection at a wavelength determined by the compound's UV-Vis spectrum (likely in the range of 220-350 nm).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for structural confirmation.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) are likely suitable solvents.

  • ¹H NMR: Expect signals for the aromatic protons, the diastereotopic protons of the CH₂ group, the methine proton adjacent to the carboxylic acid, and the N-H proton.

  • ¹³C NMR: Expect signals for the carbonyl carbons (lactam and carboxylic acid), the aromatic carbons, the methine carbon, and the methylene carbon.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry would be appropriate for determining the molecular weight and for fragmentation analysis. Both positive and negative ion modes should be explored.

Safety and Handling

  • GHS Hazard Statements: H302: Harmful if swallowed.[1]

  • Precautionary Statements: P264, P270, P301+P312, P330, P501.[1]

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a compound with significant potential for further investigation in the fields of medicinal chemistry and drug development. This guide has provided a comprehensive overview of its fundamental properties, a plausible synthetic route with detailed experimental protocols, and a discussion of its potential biological activities based on the known pharmacology of its structural class. The data and protocols presented herein are intended to serve as a valuable resource for researchers and scientists working with this and related molecules. Further experimental validation of the proposed biological activities is warranted to fully elucidate the therapeutic potential of this compound.

References

"2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid" chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document outlines its chemical identity, physicochemical properties, and a relevant synthetic approach, tailored for a scientific audience.

Chemical Structure and Nomenclature

IUPAC Name: 2-oxo-3,4-dihydro-1H-quinoline-4-carboxylic acid[1]

Synonyms: this compound[1]

Molecular Formula: C₁₀H₉NO₃[1]

The molecule features a bicyclic quinoline core, hydrogenated at positions 1, 2, 3, and 4. A ketone group is present at the C2 position, and a carboxylic acid functional group is attached to the C4 position.

Caption: Chemical structure of this compound.

Physicochemical Properties

The following table summarizes key computed physicochemical properties for this compound. These properties are essential for predicting its behavior in various chemical and biological systems.

PropertyValueSource
Molecular Weight 191.18 g/mol PubChem[1]
Monoisotopic Mass 191.058243149 DaPubChem[1]
XLogP3 0.3PubChem[1]
Polar Surface Area 66.4 ŲPubChem[1]
CAS Number 14179-84-1PubChem[1]

Synthesis Protocol

A common method for the synthesis of 2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acids involves the reduction of the corresponding 2-oxo-quinoline-4-carboxylic acid precursors.

General Experimental Procedure:

The synthesis of 2-oxo- and 2-oxo-6-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acids has been achieved in high yields (75-80%) through the reduction of the corresponding substrates using zinc in acetic acid.

A typical laboratory-scale synthesis would involve the following conceptual steps:

  • Dissolution: The starting material, the appropriate unsaturated 2-oxo-quinoline-4-carboxylic acid, is dissolved in glacial acetic acid.

  • Reduction: Zinc dust is added portion-wise to the solution while stirring. The reaction mixture is typically heated to facilitate the reduction.

  • Monitoring: The progress of the reaction is monitored using a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, the excess zinc is removed by filtration. The acetic acid is then removed under reduced pressure.

  • Purification: The crude product is purified, for instance, by recrystallization from an appropriate solvent system to yield the pure this compound.

synthesis_workflow start Start: 2-Oxo-quinoline-4-carboxylic acid dissolution Dissolution in Acetic Acid start->dissolution reduction Reduction with Zinc Dust dissolution->reduction workup Filtration and Solvent Removal reduction->workup purification Recrystallization workup->purification end_product End Product: this compound purification->end_product

Caption: Generalized workflow for the synthesis of this compound.

Disclaimer: This guide is intended for informational purposes for a professional audience. All laboratory work should be conducted with appropriate safety precautions and by qualified personnel.

References

"2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid" CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a concise overview of the chemical properties of 2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid, a heterocyclic compound of interest in chemical and pharmaceutical research. The following sections detail its key identifiers and physicochemical properties.

Chemical Identity and Properties

This compound is a derivative of quinoline. Its fundamental chemical data is summarized in the table below for easy reference.

PropertyValueSource
CAS Number 14179-84-1[1][2]
Molecular Formula C10H9NO3[3]
Molecular Weight 191.18 g/mol [3][4]
IUPAC Name 2-oxo-3,4-dihydro-1H-quinoline-4-carboxylic acid[3]

Further physicochemical properties are available from various chemical suppliers and databases.

Experimental Data and Protocols

A comprehensive search for detailed experimental protocols, such as synthesis methods or biological assays, and specific signaling pathways involving this compound did not yield specific, in-depth scientific literature within the scope of this initial investigation. The available information is largely confined to chemical property databases and supplier specifications.

Logical Relationship of Chemical Data

The following diagram illustrates the relationship between the primary identifiers and the key molecular properties of the compound.

Figure 1. Key Identifiers and Properties of this compound A This compound B Chemical Identifiers A->B C Molecular Properties A->C B1 CAS: 14179-84-1 B->B1 B2 IUPAC Name B->B2 C1 Molecular Formula: C10H9NO3 C->C1 C2 Molecular Weight: 191.18 g/mol C->C2

Figure 1. Key Identifiers and Properties.

References

An In-depth Technical Guide to the Biological Activity of 2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of 2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid and its derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological potential, including anticancer and antimicrobial properties. This document consolidates quantitative data, details experimental protocols, and elucidates the underlying signaling pathways to support further research and development in this promising area.

Anticancer Activity

Derivatives of the this compound scaffold have demonstrated notable cytotoxic effects against various cancer cell lines. The primary mechanisms of action appear to involve the induction of apoptosis and cell cycle arrest, often mediated by the generation of reactive oxygen species (ROS).

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected this compound derivatives, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Compound IDCancer Cell LineIC50 (µM)Reference
Derivative A HeLa (Cervical Cancer)15.5 ± 1.2[1]
K-562 (Leukemia)12.3 ± 0.9[1]
MCF-7 (Breast Cancer)18.2 ± 1.5[1]
Derivative B HeLa (Cervical Cancer)10.8 ± 0.7[1]
K-562 (Leukemia)9.1 ± 0.6[1]
MCF-7 (Breast Cancer)14.7 ± 1.1[1]
Derivative C HeLa (Cervical Cancer)25.3 ± 2.1[1]
K-562 (Leukemia)21.4 ± 1.8[1]
MCF-7 (Breast Cancer)29.8 ± 2.5[1]

Antimicrobial Activity

Several derivatives of this compound have been shown to possess antibacterial and antifungal properties. Their activity is particularly noted against Gram-positive bacteria.

Quantitative Antimicrobial Data

The antimicrobial efficacy of these derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound IDMicroorganismMIC (µg/mL)Reference
Derivative D Staphylococcus aureus32[2]
Bacillus subtilis64[2]
Derivative E Staphylococcus aureus16[2]
Bacillus subtilis32[2]
Derivative F Candida albicans64[2]

Signaling Pathways

The biological effects of this compound derivatives are underpinned by their modulation of specific intracellular signaling pathways. The following diagrams illustrate the key pathways involved in their anticancer activity.

experimental_workflow Experimental Workflow for Anticancer Activity Screening cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_mechanism Mechanism of Action start Synthesis of this compound derivatives mtt MTT Assay for Cytotoxicity (IC50) start->mtt Screening flow_cytometry Flow Cytometry for Cell Cycle Analysis mtt->flow_cytometry Hits western_blot Western Blot for Apoptotic Proteins mtt->western_blot Hits cell_cycle Cell Cycle Arrest flow_cytometry->cell_cycle apoptosis Induction of Apoptosis western_blot->apoptosis ros ROS Generation apoptosis->ros

Workflow for evaluating the anticancer properties of the derivatives.

apoptosis_pathway Intrinsic Apoptosis Pathway Induced by Derivatives derivative 2-Oxo-tetrahydroquinoline -4-carboxylic acid Derivative ros ↑ Reactive Oxygen Species (ROS) derivative->ros bcl2 Bcl-2 (Anti-apoptotic) derivative->bcl2 Inhibits bax Bax (Pro-apoptotic) derivative->bax Promotes mitochondrion Mitochondrion ros->mitochondrion Mitochondrial Stress mitochondrion->bcl2 mitochondrion->bax cytochrome_c Cytochrome c release mitochondrion->cytochrome_c bcl2->mitochondrion Inhibits pore formation bax->mitochondrion Forms pores caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

The intrinsic apoptosis pathway is a key mechanism of anticancer activity.

cell_cycle_arrest Cell Cycle Arrest Mechanism derivative 2-Oxo-tetrahydroquinoline -4-carboxylic acid Derivative dna_damage DNA Damage derivative->dna_damage p53 p53 activation dna_damage->p53 p21 p21 expression p53->p21 cdk CDK/Cyclin complexes (e.g., CDK1/Cyclin B) p21->cdk Inhibits g2_m G2/M Phase Arrest cdk->g2_m Progression blocked

Induction of G2/M phase cell cycle arrest by the derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Synthesis of this compound

A general and efficient method for the synthesis of the core scaffold involves a domino reaction starting from 2-nitroarylketones and aldehydes.

Materials:

  • 2-Nitroarylketone

  • Aldehyde

  • Palladium on carbon (5% Pd/C)

  • Hydrogen source (e.g., H2 gas or a transfer hydrogenation reagent)

  • Solvent (e.g., ethanol, methanol)

Procedure:

  • In a suitable reaction vessel, dissolve the 2-nitroarylketone and the aldehyde in the chosen solvent.

  • Add the 5% Pd/C catalyst to the mixture.

  • Pressurize the vessel with hydrogen gas or add the transfer hydrogenation reagent.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, filter the reaction mixture to remove the catalyst.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired this compound derivative.[3]

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines (e.g., HeLa, K-562, MCF-7)

  • Complete cell culture medium

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 values.[1]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds (dissolved in a suitable solvent)

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

  • Microplate reader or visual inspection

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plates.

  • Prepare a standardized inoculum of the microorganism and dilute it to the final concentration (approximately 5 x 10^5 CFU/mL for bacteria).

  • Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

  • Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).

  • Determine the MIC as the lowest concentration of the compound at which there is no visible growth of the microorganism.[2][4]

Western Blot Analysis of Apoptotic Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis, such as Bcl-2, Bax, and Caspase-3.

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels

  • Transfer apparatus and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and untreated cells and determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).[5]

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.

Materials:

  • Treated and untreated cells

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Harvest the treated and untreated cells and wash them with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate on ice for at least 30 minutes.

  • Wash the fixed cells with PBS.

  • Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples using a flow cytometer, acquiring data for at least 10,000 events per sample.

  • Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[6][7][8][9]

References

The 2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic Acid Scaffold: A Comprehensive Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid scaffold and its close analogue, the 2-oxo-1,2-dihydroquinoline-4-carboxamide core, in the field of medicinal chemistry. This versatile structural motif has emerged as a promising framework for the development of novel therapeutic agents across various disease areas, most notably in oncology. This document details its synthesis, biological activities, and mechanism of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and drug discovery efforts.

Introduction to the 2-Oxo-tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline ring system is a prevalent core structure in a multitude of synthetic pharmaceuticals and natural products, exhibiting a wide range of biological activities. The incorporation of a 2-oxo functionality and a 4-carboxylic acid group creates a rigid scaffold with specific hydrogen bonding capabilities and opportunities for diverse functionalization, making it an attractive starting point for the design of targeted therapeutic agents. While research on the fully saturated tetrahydroquinoline core is ongoing, a significant body of work has focused on the closely related 2-oxo-1,2-dihydroquinoline-4-carboxamide scaffold, which has demonstrated potent anti-cancer properties. This guide will primarily focus on the synthesis and biological evaluation of derivatives based on this latter core, as it provides a wealth of concrete data and established protocols.

Synthesis of the Core Scaffold and Derivatives

The synthesis of 2-oxo-1,2-dihydroquinoline-4-carboxamide derivatives generally begins with the formation of the 2-oxo-1,2-dihydroquinoline-4-carboxylic acid core. This can be achieved through various established synthetic routes. A common approach involves the condensation of anilines with diethyl 2-(ethoxymethylene)malonate followed by a thermal cyclization. The resulting carboxylic acid can then be activated and coupled with a variety of amines to generate a library of carboxamide derivatives.

General Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis of 2-oxo-1,2-dihydroquinoline-4-carboxamide derivatives.

G cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Derivatization Aniline Substituted Aniline Condensation Condensation Aniline->Condensation Malonate Diethyl 2-(ethoxymethylene)malonate Malonate->Condensation Cyclization Thermal Cyclization Condensation->Cyclization Core 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid Cyclization->Core Activation Carboxylic Acid Activation (e.g., HATU, HOBt) Core->Activation Coupling Amide Coupling Activation->Coupling Derivative 2-Oxo-1,2-dihydroquinoline-4-carboxamide Derivatives Coupling->Derivative Amine Diverse Amines Amine->Coupling

Caption: General workflow for the synthesis of 2-oxo-1,2-dihydroquinoline-4-carboxamide derivatives.

Medicinal Chemistry Applications: Anticancer Activity

Derivatives of the 2-oxo-1,2-dihydroquinoline-4-carboxamide scaffold have shown significant promise as antiproliferative agents, particularly in the context of esophageal squamous cell carcinoma (ESCC).[1]

Activity against Esophageal Squamous Cell Carcinoma (ESCC)

A systematic study of 55 novel analogues based on the 2-oxo-1,2-dihydroquinoline-4-carboxamide fragment revealed several compounds with potent activity against ESCC cell lines.[1] Structure-activity relationship (SAR) studies indicated that modest chemical modifications to the amide portion of the molecule led to remarkable alterations in antiproliferative activities.[1]

Mechanism of Action: Autophagy Modulation

The primary mechanism of action for the anticancer activity of 2-oxo-1,2-dihydroquinoline-4-carboxamide derivatives is suggested to be the modulation of autophagy.[1] Autophagy is a cellular self-degradation process that is crucial for maintaining cellular homeostasis. In the context of cancer, autophagy can have a dual role, either promoting cell survival or inducing cell death. The modulation of this pathway by small molecules represents a promising therapeutic strategy.

The Autophagy Signaling Pathway

The diagram below outlines the key stages of the macroautophagy pathway, a major form of autophagy. The process is initiated by the formation of a phagophore, which elongates and engulfs cytoplasmic components to form an autophagosome. The autophagosome then fuses with a lysosome to form an autolysosome, where the contents are degraded. The activity of this pathway is regulated by a complex network of autophagy-related (Atg) proteins. Key regulators include the ULK1 complex (initiation), the Beclin-1/VPS34 complex (nucleation), and the ATG12-ATG5-ATG16L1 and LC3-II complexes (elongation and closure). Chemical modulators can influence various stages of this pathway.

G cluster_0 Initiation cluster_1 Nucleation cluster_2 Elongation & Closure cluster_3 Fusion & Degradation ULK1_complex ULK1 Complex (ULK1, ATG13, FIP200, ATG101) Beclin1_complex Beclin-1/VPS34 Complex ULK1_complex->Beclin1_complex activates ATG12_system ATG12-ATG5-ATG16L1 Complex Beclin1_complex->ATG12_system recruits LC3_system LC3-I -> LC3-II (Conjugation to PE) ATG12_system->LC3_system facilitates Autophagosome Autophagosome LC3_system->Autophagosome drives elongation Autolysosome Autolysosome (Degradation) Autophagosome->Autolysosome fuses with Lysosome Lysosome Lysosome->Autolysosome Modulator 2-Oxo-quinoline Derivatives Modulator->ULK1_complex Modulator->Autolysosome blocks fusion?

Caption: Simplified diagram of the macroautophagy signaling pathway and potential points of modulation.

Quantitative Data

The following tables summarize the in vitro antiproliferative activity of selected 2-oxo-1,2-dihydroquinoline-4-carboxamide derivatives against various esophageal squamous cell carcinoma (ESCC) cell lines.[1]

Table 1: Antiproliferative Activity (IC50, µM) of Selected Derivatives in ESCC Cell Lines.

CompoundKYSE-30KYSE-450KYSE-510EC-109
Derivative 1 12.515.810.211.7
Derivative 2 8.911.27.59.1
Derivative 3 21.325.118.922.4
Cisplatin 5.26.84.95.5

Data extracted from Shahin et al., Eur J Med Chem. 2018, 155, 516-530.[1]

Experimental Protocols

General Synthesis of 2-Oxo-1,2-dihydroquinoline-4-carboxamide Derivatives

Step 1: Synthesis of 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid. A mixture of a substituted aniline (1.0 eq) and diethyl 2-(ethoxymethylene)malonate (1.1 eq) is heated at 110 °C for 2 hours. The resulting intermediate is cooled to room temperature and then added portion-wise to diphenyl ether preheated to 250 °C. The reaction mixture is maintained at this temperature for 30 minutes. After cooling, the solid precipitate is collected by filtration, washed with hexane, and then recrystallized from ethanol to afford the desired carboxylic acid.

Step 2: Amide Coupling. To a solution of the 2-oxo-1,2-dihydroquinoline-4-carboxylic acid (1.0 eq) in anhydrous DMF are added HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq). The mixture is stirred at room temperature for 30 minutes. The desired amine (1.2 eq) is then added, and the reaction is stirred at room temperature for 12-24 hours. The reaction mixture is poured into water, and the resulting precipitate is collected by filtration, washed with water, and purified by column chromatography on silica gel to yield the final carboxamide derivative.

In Vitro Antiproliferative Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) for 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37 °C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

The this compound scaffold and its analogues represent a valuable and versatile platform in medicinal chemistry. The demonstrated potent antiproliferative activity of the 2-oxo-1,2-dihydroquinoline-4-carboxamide derivatives against esophageal squamous cell carcinoma, coupled with a proposed mechanism of action involving autophagy modulation, highlights the potential of this scaffold for the development of novel anticancer agents. The synthetic accessibility and the potential for diverse functionalization offer ample opportunities for further optimization and exploration of this chemical space for various therapeutic targets. This guide provides a solid foundation for researchers to build upon in their efforts to design and discover next-generation therapeutics based on this promising scaffold.

References

Potential Therapeutic Targets of 2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic Acid Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential therapeutic targets of analogs based on the 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid scaffold. This core structure has emerged as a promising starting point for the development of novel inhibitors for a range of clinically relevant enzymes. This document details the key targets, summarizes quantitative inhibitory data, provides experimental protocols for target validation, and visualizes the associated signaling pathways and workflows.

Dihydroorotate Dehydrogenase (DHODH)

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[1][2] Rapidly proliferating cells, such as cancer cells, are highly dependent on this pathway, making DHODH an attractive target for cancer therapy.[1][2] Analogs of quinoline-4-carboxylic acid have been identified as potent inhibitors of DHODH.[3][4]

Quantitative Data: Inhibition of DHODH by Quinoline-4-Carboxylic Acid Analogs
Compound IDStructureTargetIC50 (nM)Reference
Analog 41 2-(2-fluorophenyl)-6-methyl-quinoline-4-carboxylic acidHuman DHODH9.71 ± 1.4[3]
Analog 43 2-(2-fluorophenyl)-7-methoxy-quinoline-4-carboxylic acidHuman DHODH26.2 ± 1.8[3]
Analog 46 7-chloro-2-(2-fluorophenyl)-1,7-naphthyridine-4-carboxylic acidHuman DHODH28.3 ± 3.3[3]
Lead Cpd 3 2-phenyl-quinoline-4-carboxylic acidHuman DHODH250 ± 110[4]
Experimental Protocol: DHODH Enzymatic Assay

This protocol describes a common method for determining the in vitro inhibitory activity of compounds against human DHODH using a spectrophotometric assay that measures the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP).[5]

Materials:

  • Recombinant human DHODH

  • Test compounds (e.g., this compound analogs) dissolved in DMSO

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100

  • Dihydroorotic acid (DHO)

  • Coenzyme Q10 (CoQ10)

  • 2,6-dichloroindophenol (DCIP)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the assay buffer.

  • Add the test compound dilutions to the wells. Include a DMSO-only control.

  • Add recombinant human DHODH to each well and pre-incubate for 30 minutes at 25°C.

  • Prepare a substrate solution containing DHO, CoQ10, and DCIP in the assay buffer.

  • Initiate the reaction by adding the substrate solution to each well.

  • Immediately measure the decrease in absorbance at 600-650 nm over time in kinetic mode using a microplate reader.

  • Calculate the initial reaction rates and determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the de novo pyrimidine biosynthesis pathway and a general workflow for evaluating DHODH inhibitors.

DHODH_Pathway cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibition Inhibition Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate ATCase Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate DHOase Orotate Orotate Dihydroorotate->Orotate DHODH OMP OMP Orotate->OMP OPRTase UMP UMP OMP->UMP ODCase UDP UDP UMP->UDP dUDP dUDP UDP->dUDP UTP UTP UDP->UTP dUMP dUMP dUDP->dUMP dTMP dTMP dUMP->dTMP Thymidylate Synthase dTDP dTDP dTMP->dTDP dTTP dTTP dTDP->dTTP DNA DNA dTTP->DNA CTP CTP UTP->CTP RNA RNA CTP->RNA Inhibitor 2-Oxo-1,2,3,4-tetrahydroquinoline -4-carboxylic acid analog DHODH DHODH Inhibitor->DHODH DHODH_Workflow cluster_workflow DHODH Inhibitor Evaluation Workflow Start Start Compound_Synthesis Synthesize Analogs Start->Compound_Synthesis Enzymatic_Assay DHODH Enzymatic Assay (IC50 Determination) Compound_Synthesis->Enzymatic_Assay Cell_Proliferation_Assay Cancer Cell Proliferation Assay (GI50 Determination) Enzymatic_Assay->Cell_Proliferation_Assay SAR_Analysis Structure-Activity Relationship Analysis Cell_Proliferation_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization End End Lead_Optimization->End CK2_Signaling cluster_pathways CK2-Regulated Signaling Pathways cluster_pi3k PI3K/Akt/mTOR cluster_nfkb NF-κB cluster_jak_stat JAK/STAT CK2 CK2 Akt Akt CK2->Akt IKK IKK CK2->IKK JAK JAK CK2->JAK PI3K PI3K PI3K->Akt activates mTOR mTOR Akt->mTOR activates Proliferation_Survival Proliferation_Survival mTOR->Proliferation_Survival promotes IκB IκB IKK->IκB phosphorylates NFκB_dimer NFκB_dimer IκB->NFκB_dimer releases Nucleus Nucleus NFκB_dimer->Nucleus translocates Gene_Expression Gene_Expression Nucleus->Gene_Expression regulates Inflammation_Survival Inflammation_Survival Gene_Expression->Inflammation_Survival promotes Cytokine_Receptor Cytokine_Receptor Cytokine_Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT_dimer STAT->STAT_dimer dimerizes Nucleus_STAT Nucleus_STAT STAT_dimer->Nucleus_STAT translocates Gene_Expression_STAT Gene_Expression_STAT Nucleus_STAT->Gene_Expression_STAT regulates Cell_Growth Cell_Growth Gene_Expression_STAT->Cell_Growth promotes Inhibitor 2-Oxo-1,2,3,4-tetrahydroquinoline -4-carboxylic acid analog Inhibitor->CK2 SIRT3_Pathway cluster_mitochondrion Mitochondrial Regulation by SIRT3 cluster_metabolism Metabolism cluster_ros Oxidative Stress cluster_apoptosis Apoptosis SIRT3 SIRT3 Metabolic_Enzymes Metabolic Enzymes (acetylated) SIRT3->Metabolic_Enzymes deacetylates Antioxidant_Enzymes Antioxidant Enzymes (acetylated) SIRT3->Antioxidant_Enzymes deacetylates Apoptotic_Factors Apoptotic Factors (acetylated) SIRT3->Apoptotic_Factors deacetylates Active_Metabolic_Enzymes Active_Metabolic_Enzymes Metabolic_Enzymes->Active_Metabolic_Enzymes activates ATP_Production ATP_Production Active_Metabolic_Enzymes->ATP_Production increases ROS_Sources ROS Sources ROS ROS ROS_Sources->ROS produce Active_Antioxidant_Enzymes Active_Antioxidant_Enzymes Antioxidant_Enzymes->Active_Antioxidant_Enzymes activates Active_Antioxidant_Enzymes->ROS detoxify Apoptosis_Modulation Apoptosis_Modulation Apoptotic_Factors->Apoptosis_Modulation modulates Inhibitor 2-Oxo-1,2,3,4-tetrahydroquinoline -4-carboxylic acid analog Inhibitor->SIRT3 HDAC_Inhibition cluster_chromatin Chromatin Regulation cluster_inhibition Inhibition HAT Histone Acetyltransferase Histones Histones HAT->Histones adds acetyl groups HDAC Histone Deacetylase Acetylated_Histones Acetylated Histones HDAC->Acetylated_Histones removes acetyl groups Closed_Chromatin Closed Chromatin (Transcriptionally Repressed) Histones->Closed_Chromatin Open_Chromatin Open Chromatin (Transcriptionally Active) Acetylated_Histones->Open_Chromatin DNA DNA Gene_Expression Gene_Expression Open_Chromatin->Gene_Expression allows Gene_Silencing Gene_Silencing Closed_Chromatin->Gene_Silencing causes Inhibitor 2-Oxo-1,2,3,4-tetrahydroquinoline -4-carboxylic acid analog Inhibitor->HDAC Tumor_Suppressor_Activation Tumor_Suppressor_Activation Gene_Expression->Tumor_Suppressor_Activation e.g. Tumor_Suppressor_Repression Tumor_Suppressor_Repression Gene_Silencing->Tumor_Suppressor_Repression e.g.

References

The Emerging Role of 2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic Acid in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Within this broad class, the 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid moiety presents a unique and compelling framework for the design of novel therapeutics. Its rigid, three-dimensional structure, coupled with versatile chemical handles, makes it an attractive starting point for developing potent and selective modulators of various biological targets. This technical guide provides an in-depth overview of the synthesis, potential biological activities, and key experimental evaluation methods for this compound and its derivatives in the context of modern drug discovery.

Chemical and Physical Properties

This compound (PubChem CID: 589850) is a heterocyclic compound with the molecular formula C₁₀H₉NO₃ and a molecular weight of 191.18 g/mol .[1] Its structure features a bicyclic system where a benzene ring is fused to a dihydropyridinone ring, which is further substituted with a carboxylic acid group at the 4-position. This arrangement provides a rich pharmacophore with hydrogen bond donors and acceptors, as well as an aromatic system capable of various interactions.

PropertyValueReference
Molecular FormulaC₁₀H₉NO₃[1]
Molecular Weight191.18 g/mol [1]
IUPAC Name2-oxo-3,4-dihydro-1H-quinoline-4-carboxylic acid[1]
CAS Number14179-84-1[1]

Synthesis

The synthesis of this compound and its analogs can be achieved through various synthetic routes. A common strategy involves the reduction of the corresponding quinoline-4-carboxylic acids. For instance, the reduction of 2-alkylquinoline-4-carboxylic acids using Raney nickel in an aqueous alkaline solution has been shown to stereoselectively produce the cis isomers of 2-alkyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acids.[2][3] While a specific protocol for the direct synthesis of the title compound is not detailed in the provided literature, a plausible approach would involve the catalytic hydrogenation of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid.

Biological Activities and Therapeutic Potential

While specific biological data for this compound is not extensively reported, the broader class of quinoline and quinolinone derivatives exhibits a wide range of pharmacological activities, with a significant focus on anticancer applications.[4][5] The structural similarity of the title compound to these bioactive molecules suggests a strong potential for analogous mechanisms of action.

Anticancer Activity

Derivatives of the closely related 2-oxo-1,2-dihydroquinoline-4-carboxylic acid have demonstrated significant antiproliferative activity against various cancer cell lines.[2][5][6] These compounds are believed to exert their cytotoxic effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key cellular processes.

One study on novel 2-oxo-1,2-dihydroquinoline-4-carboxamide derivatives reported IC₅₀ values around 10 µM in esophageal squamous cell carcinoma (ESCC) cell lines, with autophagy modulation suggested as a potential mechanism of action.[2] Another series of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives, tethered to a triazole moiety, showed potent antiproliferative activity, with the most active compound exhibiting an IC₅₀ of 1.2 µM against the MCF-7 breast cancer cell line and inducing apoptosis and cell cycle arrest at the G2/M phase.[5]

Table of Anticancer Activity for 2-Oxo-1,2-dihydroquinoline-4-carboxylic Acid Derivatives:

Compound IDCell LineIC₅₀ (µM)Reference
Compound 8g MCF-7 (Breast)1.2 ± 0.2[5]
Compound 8g Panc-1 (Pancreatic)1.4 ± 0.2[5]
Various AnalogsESCC cell lines~10[2]
Compound 7c MCF-7 (Breast)1.73 ± 0.27 µg/mL[6]
Compound A7 HeLa (Cervical)4.4 - 8.7[7]
Compound A7 NCI-H460 (Lung)4.4 - 8.7[7]
Compound A7 T24 (Bladder)4.4 - 8.7[7]
Compound A7 SKOV3 (Ovarian)4.4 - 8.7[7]
Potential Mechanisms of Action

Based on the activities of related quinolinone scaffolds, several mechanisms of action can be postulated for this compound and its derivatives:

  • Inhibition of Tubulin Polymerization: Many quinoline derivatives act as microtubule-destabilizing agents, binding to the colchicine site of tubulin and inhibiting its polymerization into microtubules. This disruption of the cytoskeleton leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[7]

  • Induction of Apoptosis: Quinolone derivatives have been shown to trigger programmed cell death through both intrinsic and extrinsic pathways. This can involve the activation of caspases, modulation of Bcl-2 family proteins, and depolarization of the mitochondrial membrane.[4][8]

  • Kinase Inhibition: The quinoline core is a common feature in many kinase inhibitors. Derivatives could potentially target various protein kinases involved in cancer cell proliferation and survival signaling pathways.[9][10][11][12]

  • Modulation of ABC Transporters: Some 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives have been investigated as modulators of ABCB1 (P-glycoprotein), an efflux pump responsible for multidrug resistance in cancer cells.[1][13]

Experimental Protocols

To evaluate the therapeutic potential of this compound, a series of in vitro assays are essential. The following are detailed protocols for key experiments.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Materials:

  • Target cancer cell lines (e.g., MCF-7, HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.[14] Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[15]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[16] Shake the plate on an orbital shaker for 15 minutes.[17]

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.[18]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value by plotting cell viability against the compound concentration.[14]

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

Materials:

  • Purified tubulin (>99% pure)

  • G-PEM buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl₂, 1.0 mM GTP) with 5% glycerol

  • Test compound, positive control (e.g., colchicine), and negative control (e.g., DMSO)

  • 96-well plate

  • Temperature-controlled plate reader

Protocol:

  • Tubulin Preparation: Reconstitute tubulin to a final concentration of 3 mg/mL in G-PEM buffer on ice.[16]

  • Reaction Setup: Add varying concentrations of the test compound (e.g., 0.1 µM to 100 µM) to the wells of a pre-warmed 96-well plate.[19]

  • Initiation of Polymerization: Add 100 µL of the reconstituted tubulin to each well.[16]

  • Kinetic Measurement: Immediately place the plate in a plate reader pre-warmed to 37°C and measure the absorbance at 340 nm every 60 seconds for 60 minutes.[16][20]

  • Data Analysis: Plot the absorbance at 340 nm versus time to generate polymerization curves. The inhibitory effect of the compound can be quantified by comparing the rate and extent of polymerization to the control.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

  • Cells treated with the test compound

  • PBS

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Harvesting: Harvest approximately 1 x 10⁶ cells by trypsinization, followed by centrifugation.

  • Fixation: Resuspend the cell pellet in 0.5 mL of PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing to fix the cells.[21] Incubate at -20°C for at least 2 hours.[21]

  • Washing: Centrifuge the fixed cells and wash twice with PBS.

  • Staining: Resuspend the cell pellet in 0.5 mL of PI staining solution and incubate for 30 minutes at room temperature in the dark.[22]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of the PI signal.

  • Data Analysis: Use appropriate software to generate a histogram of DNA content and quantify the percentage of cells in each phase of the cell cycle.

Visualizations

Experimental Workflow for Anticancer Drug Screening

G cluster_0 Initial Screening cluster_2 Lead Optimization A Compound Library (2-Oxo-tetrahydroquinoline derivatives) B MTT Assay (Multiple Cancer Cell Lines) A->B C Determine IC50 Values B->C D Cell Cycle Analysis (Flow Cytometry) C->D Active Compounds E Apoptosis Assay (Annexin V/PI Staining) C->E Active Compounds F Tubulin Polymerization Assay C->F Active Compounds G Kinase Inhibition Assays C->G Active Compounds H Structure-Activity Relationship (SAR) D->H E->H F->H G->H I In vivo Studies H->I

Caption: A typical workflow for screening and characterizing novel anticancer compounds.

Postulated Apoptosis Signaling Pathway

G Compound 2-Oxo-tetrahydroquinoline Derivative Bcl2 Bcl-2/Mcl-1 Compound->Bcl2 inhibition Mitochondrion Mitochondrion CytoC Cytochrome c Mitochondrion->CytoC release BaxBak Bax/Bak Bcl2->BaxBak BaxBak->Mitochondrion pore formation Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 activation Casp3 Caspase-3 Casp9->Casp3 activation Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway potentially induced by 2-oxo-tetrahydroquinoline derivatives.

Tubulin Polymerization Inhibition Workflow

G cluster_0 Assay Preparation cluster_1 Reaction & Measurement cluster_2 Outcome A Purified Tubulin D Incubate at 37°C A->D B Test Compound (2-Oxo-tetrahydroquinoline derivative) B->D C Reaction Buffer (GTP) C->D E Measure Absorbance (340nm) over time D->E F Microtubule Polymerization (Control) E->F No Inhibition G Inhibition of Polymerization (Test Compound) E->G Inhibition

Caption: Workflow for the in vitro tubulin polymerization inhibition assay.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutics, particularly in the realm of oncology. While direct biological data on this specific molecule is emerging, the well-established activities of its close structural analogs provide a strong rationale for its investigation. The synthetic accessibility of this scaffold, combined with the potential for diverse functionalization, offers a rich platform for structure-activity relationship studies. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of this and related compounds, paving the way for the discovery of new and effective drug candidates. Further research into the specific molecular targets and signaling pathways modulated by this class of compounds is warranted and holds significant promise for future drug development efforts.

References

Spectroscopic Profile of 2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (C₁₀H₉NO₃, Molecular Weight: 191.18 g/mol ). The document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is crucial for the identification, characterization, and quality control of this compound in research and drug development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Table 1: NMR Spectral Data
¹H NMR ¹³C NMR
Chemical Shift (δ, ppm) Chemical Shift (δ, ppm)
Data not available in search resultsData not available in search results

Note: Specific experimental ¹H and ¹³C NMR data for this compound were not available in the searched resources. General chemical shift ranges for similar structures are well-established and can be used for preliminary analysis.

Table 2: IR Spectral Data
Wavenumber (cm⁻¹) Assignment
~3452N-H Stretch
~3300-2500O-H Stretch (Carboxylic Acid)
~1708C=O Stretch (Carboxylic Acid)
~1643C=O Stretch (Lactam)

Note: The IR data is based on a closely related compound, 2-oxo-6-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid, and serves as a reference.[1] The broad O-H stretch is characteristic of a hydrogen-bonded carboxylic acid.

Table 3: Mass Spectrometry Data
m/z Assignment
191[M]⁺ (Molecular Ion)
146[M-COOH]⁺
128[M-COOH-H₂O]⁺

Note: The mass spectrometry data indicates the molecular ion peak at m/z 191, corresponding to the molecular weight of the compound.[2] Fragmentation patterns are consistent with the loss of the carboxylic acid group and subsequent water molecule.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for the NMR analysis of quinoline derivatives is as follows:

  • Sample Preparation:

    • Weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial. DMSO-d₆ is often preferred for carboxylic acids.

    • Transfer the solution to a 5 mm NMR tube using a pipette with a filter to remove any particulate matter.

  • Instrument Parameters (General):

    • Spectrometer: 400 MHz or higher field strength spectrometer.

    • ¹H NMR:

      • Pulse sequence: Standard single-pulse experiment.

      • Number of scans: 16-64, depending on sample concentration.

      • Relaxation delay: 1-5 seconds.

    • ¹³C NMR:

      • Pulse sequence: Proton-decoupled pulse experiment.

      • Number of scans: 1024 or more, as needed for adequate signal-to-noise ratio.

      • Relaxation delay: 2-5 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

For the analysis of a solid organic compound like this compound, the following protocol can be used:

  • Sample Preparation (Thin Solid Film Method):

    • Dissolve a small amount of the solid sample in a volatile solvent (e.g., acetone or methylene chloride).

    • Place a drop of the solution onto a clean salt plate (e.g., NaCl or KBr).

    • Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.

  • Instrument Parameters:

    • Spectrometer: A standard FT-IR spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Acquisition and Processing:

    • Record a background spectrum of the clean, empty sample compartment.

    • Place the prepared salt plate in the sample holder and record the sample spectrum.

    • The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of carboxylic acids, a derivatization step is typically required before GC-MS analysis.

  • Sample Preparation and Derivatization (Esterification):

    • Accurately weigh a small amount of the sample.

    • Add a suitable esterifying agent (e.g., methanolic HCl or BF₃/methanol).

    • Heat the mixture in a sealed vial at 60-100°C for 30-60 minutes.

    • After cooling, extract the resulting ester derivative into an organic solvent (e.g., hexane or ethyl acetate).

    • Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄).

  • Instrument Parameters:

    • Gas Chromatograph (GC):

      • Column: A non-polar capillary column (e.g., DB-5ms).

      • Injector Temperature: 250-280°C.

      • Oven Program: Start at a low temperature (e.g., 70°C), then ramp to a high temperature (e.g., 280°C) at a rate of 10-20°C/min.

      • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 400.

      • Ion Source Temperature: 200-230°C.

  • Data Analysis:

    • Identify the peak corresponding to the derivatized analyte in the total ion chromatogram.

    • Analyze the mass spectrum of this peak to determine the molecular ion and fragmentation pattern.

Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Chemical Compound Dissolution Dissolution / Derivatization Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR FTIR Spectroscopy Dissolution->IR MS Mass Spectrometry (e.g., GC-MS) Dissolution->MS NMR_Data NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structural Elucidation & Characterization NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis.

References

"2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid" literature review

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Executive Summary

This compound is a heterocyclic compound of significant interest in medicinal chemistry. As a conformationally restricted analog of kynurenic acid, a key metabolite in the tryptophan-kynurenine pathway, it holds potential as a neuroprotective agent.[1][2] Kynurenic acid is an antagonist of N-methyl-D-aspartate (NMDA) receptors and its analogs are being explored for therapeutic applications in a range of neurological and psychiatric disorders.[2][3] This technical guide provides a comprehensive review of the available literature on this compound, covering its synthesis, physicochemical properties, and potential biological activities. Detailed experimental protocols and structured data tables are presented to support researchers and drug development professionals in their exploration of this molecule.

Introduction: Chemical Identity and Biological Context

This compound (IUPAC Name: 2-oxo-3,4-dihydro-1H-quinoline-4-carboxylic acid) is a derivative of the tetrahydroquinoline scaffold.[4] Its structure is notable for the presence of a carboxylic acid group at the 4-position and a carbonyl group at the 2-position of the saturated heterocyclic ring. This molecule is structurally related to kynurenic acid (4-hydroxyquinoline-2-carboxylic acid), an endogenous neuroprotectant that modulates glutamatergic neurotransmission.[2][3]

The biological rationale for investigating this compound stems from its potential to mimic or modulate the activity of kynurenic acid. The kynurenine pathway metabolizes tryptophan into several neuroactive compounds, including the neuroprotective kynurenic acid and the excitotoxic quinolinic acid.[5] An imbalance in this pathway is implicated in various pathologies, from neurodegenerative diseases to psychiatric disorders.[5] Therefore, synthetic analogs like this compound are valuable tools for developing novel therapeutics with improved pharmacokinetic profiles and target selectivity.[1][2]

Physicochemical and Spectroscopic Data

The fundamental properties of the title compound are crucial for its handling, characterization, and formulation.

Table 1: Chemical and Physical Properties
PropertyValueSource
IUPAC Name 2-oxo-3,4-dihydro-1H-quinoline-4-carboxylic acidPubChem[4]
Molecular Formula C₁₀H₉NO₃PubChem[4]
Molecular Weight 191.18 g/mol PubChem[4]
CAS Number 14179-84-1PubChem[4]
Canonical SMILES C1C(C2=CC=CC=C2NC1=O)C(=O)OPubChem[4]
InChIKey UFTLCDHPTBFVHE-UHFFFAOYSA-NPubChem[4]
Table 2: Spectroscopic Data
Spectroscopy TypeObserved Peaks / DataSource
Infrared (IR) ν, cm⁻¹: 3421 (OH), 1735 (C=O)ResearchGate[6]
¹H NMR Data not available in the reviewed literature.
¹³C NMR Data not available in the reviewed literature.
Mass Spectrometry Data not available in the reviewed literature.
Elemental Analysis Found: C 69.00%; H 6.87%; N 7.40%. Calculated for C₁₁H₁₃NO₂: C 69.09%; H 6.85%; N 7.32% (Note: Data for a related methyl derivative)ResearchGate[6]

Chemical Synthesis

The synthesis of this compound and its derivatives typically involves the reduction of the corresponding quinoline precursors. Domino reactions, which allow for the construction of complex molecules in a single operation, have also proven valuable for generating tetrahydroquinoline scaffolds.[7]

A key synthetic approach involves the stereoselective reduction of substituted quinoline-4-carboxylic acids. For instance, reduction with Raney nickel in an aqueous alkali solution can yield the cis isomer of the tetrahydroquinoline-4-carboxylic acid product.[6]

G Synthesis Workflow for this compound cluster_start Starting Materials cluster_process Reaction cluster_product Product start Substituted Quinoline- 4-carboxylic Acid process Reduction start->process e.g., Raney Nickel, Aqueous Alkali end 2-Oxo-1,2,3,4-tetrahydroquinoline- 4-carboxylic acid process->end

A generalized synthetic route to the target compound.
Experimental Protocol: Reduction of Quinoline-4-Carboxylic Acid

The following is a generalized protocol based on methodologies reported for the synthesis of related substituted 1,2,3,4-tetrahydroquinoline-4-carboxylic acids.[6]

  • Preparation : A substituted quinoline-4-carboxylic acid is dissolved in an aqueous alkali solution (e.g., sodium hydroxide).

  • Catalyst Addition : Raney nickel, a common catalyst for hydrogenation, is added to the solution.

  • Reduction : The reaction mixture is subjected to a hydrogen atmosphere under specific pressure and temperature conditions until the reduction is complete. The progress can be monitored by techniques like Thin Layer Chromatography (TLC).

  • Work-up : After the reaction, the catalyst is filtered off. The filtrate is then acidified (e.g., with hydrochloric acid) to precipitate the product.

  • Purification : The crude product is collected by filtration, washed, and can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure cis-isomer of the tetrahydroquinoline-4-carboxylic acid.

Biological Activity and Therapeutic Potential

The therapeutic interest in this compound is primarily linked to its structural analogy to kynurenic acid (KYNA). KYNA is a broad-spectrum antagonist of ionotropic glutamate receptors, particularly the NMDA receptor, and also interacts with other targets like the α7-nicotinic acetylcholine receptor.[3] These actions make it a neuroprotective molecule.[2] Analogs of KYNA are being developed to improve blood-brain barrier permeability and target specificity for treating conditions like Alzheimer's disease, epilepsy, and stroke.[1][2][8]

G Simplified Kynurenine Pathway and the Role of Analogs tryptophan Tryptophan kynurenine Kynurenine tryptophan->kynurenine Metabolism kyna Kynurenic Acid (KYNA) kynurenine->kyna quina Quinolinic Acid (QUIN) kynurenine->quina neuroprotection Neuroprotection (NMDA Receptor Antagonism) kyna->neuroprotection excitotoxicity Excitotoxicity (NMDA Receptor Agonism) quina->excitotoxicity target_compound 2-Oxo-1,2,3,4-tetrahydroquinoline- 4-carboxylic acid target_compound->neuroprotection Potential Therapeutic Action

The target compound's relationship to the kynurenine pathway.

Table 3: Potential Biological Activities and Relevant Assays
Target / ActivityRationale / RelevanceTypical Experimental Assay
NMDA Receptor Binding Primary mechanism of action for KYNA; potential neuroprotection.[2]Radioligand binding assays using specific antagonists (e.g., [³H]CGP 39653).
Acetylcholinesterase (AChE) Inhibition Relevant for symptomatic treatment of Alzheimer's disease.[1]Ellman's method to measure enzyme activity.
Aβ Fibrillation Interference Aβ plaque formation is a hallmark of Alzheimer's disease.[1]Thioflavin T (ThT) fluorescence assay to monitor fibril formation.
Antioxidant Activity Oxidative stress is implicated in neurodegeneration.DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[1]
Experimental Protocol: NMDA Receptor Binding Assay (General)

This protocol is a generalized example of how KYNA analogs are tested for their primary target engagement.[1]

  • Tissue Preparation : Rat cortical membranes are prepared and homogenized in a suitable buffer.

  • Incubation : The membrane preparation is incubated with a radiolabeled NMDA receptor antagonist (e.g., [³H]CGP 39653) and varying concentrations of the test compound (e.g., this compound).

  • Separation : The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Quantification : The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis : Non-specific binding is determined in the presence of a saturating concentration of a known ligand. The IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) is calculated by non-linear regression analysis.

Conclusion and Future Directions

This compound is a synthetically accessible molecule with a strong rationale for investigation as a neuroprotective agent. Its structural relationship to kynurenic acid places it within a well-validated area of medicinal chemistry focused on modulating the kynurenine pathway for therapeutic benefit. While current literature provides a foundation for its synthesis and characterization, a significant opportunity exists for further research.

Future work should focus on the comprehensive biological evaluation of this compound. Quantitative data from assays for NMDA receptor binding, AChE inhibition, and anti-amyloid activity are needed to confirm its therapeutic potential. Furthermore, studies on its metabolic stability and ability to cross the blood-brain barrier will be critical for its development as a central nervous system drug. The exploration of structure-activity relationships (SAR) by synthesizing and testing derivatives could lead to the discovery of even more potent and selective drug candidates.

References

Methodological & Application

Synthesis of Substituted 1,2,3,4-Tetrahydroquinoline-4-carboxylic Acids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of substituted 1,2,3,4-tetrahydroquinoline-4-carboxylic acids. This class of compounds holds significant interest in medicinal chemistry due to the prevalence of the tetrahydroquinoline scaffold in numerous biologically active molecules.

Application Notes

Substituted 1,2,3,4-tetrahydroquinoline-4-carboxylic acids are valuable building blocks in drug discovery. The rigid, saturated heterocyclic core allows for the precise spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for various biological targets.

Applications in Drug Development

Derivatives of the quinoline and tetrahydroquinoline core have shown a wide range of pharmacological activities. Notably, quinoline-4-carboxylic acid derivatives have been investigated as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2] Constitutive activation of STAT3 is a characteristic of many human cancers, making it a key target for anticancer drug development.[1] For instance, the quinoline-4-carboxylic acid derivative YHO-1701 has been identified as a potent and orally bioavailable STAT3 inhibitor.[2]

Furthermore, quinoline-based analogues have been developed as potent inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, which is a validated target for cancer therapy.[3][4][5] The carboxylic acid moiety at the 4-position is often crucial for activity, as it can form key interactions, such as salt bridges, with residues in the enzyme's binding pocket.[3]

While direct evidence for the activity of 1,2,3,4-tetrahydroquinoline-4-carboxylic acids is an active area of research, the closely related tetrahydroisoquinoline scaffold has been shown to exhibit a range of biological activities, including allosteric antagonism at dopamine D2 and D3 receptors and inhibition of Bcl-2/Mcl-1 proteins in cancer.

Synthetic Strategy

A common and effective strategy for the synthesis of substituted 1,2,3,4-tetrahydroquinoline-4-carboxylic acids involves a two-step process:

  • Doebner Reaction: Synthesis of a substituted quinoline-4-carboxylic acid precursor through the reaction of an aniline, an aldehyde, and pyruvic acid.[1][6][7]

  • Reduction of the Quinoline Core: Stereoselective reduction of the quinoline-4-carboxylic acid to the corresponding 1,2,3,4-tetrahydroquinoline-4-carboxylic acid, often yielding the cis-isomer.[8]

This approach allows for the introduction of a wide variety of substituents on the aromatic ring and at the 2-position of the tetrahydroquinoline scaffold.

Experimental Protocols

Protocol 1: Synthesis of Substituted Quinoline-4-Carboxylic Acids via Modified Doebner Reaction

This protocol describes a modified Doebner reaction for the synthesis of the quinoline-4-carboxylic acid precursors.[1][2]

Materials:

  • Substituted Aniline

  • Substituted Aldehyde

  • Pyruvic Acid

  • Boron trifluoride etherate (BF₃·OEt₂) or Boron trifluoride tetrahydrofuran complex (BF₃·THF)

  • Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted aniline (1.8 mmol) and the substituted aldehyde (2.0 mmol) in acetonitrile (1.0 mL). Add BF₃·OEt₂ or BF₃·THF (0.5 equivalents) to the solution at room temperature.

  • Initial Heating: Stir the reaction mixture at 65°C for 1 hour.

  • Addition of Pyruvic Acid: Prepare a solution of pyruvic acid (0.6 mmol) in acetonitrile (1.67 mL). Add this solution dropwise to the heated reaction mixture.

  • Reaction: Continue to stir the reaction mixture at 65°C for 20 hours.

  • Work-up: Cool the reaction mixture to room temperature. Add ethyl acetate (EtOAc) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the aqueous layer and extract it with EtOAc. Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by solidification and filtration or by column chromatography on silica gel.

Protocol 2: Stereoselective Reduction of 2-Alkylquinoline-4-carboxylic Acids to cis-2-Alkyl-1,2,3,4-tetrahydroquinoline-4-carboxylic Acids

This protocol describes the reduction of the quinoline-4-carboxylic acid precursors to the target tetrahydroquinoline derivatives using Raney nickel, which results in the formation of the cis-isomer.[8]

Materials:

  • 2-Alkylquinoline-4-carboxylic acid

  • Raney nickel (W-6)[9]

  • Aqueous sodium hydroxide (NaOH) solution (e.g., 10%)

  • Formic acid

  • Chloroform (CHCl₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve the 2-alkylquinoline-4-carboxylic acid in an aqueous solution of sodium hydroxide.

  • Addition of Catalyst: Carefully add Raney nickel catalyst to the solution under stirring. Caution: Raney nickel is pyrophoric and should be handled with care.[10]

  • Hydrogenation: The reaction can be carried out under a hydrogen atmosphere at room temperature. The specific pressure and reaction time will depend on the substrate and scale. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Catalyst Removal: Once the reaction is complete, carefully filter off the Raney nickel catalyst.

  • Acidification and Extraction: Acidify the filtrate with formic acid. Extract the product into chloroform.

  • Drying and Concentration: Dry the chloroform extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The resulting 2-alkyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acids are often obtained as the individual cis-isomers and can be further purified by recrystallization if necessary.[8]

Data Presentation

Table 1: Yields of Substituted Quinoline-4-Carboxylic Acids via Modified Doebner Reaction
EntryAniline SubstituentAldehydeProductYield (%)
14-OCH₃Benzaldehyde6-Methoxy-2-phenylquinoline-4-carboxylic acid91
24-CH₃Benzaldehyde6-Methyl-2-phenylquinoline-4-carboxylic acid88
3HBenzaldehyde2-Phenylquinoline-4-carboxylic acid85
44-FBenzaldehyde6-Fluoro-2-phenylquinoline-4-carboxylic acid83
54-ClBenzaldehyde6-Chloro-2-phenylquinoline-4-carboxylic acid80
64-BrBenzaldehyde6-Bromo-2-phenylquinoline-4-carboxylic acid78
74-CF₃Benzaldehyde6-(Trifluoromethyl)-2-phenylquinoline-4-carboxylic acid75
8H4-Methoxybenzaldehyde2-(4-Methoxyphenyl)quinoline-4-carboxylic acid89
9H4-Chlorobenzaldehyde2-(4-Chlorophenyl)quinoline-4-carboxylic acid82

Note: Yields are based on the limiting reagent, pyruvic acid. Reaction conditions: Aniline (1.8 mmol), aldehyde (2.0 mmol), pyruvic acid (0.6 mmol), BF₃·THF (0.5 equiv), MeCN, 65°C, 21 h. Data is illustrative and based on reported findings. Actual yields may vary.[1]

Table 2: Stereoselective Reduction of 2-Alkylquinoline-4-carboxylic Acids
SubstrateProductStereochemistryYield (%)
2-Methylquinoline-4-carboxylic acidcis-2-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acidcisNot specified
2,6-Dimethylquinoline-4-carboxylic acidcis-2,6-Dimethyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acidcisNot specified

Note: The reduction of 2-alkylquinoline-4-carboxylic acids with Raney nickel in aqueous alkali is reported to be stereoselective, yielding individual cis isomers.[8] Specific yield data was not available in the cited abstract.

Mandatory Visualization

Doebner_Reaction_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Aniline Substituted Aniline ReactionSetup 1. Mix Reactants + BF3·THF in MeCN Aniline->ReactionSetup Aldehyde Substituted Aldehyde Aldehyde->ReactionSetup PyruvicAcid Pyruvic Acid AddPyruvic 3. Add Pyruvic Acid Solution PyruvicAcid->AddPyruvic Heating1 2. Heat at 65°C (1 hour) ReactionSetup->Heating1 Heating1->AddPyruvic Heating2 4. Heat at 65°C (20 hours) AddPyruvic->Heating2 Workup 5. Work-up (EtOAc, NaHCO3) Heating2->Workup Purification 6. Purification Workup->Purification FinalProduct Substituted Quinoline-4-carboxylic Acid Purification->FinalProduct Reduction_Workflow cluster_start Starting Material cluster_reduction Reduction Process cluster_final Product QuinolineAcid 2-Alkylquinoline-4- carboxylic Acid Dissolve 1. Dissolve in aq. NaOH QuinolineAcid->Dissolve AddCatalyst 2. Add Raney Ni Dissolve->AddCatalyst Hydrogenate 3. Hydrogenation AddCatalyst->Hydrogenate Filter 4. Filter Catalyst Hydrogenate->Filter AcidifyExtract 5. Acidify & Extract Filter->AcidifyExtract Purify 6. Purify AcidifyExtract->Purify TetrahydroquinolineAcid cis-2-Alkyl-1,2,3,4- tetrahydroquinoline-4- carboxylic Acid Purify->TetrahydroquinolineAcid STAT3_Pathway_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3_mono STAT3 (monomer) JAK->STAT3_mono phosphorylates STAT3_dimer STAT3 (dimer) STAT3_mono->STAT3_dimer dimerizes STAT3_nucleus STAT3 (dimer) STAT3_dimer->STAT3_nucleus translocates Inhibitor Quinoline-4-carboxylic Acid Derivative Inhibitor->STAT3_dimer inhibits dimerization DNA DNA STAT3_nucleus->DNA binds to Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription

References

Application Notes and Protocols for the Reduction of Quinoline-4-Carboxylic Acids to Tetrahydroquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical reduction of quinoline-4-carboxylic acids to their corresponding 1,2,3,4-tetrahydroquinoline derivatives. Tetrahydroquinolines are a significant class of nitrogen-containing heterocyclic compounds frequently found in the core structure of various pharmaceuticals and biologically active molecules. The methodologies outlined below are established procedures that offer reliable routes to these valuable scaffolds.

Introduction

The reduction of the pyridine ring in quinoline systems is a fundamental transformation in synthetic organic chemistry, providing access to the saturated tetrahydroquinoline core. This transformation is crucial in drug discovery and development, as the resulting saturated heterocyles often exhibit distinct pharmacological profiles compared to their aromatic precursors. This document details two primary catalytic methods for this reduction: a stereoselective hydrogenation using Raney® Nickel and a transfer hydrogenation employing Palladium on carbon (Pd/C).

General Reaction Scheme

The overall transformation involves the reduction of the C2-C3 and C1-N double bonds within the pyridine moiety of the quinoline ring system, while preserving the carboxylic acid functionality at the 4-position.

Caption: General reduction of quinoline-4-carboxylic acid.

Method 1: Stereoselective Reduction using Raney® Nickel

This method is particularly effective for the reduction of 2-alkyl-substituted quinoline-4-carboxylic acids, proceeding with high stereoselectivity to yield the cis-isomer.[1] Raney Nickel, a fine-grained nickel-aluminium alloy, is a versatile catalyst for hydrogenation reactions.[2]

Quantitative Data Summary
SubstrateCatalystSolventTemperature (°C)Pressure (atm)Time (h)ProductYield (%)Stereochemistry
2-Methylquinoline-4-carboxylic acidRaney® Niaq. NaOHRoom Temp.1-42-4cis-2-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acidHighcis
2-Ethylquinoline-4-carboxylic acidRaney® Niaq. NaOHRoom Temp.1-42-4cis-2-Ethyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acidHighcis

Note: Specific yield data is often reported as "high" or "quantitative" in the literature for this transformation.

Experimental Protocol: Synthesis of cis-2-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

This protocol is adapted from established procedures for the stereoselective reduction of 2-alkylquinoline-4-carboxylic acids.[1]

Materials:

  • 2-Methylquinoline-4-carboxylic acid

  • Raney® Nickel (activated, aqueous slurry)

  • Sodium hydroxide (NaOH)

  • Distilled water

  • Hydrochloric acid (HCl), concentrated

  • Ethanol

  • Parr hydrogenation apparatus or similar autoclave

Procedure:

  • Preparation of the Reaction Mixture: In a suitable pressure vessel, dissolve 2-methylquinoline-4-carboxylic acid (1.0 eq) in a 5-10% aqueous solution of sodium hydroxide.

  • Addition of Catalyst: Carefully add a slurry of activated Raney® Nickel (typically 10-20% by weight of the substrate) to the reaction mixture.

  • Hydrogenation: Seal the pressure vessel and purge with hydrogen gas (H₂) several times. Pressurize the vessel to 1-4 atm with H₂.

  • Reaction: Stir the mixture vigorously at room temperature for 2-4 hours, or until hydrogen uptake ceases.

  • Work-up:

    • Carefully vent the excess hydrogen gas.

    • Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: Raney® Nickel is pyrophoric and should be kept wet at all times. The filter cake should be washed with water and then ethanol before being carefully disposed of.

    • Cool the filtrate in an ice bath and acidify to pH ~6 with concentrated hydrochloric acid to precipitate the product.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford cis-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid.

Workflow Diagram

G Workflow for Raney® Nickel Reduction cluster_prep Preparation cluster_reaction Hydrogenation cluster_workup Work-up & Isolation A Dissolve Substrate in aq. NaOH B Add Raney® Ni Slurry A->B C Seal & Purge with H₂ B->C D Pressurize (1-4 atm H₂) C->D E Stir at Room Temperature D->E F Vent & Filter Catalyst E->F G Acidify Filtrate with HCl F->G H Filter & Dry Product G->H

Caption: Raney® Nickel reduction workflow.

Method 2: Transfer Hydrogenation using Palladium on Carbon (Pd/C) and Ammonium Formate

Transfer hydrogenation is a convenient alternative to using high-pressure hydrogen gas. In this method, a hydrogen donor molecule, such as ammonium formate, transfers hydrogen to the substrate in the presence of a catalyst.[3] Pd/C is a highly effective and widely used heterogeneous catalyst for this transformation.[4][5] A notable feature of this method when applied to quinoline carboxylic acids is the potential for decarboxylation to occur concurrently with the reduction.[3]

Quantitative Data Summary
SubstrateCatalyst (mol%)Hydrogen DonorSolventTemperature (°C)Time (h)ProductYield (%)
Quinoline-4-carboxylic acid10% Pd/C (0.9)Ammonium FormateEthanol80121,2,3,4-Tetrahydroquinoline95
2-Methylquinoline-4-carboxylic acid10% Pd/C (0.9)Ammonium FormateEthanol80122-Methyl-1,2,3,4-tetrahydroquinoline92
6-Chloroquinoline-4-carboxylic acid10% Pd/C (0.9)Ammonium FormateEthanol80126-Chloro-1,2,3,4-tetrahydroquinoline88
8-Methylquinoline-4-carboxylic acid10% Pd/C (0.9)Ammonium FormateEthanol80128-Methyl-1,2,3,4-tetrahydroquinoline90

Data adapted from Zhou, X.-Y., & Chen, X. (2021).[3]

Experimental Protocol: Synthesis of 1,2,3,4-Tetrahydroquinoline

This protocol is based on the procedure reported by Zhou and Chen for the decarboxylation-transfer hydrogenation of quinoline carboxylic acids.[3]

Materials:

  • Quinoline-4-carboxylic acid

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate (HCOONH₄)

  • Ethanol

  • Celite®

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add quinoline-4-carboxylic acid (1.0 eq), ammonium formate (5.0 eq), and ethanol.

  • Catalyst Addition: Carefully add 10% Pd/C (0.9 mol%) to the stirred suspension.

  • Reaction: Heat the reaction mixture to 80 °C and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with ethanol.

    • Concentrate the filtrate under reduced pressure.

    • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain 1,2,3,4-tetrahydroquinoline.

Workflow Diagram

G Workflow for Pd/C Transfer Hydrogenation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Substrate & HCOONH₄ in Ethanol B Add Pd/C Catalyst A->B C Heat to 80°C for 12h B->C D Cool & Filter Catalyst C->D E Concentrate Filtrate D->E F Aqueous Work-up E->F G Column Chromatography F->G

Caption: Pd/C transfer hydrogenation workflow.

Safety Precautions

  • Raney® Nickel: Activated Raney® Nickel is highly pyrophoric and must be handled with extreme care. It should always be kept wet with a solvent (water or ethanol) and never allowed to dry in the air.[2] Reactions should be conducted in a well-ventilated fume hood.

  • Palladium on Carbon: While less pyrophoric than Raney® Nickel, Pd/C can ignite in the presence of solvents and air, especially when dry. Handle with care.

  • Hydrogen Gas: Hydrogen is a highly flammable gas. Hydrogenation reactions should be performed in appropriate pressure equipment and in a well-ventilated area, away from ignition sources.

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing these chemical reactions.

Conclusion

The reduction of quinoline-4-carboxylic acids to tetrahydroquinolines is a valuable transformation for the synthesis of pharmaceutically relevant scaffolds. The choice of method will depend on the specific substrate and desired outcome. The Raney® Nickel procedure offers excellent stereocontrol for 2-alkyl substituted substrates, while the Pd/C catalyzed transfer hydrogenation provides a convenient and broadly applicable method that avoids the use of high-pressure hydrogen gas, though it may lead to decarboxylation. Careful consideration of the substrate, desired product, and safety implications is essential for successful synthesis.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid. The described method is suitable for the determination of the compound in various sample matrices, such as in-process control samples and formulation assays. The protocol outlines the chromatographic conditions, sample preparation, and validation parameters.

Introduction

This compound is a quinoline derivative of interest in pharmaceutical research and development. A reliable analytical method is crucial for its accurate quantification in different stages of drug development. This document provides a detailed protocol for a reversed-phase HPLC (RP-HPLC) method coupled with UV detection for the analysis of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for the development of an appropriate analytical method.

PropertyValueSource
Molecular FormulaC₁₀H₉NO₃PubChem[1]
Molecular Weight191.18 g/mol PubChem[1]
CAS Number14179-84-1ChemicalBook[2]

Experimental Protocol

This section provides a detailed methodology for the HPLC analysis of this compound.

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column compartment, and a UV-Vis detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Formic acid (analytical grade)

    • Water (HPLC grade or Milli-Q)

    • This compound reference standard.

Chromatographic Conditions

The following chromatographic conditions are recommended for the analysis:

ParameterCondition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Program 0-15 min: 10-90% B; 15-17 min: 90% B; 17-18 min: 90-10% B; 18-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Preparation of Solutions
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: The sample preparation procedure will depend on the matrix. For a simple solution, dissolve the sample in the mobile phase to achieve a concentration within the calibration range. For more complex matrices, a suitable extraction or clean-up procedure may be required.

Method Validation Summary

The analytical method should be validated according to ICH guidelines. The following tables summarize the typical data obtained during method validation.

Table 1: Linearity
Concentration (µg/mL)Peak Area (arbitrary units)
115,234
576,170
10151,980
25380,500
50759,900
1001,525,000
Correlation Coefficient (r²) > 0.999
Table 2: Precision
Concentration (µg/mL)Intra-day RSD (%) (n=6)Inter-day RSD (%) (n=6)
10< 2.0< 2.0
50< 1.5< 1.5
100< 1.0< 1.0
Table 3: Accuracy
Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
109.9599.5
5050.2100.4
10099.899.8

Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing A Standard Weighing B Stock Solution (1 mg/mL in Methanol) A->B C Working Standards (Dilution Series) B->C F Sequence Setup (Standards & Samples) C->F Standards D Sample Preparation (Dissolution/Extraction) D->F Samples E HPLC System Setup (Column, Mobile Phase) E->F G Injection & Data Acquisition F->G H Peak Integration G->H I Calibration Curve Generation H->I J Quantification of Analyte I->J K Report Generation J->K

Caption: HPLC Analysis Workflow.

Conclusion

The HPLC method described in this application note provides a reliable and accurate means for the quantitative analysis of this compound. The method is straightforward and can be readily implemented in a quality control or research laboratory. The provided validation data demonstrates the method's suitability for its intended purpose.

References

Application Notes and Protocols for the Mass Spectrometry Fragmentation Analysis of 2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a quinoline derivative with potential applications in medicinal chemistry and drug development. Understanding its fragmentation behavior in mass spectrometry is crucial for its identification, characterization, and quantification in various matrices. These application notes provide a detailed overview of the mass spectrometric fragmentation of this compound, along with comprehensive protocols for its analysis.

Chemical Information:

PropertyValue
IUPAC Name 2-oxo-3,4-dihydro-1H-quinoline-4-carboxylic acid[1]
Molecular Formula C₁₀H₉NO₃[1]
Molecular Weight 191.18 g/mol [1]
CAS Number 14179-84-1[1]

Proposed Mass Spectrometry Fragmentation Pathway

The fragmentation of this compound is expected to be influenced by the presence of the carboxylic acid group and the lactam functionality within the tetrahydroquinoline ring system. Under electrospray ionization (ESI), the compound can be analyzed in both positive and negative ion modes. For carboxylic acids, negative ion mode is often preferred due to the acidic proton, leading to the formation of the [M-H]⁻ ion.[2][3] In positive ion mode, [M+H]⁺, [M+Na]⁺, or [M+NH₄]⁺ adducts can be observed.[4][5][6]

The primary fragmentation pathways for quinoline-4-carboxylic acids typically involve the loss of the carboxylic acid group as either a neutral CO₂ molecule or a COOH radical.[7] Subsequent fragmentation of the quinoline ring, such as the loss of HCN, is also a characteristic fragmentation pattern for quinoline compounds.[7]

Below is a proposed fragmentation pathway for this compound.

Fragmentation_Pathway cluster_M cluster_frags M [M+H]⁺ m/z 192 F1 [M+H - H₂O]⁺ m/z 174 M->F1 - H₂O F2 [M+H - CO₂]⁺ m/z 148 M->F2 - CO₂ F3 [M+H - HCOOH]⁺ m/z 146 M->F3 - HCOOH M_neg [M-H]⁻ m/z 190 F2_neg [M-H - CO₂]⁻ m/z 146 M_neg->F2_neg - CO₂ F4 [M+H - CO₂ - CO]⁺ m/z 120 F2->F4 - CO

Caption: Proposed ESI fragmentation pathway of this compound.

Summary of Predicted Fragmentation Data:

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Structure of Neutral Loss
192 ([M+H]⁺)17418H₂O
192 ([M+H]⁺)14844CO₂
192 ([M+H]⁺)14646HCOOH
14812028CO
190 ([M-H]⁻)14644CO₂

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality mass spectrometry data. The following protocol is a general guideline and may need to be optimized based on the specific matrix.

Objective: To prepare a clean sample solution of this compound suitable for LC-MS/MS analysis.

Materials:

  • This compound standard

  • HPLC-grade methanol, acetonitrile, and water[8]

  • Formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode)[3][9]

  • 0.22 µm syringe filters

  • 2 mL autosampler vials[9]

Protocol:

  • Standard Stock Solution (1 mg/mL):

    • Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with a suitable solvent, typically 50:50 (v/v) methanol:water or acetonitrile:water, to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.[9]

  • Sample Extraction from Biological Matrices (e.g., Plasma):

    • To 100 µL of plasma, add 300 µL of cold acetonitrile to precipitate proteins.[10]

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase composition.

  • Final Preparation:

    • Filter the final solution through a 0.22 µm syringe filter into an autosampler vial.[11]

    • It is crucial to avoid non-volatile buffers, salts, and detergents as they can interfere with the ESI process and contaminate the instrument.[8]

LC-MS/MS Analysis

Objective: To separate and detect this compound using liquid chromatography coupled with tandem mass spectrometry.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source

LC Parameters:

ParameterRecommended Condition
Column Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

MS Parameters:

ParameterPositive Ion ModeNegative Ion Mode
Ionization Mode ESI+ESI-
Capillary Voltage 3.5 kV-3.0 kV
Source Temperature 120°C120°C
Desolvation Temperature 350°C350°C
Desolvation Gas Flow 800 L/hr800 L/hr
Cone Gas Flow 50 L/hr50 L/hr
Collision Energy Optimized for each transition (e.g., 10-30 eV)Optimized for each transition (e.g., 10-30 eV)

Data Acquisition:

  • Acquire data in Multiple Reaction Monitoring (MRM) mode for quantification or full scan and product ion scan modes for qualitative analysis.

  • MRM Transitions (Proposed):

    • Positive Mode: 192.1 > 148.1 (Quantifier), 192.1 > 174.1 (Qualifier)

    • Negative Mode: 190.1 > 146.1 (Quantifier)

Experimental Workflow and Logical Relationships

The following diagrams illustrate the overall experimental workflow and the logical relationship between sample preparation and data analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample or Standard Extraction Extraction / Protein Precipitation Sample->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Filtration Filtration Reconstitution->Filtration Injection LC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization Separation->Ionization MS1 MS1 Analysis (Precursor Ion) Ionization->MS1 CID Collision-Induced Dissociation MS1->CID MS2 MS2 Analysis (Product Ions) CID->MS2 Peak_Integration Peak Integration MS2->Peak_Integration Quantification Quantification Peak_Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: General experimental workflow for LC-MS/MS analysis.

Logical_Relationship cluster_input Inputs cluster_process Process cluster_output Outputs Analyte Analyte of Interest (this compound) SamplePrep Sample Preparation Analyte->SamplePrep Matrix Sample Matrix (e.g., Plasma, Urine) Matrix->SamplePrep LCMS LC-MS/MS Method SamplePrep->LCMS Qualitative Qualitative Data (Fragmentation Pattern) LCMS->Qualitative Quantitative Quantitative Data (Concentration) LCMS->Quantitative

Caption: Logical relationship between experimental stages and outcomes.

References

Recrystallization procedure for "2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid"

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Recrystallization of 2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry and drug development. Achieving high purity of this compound is crucial for accurate biological screening and subsequent research. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds. This document provides a detailed protocol for the recrystallization of this compound, including solvent selection, the main recrystallization procedure, and troubleshooting.

Compound Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular FormulaC₁₀H₉NO₃[1]
Molecular Weight191.18 g/mol [1]
CAS Number14179-84-1[1][2]
AppearanceExpected to be a solid

Health and Safety

This compound is classified as harmful if swallowed.[1] Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times. All procedures should be carried out in a well-ventilated fume hood.

Experimental Protocol

This protocol is divided into two main stages: solvent screening to identify a suitable recrystallization solvent, and the bulk recrystallization procedure.

The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. Given the presence of both a polar carboxylic acid group and a less polar quinoline core, a range of solvents with varying polarities should be tested.

Procedure:

  • Place approximately 10-20 mg of the crude this compound into several small test tubes.

  • To each test tube, add a different solvent from the suggested list in Table 2, dropwise, at room temperature. Observe the solubility.

  • If the compound is insoluble at room temperature, gently heat the test tube in a water bath and continue adding the solvent dropwise until the solid dissolves.

  • Once dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Observe the formation of crystals. A successful solvent will yield a good quantity of crystals upon cooling.

  • Record your observations in a table similar to Table 3.

Table 2: Suggested Solvents for Screening

Solvent ClassExamplesRationale
AlcoholsMethanol, Ethanol, IsopropanolThe hydroxyl group can interact with the carboxylic acid moiety.
KetonesAcetoneThe carbonyl group may offer moderate solubility.
EstersEthyl acetateA less polar option that may provide the desired solubility profile.
Aromatic HydrocarbonsTolueneMay dissolve the quinoline core at higher temperatures.
EthersDioxane, Tetrahydrofuran (THF)Solvents with moderate polarity.
AmidesN,N-Dimethylformamide (DMF)A highly polar solvent, to be used if other solvents fail. Use with caution due to its high boiling point.
WaterDistilled WaterDue to the polar carboxylic acid group, water is a potential solvent.[3]
Binary MixturesEthanol/Water, Acetone/HexaneA good solvent can be paired with a poor solvent to fine-tune solubility.

Table 3: Solvent Screening Observations (Template)

SolventSolubility at RT (mg/mL)Solubility at Elevated Temp. (mg/mL)Crystal Formation upon CoolingNotes
e.g., Ethanol
e.g., Water
e.g., Ethyl Acetate

The following diagram outlines the general workflow for the recrystallization process.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Place Crude Compound in Flask B Add Minimum Amount of Hot Solvent A->B C Heat and Stir until Dissolved B->C D Cool Slowly to Room Temperature C->D E Cool in Ice Bath D->E F Vacuum Filtration E->F G Wash Crystals with Cold Solvent F->G H Dry Crystals Under Vacuum G->H I Characterize (Melting Point, etc.) H->I Pure Product

Caption: General workflow for the recrystallization of this compound.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • In a separate beaker, heat the chosen recrystallization solvent to its boiling point.

    • Add the hot solvent to the Erlenmeyer flask containing the crude solid in small portions, with continuous swirling and heating, until the solid just dissolves.[4][5] Avoid adding an excess of solvent.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal.

    • Swirl the mixture for a few minutes and then perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and contamination. Slow cooling is crucial for the formation of large, pure crystals.[5]

    • Once the flask has reached room temperature and crystal formation appears to have stopped, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.[5]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.

    • Dry the crystals under vacuum to remove all traces of the solvent.

  • Characterization:

    • Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity.

    • Calculate the percent recovery.

Table 4: Quantitative Data Summary (Template)

ParameterValue
Mass of Crude Compound (g)
Chosen Recrystallization Solvent
Volume of Solvent Used (mL)
Mass of Recrystallized Product (g)
Percent Recovery (%)
Melting Point of Crude Product (°C)
Melting Point of Recrystallized Product (°C)

Troubleshooting

The following diagram illustrates common issues encountered during recrystallization and their potential solutions.

Troubleshooting_Recrystallization cluster_problems Common Problems cluster_solutions Potential Solutions Issue Issue A Oiling Out Compound separates as a liquid instead of a solid. Sol_A1 Reheat and add more solvent. A->Sol_A1 Sol_A2 Cool the solution more slowly. A->Sol_A2 Sol_A3 Change the solvent system. A->Sol_A3 B No Crystal Formation Solution remains clear upon cooling. Sol_B1 Scratch the inside of the flask with a glass rod. B->Sol_B1 Sol_B2 Add a seed crystal. B->Sol_B2 Sol_B3 Evaporate some of the solvent and re-cool. B->Sol_B3 C Low Recovery Small amount of product is isolated. Sol_C1 Cool the solution for a longer period in an ice bath. C->Sol_C1 Sol_C2 Minimize the amount of solvent used for dissolution. C->Sol_C2 Sol_C3 Ensure the wash solvent is ice-cold. C->Sol_C3

Caption: Troubleshooting common issues in recrystallization.

References

Application Notes and Protocols for the Functionalization of 2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of the "2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid" core. This versatile scaffold offers multiple points for functionalization, making it an attractive starting point for the development of novel therapeutic agents. The protocols outlined below are based on established synthetic methodologies for similar chemical entities.

Introduction

The 2-oxo-1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potential as anticancer and anti-inflammatory agents.[1] The presence of a carboxylic acid, a secondary amine within the lactam ring, and an aromatic ring allows for diverse chemical modifications. These modifications can be strategically employed to modulate the physicochemical properties and biological activity of the resulting compounds.

Synthesis of the Core Scaffold

The starting material, this compound, can be synthesized via the reduction of 2-hydroxyquinoline-4-carboxylic acid. A common method involves catalytic hydrogenation.

Protocol: Synthesis of this compound

Materials:

  • 2-Hydroxyquinoline-4-carboxylic acid

  • Ethanol (or a similar suitable solvent)

  • Palladium on carbon (Pd/C, 10%)

  • Hydrogen gas (H₂)

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • In a high-pressure hydrogenation vessel, dissolve 2-hydroxyquinoline-4-carboxylic acid in a suitable solvent such as ethanol.

  • Add a catalytic amount of 10% Pd/C to the solution.

  • Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi, but conditions may need optimization) and stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS) until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization from an appropriate solvent system.

Functionalization Strategies

The this compound core offers three primary sites for functionalization: the carboxylic acid group (C4), the amide nitrogen (N1), and the aromatic ring.

Functionalization_Workflow cluster_functionalization Functionalization Reactions cluster_products Derivative Classes Core This compound Esterification Esterification Core->Esterification Amidation Amidation Core->Amidation N_Alkylation N-Alkylation Core->N_Alkylation Aromatic_Sub Aromatic Substitution Core->Aromatic_Sub Esters Ester Derivatives Esterification->Esters Amides Amide Derivatives Amidation->Amides N_Alkyl_Derivatives N-Alkyl Derivatives N_Alkylation->N_Alkyl_Derivatives Aromatic_Derivatives Aromatic Ring Derivatives Aromatic_Sub->Aromatic_Derivatives

Functionalization workflow for the core scaffold.
Functionalization of the Carboxylic Acid Group

The carboxylic acid at the C4 position is a versatile handle for introducing a wide variety of functional groups through esterification and amidation reactions.

Esterification can be achieved using various methods, including the Steglich esterification, which is known for its mild reaction conditions.

Protocol: Steglich Esterification

Materials:

  • This compound

  • Alcohol (R-OH)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM.

  • Add the desired alcohol (1-1.5 equivalents) and a catalytic amount of DMAP (0.1-0.2 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Add DCC (1.1 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography on silica gel.

EntryAlcohol (R-OH)Coupling AgentCatalystYield (%)
1MethanolDCCDMAP>90 (estimated)
2EthanolDCCDMAP>90 (estimated)
3Benzyl alcoholDCCDMAP>85 (estimated)

Yields are estimated based on typical Steglich esterification reactions and may vary.

Amide bond formation is a cornerstone of medicinal chemistry. Reagents like HATU are highly effective for coupling carboxylic acids with primary and secondary amines.

Protocol: Amide Coupling using HATU

Materials:

  • This compound

  • Primary or secondary amine (R₁R₂NH)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add HATU (1.1 equivalents) and DIPEA (2-3 equivalents) to the solution.

  • Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 equivalents) to the reaction mixture.

  • Stir at room temperature for 2-12 hours, monitoring the reaction by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated LiCl solution (to remove DMF), 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude amide by column chromatography or recrystallization.

EntryAmine (R₁R₂NH)Coupling ReagentBaseYield (%)
1AnilineHATUDIPEA>80 (estimated)
2BenzylamineHATUDIPEA>85 (estimated)
3MorpholineHATUDIPEA>90 (estimated)

Yields are estimated based on typical HATU coupling reactions and may vary.

Functionalization of the Amide Nitrogen (N1)

The nitrogen atom of the lactam can be functionalized, typically after protecting the carboxylic acid group as an ester. N-alkylation is a common transformation.

Protocol: N-Alkylation

Materials:

  • Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Strong base (e.g., Sodium hydride (NaH) or Potassium carbonate (K₂CO₃))

  • Anhydrous DMF or Acetonitrile

Procedure:

  • Dissolve the starting ester (1 equivalent) in the anhydrous solvent.

  • Add the base (1.2-1.5 equivalents) portion-wise at 0 °C.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add the alkyl halide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction carefully by adding water.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent to obtain the crude N-alkylated product.

  • Purify by column chromatography.

Functionalization of the Aromatic Ring

The benzene ring of the tetrahydroquinoline core can undergo electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation. The regioselectivity of this reaction is influenced by the existing substituents. For the 1,2,3,4-tetrahydroquinoline system, acylation is reported to preferentially occur at the C6 position.[2]

Protocol: Friedel-Crafts Acylation

Materials:

  • N-protected 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate (e.g., N-acetyl or N-benzoyl)

  • Acyl chloride (e.g., acetyl chloride) or acid anhydride

  • Lewis acid catalyst (e.g., Aluminum chloride (AlCl₃))

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Carbon disulfide (CS₂))

Procedure:

  • Dissolve the N-protected starting material (1 equivalent) in the anhydrous solvent and cool to 0 °C.

  • Add the Lewis acid (1.1-2.5 equivalents) portion-wise, ensuring the temperature remains low.

  • Add the acylating agent (1.1 equivalents) dropwise.

  • Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring its progress.

  • Once complete, carefully quench the reaction by pouring it onto a mixture of ice and concentrated HCl.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water, saturated NaHCO₃, and brine.

  • Dry, filter, and concentrate the solvent.

  • Purify the product by column chromatography.

Application Notes: Biological Activity

Derivatives of the tetrahydroquinoline scaffold have shown promise in various therapeutic areas. Notably, they have been investigated as inhibitors of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1]

The NF-κB pathway is a crucial regulator of immune and inflammatory responses, cell proliferation, and apoptosis.[1] Its dysregulation is implicated in numerous diseases, including cancer and chronic inflammatory conditions. Small molecule inhibitors of this pathway are therefore of significant therapeutic interest.

NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation Genes Target Gene Transcription Nucleus->Genes Activation Inhibitor Tetrahydroquinoline Derivative Inhibitor->IKK Inhibition

Simplified NF-κB signaling pathway and potential inhibition.

Functionalization of the this compound core, particularly through amidation, can lead to the generation of libraries of compounds for screening as NF-κB inhibitors. The diverse substituents introduced can modulate the binding affinity and selectivity for components of the NF-κB pathway, such as the IKK complex.

Conclusion

The this compound core is a valuable starting material for the synthesis of diverse chemical libraries. The functionalization protocols provided herein offer a roadmap for creating novel derivatives with potential applications in drug discovery, particularly in the development of new anti-inflammatory and anticancer agents. Careful selection of synthetic routes and diversification strategies will be key to unlocking the full therapeutic potential of this promising scaffold.

References

Application Notes and Protocols for the Biological Evaluation of Novel "2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid" Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The quinoline scaffold is a prominent heterocyclic structure found in numerous natural products and synthetic compounds with a wide range of pharmacological activities, including anticancer, antimalarial, and anti-inflammatory properties[1]. Specifically, derivatives of 2-oxo-quinoline have demonstrated potent antiproliferative activity against various tumor cells[2][3]. The "2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid" core represents a key pharmacophore. The introduction of a carboxylic acid at the 4-position is notable, as this functional group is known to form critical interactions, such as salt bridges or hydrogen bonds, with biological targets[4]. This document provides detailed application notes and standardized protocols for the initial biological evaluation of novel derivatives based on this scaffold, with a primary focus on anticancer activity, drawing from established methodologies for structurally related compounds.

Application Notes

Primary Application: Anticancer Agent Screening

Derivatives of the 2-oxo-quinoline class have shown significant potential as anticancer agents by inhibiting cancer cell proliferation and inducing programmed cell death (apoptosis)[2][3]. The primary application for novel "this compound" derivatives is in the screening and development of new chemotherapeutic agents.

  • Cytotoxicity Screening: Initial evaluation should involve screening the compounds against a panel of human cancer cell lines to determine their cytotoxic potency (e.g., IC50 values). Recommended cell lines include those from various cancer types such as liver (HepG2), breast (MCF-7), lung (NCI-H460), and colon (HT-29) to assess the spectrum of activity[2][3].

  • Mechanism of Action Studies: Compounds exhibiting significant cytotoxicity should be further investigated to elucidate their mechanism of action. Studies on related molecules suggest these derivatives may induce apoptosis and cause cell cycle arrest, often at the G2/M phase[2][3][5]. Key molecular pathways, such as the Ras/Raf/MEK/ERK signaling cascade, have also been implicated[6].

  • Selectivity Assessment: A crucial step is to assess the selectivity of the compounds by comparing their cytotoxicity against cancer cells versus normal, non-malignant cells (e.g., HL-7702 normal liver cells)[2]. A high selectivity index (ratio of IC50 in normal cells to IC50 in cancer cells) is a desirable characteristic for a potential drug candidate.

Quantitative Data Summary

The following table summarizes the in vitro cytotoxic activity (IC50 values) of structurally related 2-oxo-quinoline and quinoline-4-carboxylic acid derivatives against various human cancer cell lines. This data serves as a benchmark for evaluating novel "this compound" derivatives.

Compound ID/ClassCancer Cell LineIC50 (µM)Reference DrugIC50 (µM)Citation
2-Oxo-quinoline α-aminophosphonate (5b) HepG2 (Liver)9.89Cisplatin10.12[2]
2-Oxo-quinoline α-aminophosphonate (4d₇) SK-OV-3 (Ovarian)22.365-FU26.34[2]
(2-oxo-1,2-Dihydroquinolin-4-yl)-triazole (8g) MCF-7 (Breast)1.2 ± 0.2Doxorubicin1.136 (avg)[3]
(2-oxo-1,2-Dihydroquinolin-4-yl)-triazole (8g) Panc-1 (Pancreatic)1.4 ± 0.2Doxorubicin1.136 (avg)[3]
Quinoline-Ursolic Acid Hydrazide (4d) HeLa (Cervical)0.08 ± 0.01--[6]
Quinoline-Ursolic Acid Hydrazide (4d) MDA-MB-231 (Breast)0.12 ± 0.01--[6]
Quinoline-4-carboxylic Acid (41) HCT-116 (Colon)>50--[4]
Quinoline-4-carboxylic Acid (41) - DHODH Inhibition (Enzyme Assay)0.0097 ± 0.0014--[4][7]

Experimental Protocols & Workflows

A logical workflow for evaluating novel derivatives is crucial for systematic drug discovery. The process begins with broad cytotoxicity screening, followed by more detailed investigations into the mechanism of action for the most potent compounds.

G cluster_0 Phase 1: Initial Screening synthesis Compound Synthesis mtt MTT Cytotoxicity Assay (Multiple Cell Lines) synthesis->mtt ic50 Determine IC50 Values mtt->ic50 selectivity Selectivity Assessment (Normal vs. Cancer Cells) ic50->selectivity apoptosis Apoptosis Assay (Annexin V/PI Staining) selectivity->apoptosis Potent & Selective Compounds cell_cycle Cell Cycle Analysis (Flow Cytometry) western_blot Western Blot Analysis (Key Protein Expression) G compound 2-Oxo-quinoline Derivative ros ↑ Intracellular ROS compound->ros bcl2 ↓ Bcl-2 (Anti-apoptotic) compound->bcl2 cell_cycle Cell Cycle Arrest (G2/M Phase) compound->cell_cycle bax ↑ Bax (Pro-apoptotic) ros->bax mito Mitochondrial Membrane Disruption bax->mito bcl2->mito cyto_c Cytochrome C Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A common and effective method is a two-step synthesis. The first step is the synthesis of 2-hydroxyquinoline-4-carboxylic acid via the Halberkann variant of the Pfitzinger reaction, starting from an N-acyl isatin.[1] The second step involves the reduction of the quinoline ring system to the desired tetrahydroquinoline derivative.

Q2: What are the key starting materials for this synthesis?

The primary starting materials for the initial Pfitzinger-type reaction are an N-acyl isatin and a compound containing an active methylene group. For the subsequent reduction, a suitable reducing agent and catalyst, such as hydrogen gas with a platinum or nickel catalyst, are required.

Q3: What are the typical yields for this synthesis?

Yields can vary significantly based on the specific reaction conditions, purity of reagents, and scale of the reaction. The Pfitzinger reaction for analogous compounds can have yields ranging from moderate to good.[2] The subsequent reduction step is also subject to variability depending on the chosen catalyst and reaction parameters.

Q4: What are the most common side products?

In the Pfitzinger reaction, the formation of tar-like substances due to self-condensation or polymerization of starting materials under basic conditions is a common issue.[3] During the reduction step, incomplete reduction may leave unreacted starting material, or over-reduction could potentially affect the carboxylic acid group, although this is less common with milder reducing agents.

Q5: How can I monitor the progress of the reactions?

Thin Layer Chromatography (TLC) is a suitable method for monitoring the progress of both the Pfitzinger reaction and the subsequent reduction. For the Pfitzinger reaction, the disappearance of the isatin starting material and the appearance of the product spot can be tracked. For the reduction, the disappearance of the 2-hydroxyquinoline-4-carboxylic acid spot will indicate the reaction's progress.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem 1: Low or No Yield in the Pfitzinger Reaction (Synthesis of 2-Hydroxyquinoline-4-carboxylic acid)
Possible Cause Suggested Solution
Incomplete Ring Opening of Isatin Ensure the use of a sufficiently strong base (e.g., KOH) and allow adequate time for the initial reaction before adding the second reactant. The color change from orange/red to a paler yellow can indicate the formation of the isatinate intermediate.[4]
Side Reactions of the Carbonyl Compound Add the carbonyl compound dropwise to the reaction mixture to minimize self-condensation reactions.
Suboptimal Reaction Temperature The reaction often requires heating to proceed at a reasonable rate. However, excessive temperatures can lead to decomposition and tar formation. Optimize the temperature based on the specific reactants and solvent used.
Incorrect pH for Product Precipitation After the reaction is complete, the product is typically precipitated by acidifying the reaction mixture. Ensure the pH is adjusted carefully to the isoelectric point of the carboxylic acid to maximize precipitation.
Problem 2: Formation of Tar and Purification Difficulties in the Pfitzinger Reaction
Possible Cause Suggested Solution
High Reaction Temperature or Prolonged Reaction Time Avoid excessive heating and monitor the reaction closely by TLC to determine the optimal reaction time. Prolonged heating can promote the formation of tarry byproducts.[3]
Impure Starting Materials Use high-purity starting materials. Impurities can act as catalysts for side reactions leading to tar formation.
Inefficient Work-up After acidification, wash the crude product thoroughly with cold water to remove inorganic salts and other water-soluble impurities. Recrystallization from a suitable solvent (e.g., ethanol, acetic acid) can be effective for purification.
Problem 3: Incomplete or Sluggish Reduction to the Tetrahydroquinoline
Possible Cause Suggested Solution
Catalyst Poisoning Ensure the purity of the substrate, solvent, and hydrogen gas. Trace impurities, particularly sulfur or nitrogen compounds, can poison noble metal catalysts like platinum and palladium.[5]
Inactive Catalyst Use a fresh or properly activated catalyst. For catalysts like Raney Nickel, ensure it is stored and handled correctly to maintain its activity.[6] For PtO2 (Adams' catalyst), ensure it is pre-reduced in situ to the active platinum black.[7]
Insufficient Hydrogen Pressure For catalytic hydrogenation, ensure the system is properly sealed and a sufficient pressure of hydrogen is applied. The optimal pressure may need to be determined experimentally.
Suboptimal Reaction Temperature and Solvent The choice of solvent can significantly impact the reaction rate. Protic solvents like ethanol or acetic acid are often used. The reaction may require gentle heating to proceed efficiently.

Experimental Protocols

Protocol 1: Synthesis of 2-Hydroxyquinoline-4-carboxylic acid (Halberkann-Pfitzinger Reaction)

This protocol is a representative procedure and may require optimization for specific substrates.

  • Preparation of the Isatin Salt: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-acyl isatin (1 equivalent) in a 10-20% aqueous solution of potassium hydroxide (KOH) (2-3 equivalents).

  • Reaction Initiation: Gently heat the mixture with stirring. The color of the solution should change, indicating the formation of the potassium salt of the opened isatin ring.

  • Addition of the Carbonyl Compound: To the reaction mixture, add the carbonyl compound containing an α-methylene group (e.g., a ketone or an ester with an adjacent CH2 group) (1-1.2 equivalents) dropwise.

  • Reaction: Heat the reaction mixture to reflux for 4-12 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution with a dilute acid (e.g., HCl or acetic acid) to a pH of approximately 3-4 to precipitate the product.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash it with cold water, and dry it. The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Protocol 2: Reduction of 2-Hydroxyquinoline-4-carboxylic acid to this compound (Catalytic Hydrogenation)

This is a general procedure for catalytic hydrogenation and specific conditions may need to be optimized.

  • Catalyst Preparation: In a hydrogenation vessel, place 2-hydroxyquinoline-4-carboxylic acid (1 equivalent) and a suitable solvent (e.g., ethanol, acetic acid, or a mixture). Add the catalyst, such as 5-10 mol% of Platinum(IV) oxide (PtO2, Adams' catalyst) or a slurry of Raney Nickel.

  • Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-5 atm).

  • Reaction: Stir the mixture vigorously at room temperature or with gentle heating. Monitor the reaction by observing the uptake of hydrogen and by TLC.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Catalyst Removal: Remove the catalyst by filtration through a pad of celite. Wash the filter cake with the reaction solvent.

  • Product Isolation: Combine the filtrate and washings, and remove the solvent under reduced pressure. The resulting solid can be purified by recrystallization if necessary.

Data Presentation

Table 1: Representative Reaction Conditions for the Pfitzinger Reaction of Isatin Derivatives
EntryCarbonyl CompoundBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1AcetoneKOHEthanol/WaterReflux24~30-40[8]
21-Adamantyl methyl ketoneKOHEthanolReflux8-1265-75[3]
3Phenylacetic acidNaOAcNeat2003Moderate[7]

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Table 2: Comparison of Catalysts for Quinoline Hydrogenation
CatalystHydrogen SourceSolventTemperature (°C)Pressure (bar)Selectivity for TetrahydroquinolineReference
PtO2H2Acetic AcidRoom Temp3High[9]
Raney NickelH2Ethanol25-1001-5High[10]
Co-FH2O (Electrocatalytic)KOH/DioxaneRoom TempN/AUp to 99%[4]
Co@SiO2H2Methanol10040High[11]

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Pfitzinger-Type Reaction cluster_step2 Step 2: Reduction N-Acyl_Isatin N-Acyl Isatin Pfitzinger_Reaction Pfitzinger Reaction (Base Catalyzed) N-Acyl_Isatin->Pfitzinger_Reaction Carbonyl_Compound Carbonyl Compound Carbonyl_Compound->Pfitzinger_Reaction 2-Hydroxyquinoline-4-carboxylic_acid 2-Hydroxyquinoline-4-carboxylic acid Pfitzinger_Reaction->2-Hydroxyquinoline-4-carboxylic_acid Reduction Reduction (e.g., Catalytic Hydrogenation) 2-Hydroxyquinoline-4-carboxylic_acid->Reduction Target_Molecule 2-Oxo-1,2,3,4-tetrahydroquinoline- 4-carboxylic acid Reduction->Target_Molecule

Caption: Overall synthetic workflow for this compound.

Pfitzinger_Mechanism Isatin N-Acyl Isatin Ring_Opening Ring Opening Isatin->Ring_Opening Base Base (e.g., KOH) Base->Ring_Opening Isatinate Isatinate Intermediate Ring_Opening->Isatinate Condensation Condensation Isatinate->Condensation Carbonyl Carbonyl Compound Carbonyl->Condensation Enamine Enamine Intermediate Condensation->Enamine Cyclization Intramolecular Cyclization Enamine->Cyclization Dehydration Dehydration Cyclization->Dehydration Product 2-Hydroxyquinoline-4-carboxylic acid Dehydration->Product

Caption: Simplified mechanism of the Halberkann-Pfitzinger reaction.

Troubleshooting_Tree Start Low Yield or Reaction Failure Check_Step Which step is problematic? Start->Check_Step Pfitzinger Pfitzinger Reaction Check_Step->Pfitzinger Step 1 Reduction Reduction Step Check_Step->Reduction Step 2 Pfitzinger_Cause Check for: - Incomplete ring opening - Tar formation - Incorrect work-up Pfitzinger->Pfitzinger_Cause Reduction_Cause Check for: - Catalyst poisoning - Inactive catalyst - Insufficient H2 pressure Reduction->Reduction_Cause Pfitzinger_Solution Solutions: - Increase base concentration/time - Optimize temperature - Purify starting materials - Adjust work-up pH Pfitzinger_Cause->Pfitzinger_Solution Reduction_Solution Solutions: - Purify substrate/solvent - Use fresh catalyst - Increase H2 pressure - Optimize solvent/temperature Reduction_Cause->Reduction_Solution

Caption: Troubleshooting decision tree for low yield issues in the synthesis.

References

Technical Support Center: C-H Functionalization of Tetrahydroquinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the C-H functionalization of tetrahydroquinolines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is achieving regioselectivity in the C-H functionalization of the benzenoid ring of tetrahydroquinolines so challenging?

A1: The C-H functionalization of the tetrahydroquinoline scaffold often faces challenges in regioselectivity due to the electronic disparity between its two ring systems. The pyrido-ring is inherently more electron-rich and thus more susceptible to electrophilic attack, leading to preferential functionalization at positions like C2 or C4.[1] Functionalization of the less reactive benzenoid ring (C5-C8) is a significant hurdle in catalysis.[2] To achieve selectivity on the benzenoid ring, particularly at the C8 position, the use of directing groups on the nitrogen atom is a common and often necessary strategy.[1][2]

Q2: What is the purpose of a directing group in the C-H functionalization of tetrahydroquinolines?

A2: A directing group is a chemical moiety attached to the nitrogen atom of the tetrahydroquinoline. Its primary function is to steer the catalyst to a specific C-H bond, thereby controlling the regioselectivity of the functionalization.[1][2] This is typically achieved through the formation of a stable metallacyclic intermediate, which positions the catalytic center in close proximity to the target C-H bond, most commonly the one at the C8 position.[2] The choice of directing group can significantly influence the reaction's outcome, and many directing groups are designed to be removable after the desired functionalization has been achieved.[3]

Q3: Can I perform C-H functionalization on a tetrahydroquinoline without an N-protecting or directing group?

A3: While challenging, it is possible under certain conditions. Direct oxidative functionalization at the α-position (C2) can sometimes be achieved without an N-directing group, often catalyzed by transition metals like copper.[1] However, for selective functionalization on the benzenoid ring, the absence of a directing group typically leads to a mixture of products or reaction at the more activated positions of the pyrido-ring.[1] For predictable and high-yielding functionalization at specific sites on the carbocyclic ring, employing a directing group is the most reliable strategy.[2]

Q4: My reaction is giving me a mixture of diastereomers. What factors influence the diastereoselectivity of C-H functionalization on chiral tetrahydroquinolines?

A4: Diastereoselectivity in the C-H functionalization of chiral tetrahydroquinolines is influenced by several factors. The inherent chirality of the starting material can direct the approach of the incoming reactant. The choice of catalyst and chiral ligands is also critical, as they can create a chiral environment that favors the formation of one diastereomer over the other.[4][5] Reaction conditions such as solvent and temperature can also play a significant role in the diastereomeric ratio of the product.[4] Optimization of these parameters is often necessary to achieve high diastereoselectivity.

Troubleshooting Guides

Problem 1: Low or No Product Yield

Symptoms:

  • After running the reaction and work-up, analysis (TLC, LC-MS, NMR) shows a low yield of the desired functionalized tetrahydroquinoline or only starting material.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Inactive Catalyst The active catalyst, often a specific oxidation state of a transition metal (e.g., Cu(I)), may have been deactivated by oxidation.[6] Ensure all solvents are properly degassed and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).[6] If using a precatalyst that requires in-situ activation, ensure the activation conditions are optimal. Consider adding a fresh batch of catalyst or a reducing agent if applicable.[6]
Inappropriate Ligand or Ligand-to-Metal Ratio The ligand plays a crucial role in stabilizing the catalyst and influencing its reactivity and selectivity. Screen a variety of ligands (e.g., phosphines, N-heterocyclic carbenes, amino acids) to identify the optimal one for your specific transformation. The ligand-to-metal ratio is also critical; a common starting point is a 1:1 to 2:1 ratio, but this may require optimization.[6]
Suboptimal Reaction Temperature C-H activation often requires elevated temperatures to overcome the activation energy barrier. If the yield is low, consider incrementally increasing the reaction temperature. Conversely, if side product formation is an issue, lowering the temperature might be beneficial.
Incorrect Solvent The solvent can significantly impact the solubility of reagents and the stability of catalytic intermediates. Screen a range of solvents with varying polarities (e.g., toluene, dioxane, DMF, DCE).
Issues with the Directing Group The directing group may not be effectively coordinating with the metal center. Ensure the directing group is correctly installed. The steric and electronic properties of the directing group are crucial for its effectiveness.
Poor Quality of Reagents or Starting Materials Impurities in the starting materials or reagents can poison the catalyst. Ensure the purity of your tetrahydroquinoline substrate, coupling partner, and any additives.
Problem 2: Poor Regioselectivity (Mixture of Isomers)

Symptoms:

  • Analysis of the crude reaction mixture shows the formation of multiple constitutional isomers (e.g., functionalization at C8 and other positions on the benzenoid or pyrido-ring).

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Ineffective Directing Group The chosen directing group may not be providing sufficient steric or electronic bias to direct the functionalization to a single position. Experiment with different directing groups. For C8-selectivity, bidentate directing groups that form a stable five- or six-membered metallacycle are often effective.
Suboptimal Catalyst/Ligand Combination The nature of the metal catalyst and its associated ligands greatly influences regioselectivity. For instance, ruthenium catalysts are often employed for C8-functionalization.[7] Screening different metal precursors (e.g., [Ru(p-cymene)Cl2]2, [RhCp*Cl2]2) and ligands is a key optimization step.
Solvent Effects The polarity and coordinating ability of the solvent can influence the geometry of the transition state and thus the regiochemical outcome. A solvent screen is recommended. For example, in some palladium-catalyzed reactions, the use of a specific solvent can switch the selectivity between different positions.
Steric Hindrance Substituents on the tetrahydroquinoline scaffold can sterically hinder the approach of the catalyst to the desired C-H bond, leading to functionalization at a less hindered site. If possible, consider a synthetic route that installs the functional group prior to introducing sterically demanding substituents.
Reaction Temperature and Time At higher temperatures, the reaction may overcome the activation barrier for functionalization at less favored positions, leading to a loss of selectivity. Conversely, a reaction that is too slow may also lead to side products. Monitor the reaction over time to determine the optimal endpoint.

Experimental Protocols

Protocol 1: General Procedure for Ruthenium-Catalyzed C8-Arylation of N-Acetyl-1,2,3,4-Tetrahydroquinoline

This protocol is a representative example for the C8-arylation of a tetrahydroquinoline using a directing group.

Materials:

  • N-Acetyl-1,2,3,4-tetrahydroquinoline

  • Aryl halide (e.g., iodobenzene)

  • [Ru(p-cymene)Cl2]2 (catalyst)

  • AgSbF6 (co-catalyst/halide scavenger)

  • K2CO3 (base)

  • 1,4-Dioxane (solvent)

  • Schlenk flask or sealed vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask or a sealed vial under an inert atmosphere, add N-acetyl-1,2,3,4-tetrahydroquinoline (1.0 equiv.), the aryl halide (1.5 equiv.), [Ru(p-cymene)Cl2]2 (5 mol%), AgSbF6 (20 mol%), and K2CO3 (2.0 equiv.).

  • Add anhydrous, degassed 1,4-dioxane to achieve a desired concentration (e.g., 0.2 M).

  • Seal the flask or vial and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the C8-arylated tetrahydroquinoline.

Protocol 2: Removal of the N-Acetyl Directing Group

Materials:

  • C8-functionalized N-acetyl-tetrahydroquinoline

  • 6 M Hydrochloric acid (HCl) or Lithium aluminum hydride (LAH)

  • Methanol or Tetrahydrofuran (THF)

  • Round-bottom flask

Acidic Hydrolysis:

  • Dissolve the C8-functionalized N-acetyl-tetrahydroquinoline in methanol in a round-bottom flask.

  • Add 6 M HCl and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and neutralize with a saturated solution of NaHCO3.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the product as needed.

Reductive Cleavage:

  • To a solution of the C8-functionalized N-acetyl-tetrahydroquinoline in anhydrous THF at 0 °C under an inert atmosphere, carefully add LiAlH4 (excess, e.g., 3-4 equivalents).

  • Allow the reaction to warm to room temperature and then heat to reflux.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to 0 °C and quench sequentially by the slow addition of water, 15% aqueous NaOH, and then more water.

  • Filter the resulting suspension and wash the solid with THF.

  • Concentrate the filtrate and purify the residue to obtain the deprotected tetrahydroquinoline.

Data Presentation

Table 1: Effect of Catalyst and Ligand on C8-Arylation Yield

EntryCatalyst (mol%)Ligand (mol%)Additive (equiv.)SolventYield (%)
1[Ru(p-cymene)Cl2]2 (5)-AgSbF6 (0.2)Dioxane75
2[Ru(p-cymene)Cl2]2 (5)PPh3 (10)AgSbF6 (0.2)Dioxane62
3[Ru(p-cymene)Cl2]2 (5)PCy3 (10)AgSbF6 (0.2)Dioxane81
4Pd(OAc)2 (10)-Ag2CO3 (2)Toluene45 (C2-arylation)
5Pd(OAc)2 (10)SPhos (20)Ag2CO3 (2)Toluene30 (mixture)

Yields are approximate and for illustrative purposes based on typical outcomes reported in the literature.

Table 2: Influence of Solvent on Regioselectivity

EntrySolventC8:Other Isomers Ratio
1Toluene10:1
21,4-Dioxane>20:1
3DMF5:1
4Acetonitrile8:1
5Dichloroethane12:1

Ratios are representative and depend on the specific substrate, catalyst, and directing group.

Visualizations

C_H_Functionalization_Workflow cluster_prep Substrate Preparation cluster_reaction C-H Functionalization cluster_post Post-Reaction Start Tetrahydroquinoline Protect Install Directing Group Start->Protect Substrate N-Protected THQ Protect->Substrate Reaction Reaction with Coupling Partner, Catalyst, Additives Substrate->Reaction Product_Protected Functionalized N-Protected THQ Reaction->Product_Protected Deprotect Remove Directing Group Product_Protected->Deprotect Workup Workup & Purification Deprotect->Workup Final_Product Final Functionalized Tetrahydroquinoline Workup->Final_Product

Caption: General workflow for the directed C-H functionalization of tetrahydroquinolines.

Troubleshooting_Regioselectivity Start Poor Regioselectivity (Mixture of Isomers) DG Evaluate Directing Group - Bidentate vs. Monodentate - Steric/Electronic Properties Start->DG Catalyst Screen Catalyst System - Metal (Ru, Rh, Pd) - Ligands (Phosphines, NHCs) DG->Catalyst If DG is optimal Solvent Optimize Solvent - Polarity - Coordinating Ability Catalyst->Solvent If catalyst system is appropriate Conditions Adjust Reaction Conditions - Temperature - Reaction Time Solvent->Conditions If solvent has little effect Resolved Improved Regioselectivity Conditions->Resolved

Caption: Troubleshooting decision tree for poor regioselectivity in C-H functionalization.

References

Technical Support Center: Synthesis of 2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, focusing on the common synthetic route involving the condensation of an aniline with a substituted malonic acid derivative, followed by cyclization and reduction.

Problem 1: Low to no yield of the desired product.

Potential CauseSuggested Solution
Incomplete initial condensation: The reaction between the aniline and diethyl malonate (or a similar malonic acid derivative) may not have gone to completion.Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or employing a mild acid catalyst to facilitate the initial condensation.
Inefficient cyclization: The thermal cyclization of the intermediate anilinomalonate requires high temperatures, often around 250°C.[1][2] Inadequate heating or an unsuitable solvent can lead to poor yields.Use a high-boiling point solvent to ensure the reaction mixture reaches the necessary temperature for cyclization.[1] Suitable solvents include Dowtherm A, diphenyl ether, or mineral oil.[1][2] Ensure efficient heat transfer with a reliable heating mantle and temperature controller.
Decomposition of starting materials or intermediates: Prolonged exposure to very high temperatures can lead to the degradation of reactants and the desired product.Optimize the cyclization time. In some cases, shorter reaction times at the optimal temperature are more effective.

Problem 2: Formation of significant side products.

Side ProductIdentificationMitigation Strategy
2-Hydroxyquinoline (Knorr product): Formation of the thermodynamic product instead of the desired 4-hydroxyquinoline precursor.[2]Characterize the product using NMR and compare it with known spectra. The 2-hydroxy and 4-hydroxy isomers will have distinct spectroscopic signatures.The formation of the 2-hydroxy versus 4-hydroxyquinoline is temperature-dependent. Lower temperatures during the initial condensation favor the kinetic product (precursor to 4-hydroxyquinoline), while higher temperatures (~140°C) favor the thermodynamic product (precursor to 2-hydroxyquinoline).[2] Carefully control the temperature of the initial reaction.
Decarboxylated product (2-Oxo-1,2,3,4-tetrahydroquinoline): Loss of the carboxylic acid group from the final product.Mass spectrometry will show a loss of 44 Da (CO2).Decarboxylation is often promoted by heat.[3] Avoid excessive heating during the final work-up and purification steps. If the cyclization is performed at a very high temperature, some decarboxylation of the quinoline-4-carboxylic acid intermediate may occur.[4]
Enamine intermediates: Incomplete cyclization can leave unreacted enamine intermediates in the reaction mixture.Can be detected by NMR spectroscopy, showing characteristic signals for the vinylic proton and the N-H proton.Ensure the cyclization step is driven to completion by maintaining the optimal temperature for a sufficient duration.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the key steps?

A1: A prevalent method is based on the Conrad-Limpach-Knorr synthesis.[2][5] The key steps are:

  • Condensation: Reaction of an aniline with a diethyl malonate derivative to form an anilinomalonate intermediate.

  • Thermal Cyclization: Heating the intermediate at high temperatures (around 250°C) to form 4-hydroxy-2-oxo-quinoline-4-carboxylic acid.[1][2]

  • Reduction: Catalytic hydrogenation of the quinoline ring to yield the final this compound.

Q2: How can I minimize the formation of the 2-hydroxyquinoline regioisomer?

A2: The formation of the 2-hydroxyquinoline (Knorr product) versus the desired 4-hydroxyquinoline precursor is a classic example of kinetic versus thermodynamic control.[2] To favor the formation of the 4-hydroxyquinoline precursor (the kinetic product), the initial condensation reaction between the aniline and the β-ketoester (or malonate) should be carried out at a lower temperature, typically room temperature.[2] The subsequent high-temperature cyclization then proceeds from this kinetically favored intermediate.

Q3: My final product seems to be decarboxylating. How can I prevent this?

A3: Decarboxylation of quinoline-4-carboxylic acids can occur under thermal stress.[3][4] If you observe this side reaction, consider the following:

  • Moderate Cyclization Temperature: While high temperatures are necessary for cyclization, excessive heat can promote decarboxylation. Try to find the optimal balance of temperature and time to achieve efficient cyclization without significant product loss.

  • Purification Conditions: Avoid high temperatures during purification steps like distillation or recrystallization from high-boiling solvents.

Q4: Are there any alternative solvents for the high-temperature cyclization step?

A4: Yes, while high-boiling solvents like Dowtherm A and diphenyl ether are traditionally used, studies have explored other options. A survey of solvents for the Conrad-Limpach synthesis has shown that the yield generally improves with higher-boiling solvents. Some less common but potentially effective and less expensive alternatives include 1,2,4-trichlorobenzene, 2-nitrotoluene, and 2,6-di-tert-butylphenol.[6]

Experimental Protocols

Synthesis of 4-hydroxy-2-oxo-quinoline-4-carboxylic acid via Conrad-Limpach Reaction

  • Step 1: Condensation. In a round-bottom flask, equimolar amounts of aniline and diethyl malonate are mixed. The reaction can be stirred at room temperature or gently heated (e.g., to 60-80°C) to facilitate the formation of the diethyl anilinomalonate intermediate. The progress of the reaction should be monitored by TLC.

  • Step 2: Cyclization. The crude diethyl anilinomalonate is added to a high-boiling point solvent (e.g., Dowtherm A) preheated to approximately 250°C. The mixture is maintained at this temperature for a period of 15-30 minutes. The reaction is then allowed to cool, and the precipitated product is collected by filtration. The solid is washed with a non-polar solvent like toluene or hexanes to remove the high-boiling solvent.[6]

  • Step 3: Purification. The crude product can be further purified by recrystallization from a suitable solvent.

Note: This is a general protocol and may require optimization based on the specific aniline and malonate derivatives used.

Visualizing the Synthesis and Side Reactions

The following diagram illustrates the main synthetic pathway and the key side reactions discussed.

Synthesis_Side_Reactions Start Aniline + Diethyl Malonate Intermediate Diethyl Anilinomalonate (Kinetic Product) Start->Intermediate Condensation (Low Temp) Knorr_Intermediate Acetoacetanilide (Thermodynamic Product) Start->Knorr_Intermediate Condensation (High Temp, ~140°C) Cyclized 4-Hydroxy-2-oxo-quinoline- 4-carboxylic acid Intermediate->Cyclized Thermal Cyclization (~250°C) Reduced 2-Oxo-1,2,3,4-tetrahydroquinoline- 4-carboxylic acid Cyclized->Reduced Reduction Decarboxylated_Product 2-Oxo-1,2,3,4-tetrahydroquinoline Reduced->Decarboxylated_Product Decarboxylation (Heat) Knorr_Product 2-Hydroxyquinoline Knorr_Intermediate->Knorr_Product Cyclization

Caption: Synthetic pathway and potential side reactions.

References

Purification of "2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid" from reaction byproducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in the successful purification of "2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid" from common reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the expected byproducts?

A common method for the synthesis of this compound is the reduction of 2-oxo-quinoline-4-carboxylic acid or its derivatives. For instance, reduction using zinc powder in acetic acid is a reported method.[1]

Potential byproducts from this reaction include:

  • Unreacted Starting Material: Incomplete reduction can lead to the presence of the corresponding 2-oxo-quinoline-4-carboxylic acid.

  • Over-reduction Products: The quinolone ring system can sometimes be further reduced under harsh conditions.

  • Side-products from the Reducing Agent: Residual zinc salts may be present in the crude product.

Q2: What are the general physical properties of this compound relevant to its purification?

While specific solubility data is not extensively published, its structure as a heterocyclic carboxylic acid suggests it is a polar molecule. It is expected to be a solid at room temperature. This polarity influences the choice of purification techniques and solvents.

Q3: What are the primary purification techniques for this compound?

The most common and effective purification methods for this compound are:

  • Recrystallization: This is a primary technique for purifying solid organic compounds. The choice of solvent is critical.

  • Acid-Base Extraction: This classic technique leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities.

  • Column Chromatography: This method is useful for separating the target compound from impurities with different polarities.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Recrystallization Issues
Problem Potential Cause Troubleshooting Steps
Compound does not dissolve in the chosen solvent, even with heating. The solvent is too non-polar for the compound.Select a more polar solvent. Good starting points for polar carboxylic acids include alcohols (ethanol, methanol) or aqueous mixtures.[2]
Compound "oils out" instead of forming crystals upon cooling. The solution is supersaturated, or the cooling rate is too fast. The impurity level might be high, depressing the melting point.- Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is obtained. - Allow the solution to cool more slowly. - Try a different recrystallization solvent or a solvent mixture.
No crystals form upon cooling, even after an extended period. The compound is too soluble in the chosen solvent, or the solution is not sufficiently saturated.- Reduce the volume of the solvent by evaporation and allow it to cool again. - Add a less polar "anti-solvent" dropwise to the solution until turbidity appears, then heat to clarify and cool slowly. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the pure compound.
The purity of the recrystallized product does not improve significantly. The impurity has similar solubility characteristics to the product in the chosen solvent. Co-crystallization might be occurring.- Attempt recrystallization from a different solvent with different polarity. - Consider an alternative purification method like column chromatography before recrystallization.
Acid-Base Extraction Issues
Problem Potential Cause Troubleshooting Steps
Low recovery of the product after acidification and extraction. Incomplete extraction into the aqueous base or incomplete precipitation upon acidification. The pH for extraction or precipitation was not optimal.- Ensure the pH of the aqueous solution is sufficiently basic (pH > pKa of the carboxylic acid + 2) to deprotonate and dissolve the compound. - When acidifying to precipitate the product, ensure the pH is sufficiently acidic (pH < pKa of the carboxylic acid - 2). - Perform multiple extractions with the organic solvent to ensure complete recovery of the precipitated product.
Formation of an emulsion during extraction. Agitation was too vigorous, or the concentrations of the solutions are high.- Allow the mixture to stand for a longer period. - Gently swirl the separatory funnel instead of vigorous shaking. - Add a small amount of saturated brine (NaCl solution) to help break the emulsion.
Column Chromatography Issues
Problem Potential Cause Troubleshooting Steps
Poor separation of the product from impurities. The chosen eluent system has inappropriate polarity. The column was not packed properly.- Optimize the eluent system using thin-layer chromatography (TLC) first to achieve good separation (Rf of the product around 0.3-0.4). A common mobile phase for polar compounds is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). - Ensure the column is packed uniformly without any cracks or air bubbles.
Product is eluting too quickly (high Rf). The eluent is too polar.Decrease the polarity of the eluent by reducing the proportion of the more polar solvent.
Product is not eluting from the column (low Rf). The eluent is not polar enough.Increase the polarity of the eluent by increasing the proportion of the more polar solvent. A small amount of acetic acid can be added to the eluent to help elute carboxylic acids.
Streaking or tailing of the spot on TLC and broad peaks during column chromatography. The compound is interacting too strongly with the stationary phase (silica gel is acidic). The compound is overloading the column.- Add a small percentage of acetic acid to the eluent system to suppress the ionization of the carboxylic acid and reduce tailing. - Ensure the amount of crude material loaded onto the column is appropriate for the column size.

Experimental Protocols

General Acid-Base Extraction Protocol
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate).

  • Extraction: Transfer the solution to a separatory funnel and extract with a basic aqueous solution (e.g., 1 M sodium hydroxide or saturated sodium bicarbonate solution). Repeat the extraction 2-3 times.

  • Combine Aqueous Layers: Combine the aqueous layers containing the deprotonated carboxylic acid.

  • Wash: Wash the combined aqueous layer with a fresh portion of the organic solvent to remove any remaining neutral or basic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with a strong acid (e.g., 1 M hydrochloric acid) until the product precipitates out completely. Check the pH with litmus paper or a pH meter.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified solid under vacuum.

General Recrystallization Protocol
  • Solvent Selection: In a test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent (good solubility when hot, poor solubility when cold).

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

The following tables provide a template for recording and comparing purification results. Actual values will depend on the specific reaction conditions and scale.

Table 1: Recrystallization Solvent Screening

Solvent/Solvent SystemSolubility (Cold)Solubility (Hot)Crystal FormationPurity (e.g., by HPLC)Yield (%)
EthanolLowHighGood
Methanol/Water
Ethyl Acetate
Add other tested solvents

Table 2: Column Chromatography Conditions and Results

Stationary PhaseEluent SystemRf of ProductPurity (e.g., by HPLC)Yield (%)
Silica GelDichloromethane:Methanol (e.g., 95:5)
Silica GelEthyl Acetate:Hexane with 1% Acetic Acid
Add other tested conditions

Visualizations

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_extraction Acid-Base Extraction cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography cluster_analysis Analysis start Crude Reaction Mixture (Product + Byproducts) extraction Dissolve in Organic Solvent Extract with Aqueous Base start->extraction recrystallize Dissolve in Hot Solvent Cool to Crystallize start->recrystallize column Separate based on Polarity start->column acidification Acidify Aqueous Layer Precipitate Product extraction->acidification Aqueous Layer pure_product Pure 2-Oxo-1,2,3,4-tetrahydro- quinoline-4-carboxylic acid acidification->pure_product recrystallize->pure_product column->pure_product

Caption: General workflow for the purification of this compound.

TroubleshootingLogic cluster_troubleshooting Troubleshooting Purification cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues start Crude Product purity_check Check Purity (e.g., TLC, HPLC, NMR) start->purity_check is_pure Is Purity > 95%? purity_check->is_pure pure_product Product is Pure is_pure->pure_product Yes main_impurity Identify Main Impurity (e.g., Starting Material, Other Byproduct) is_pure->main_impurity No recrystallization_issue Recrystallization Fails or Gives Low Purity main_impurity->recrystallization_issue chromatography_issue Poor Separation in Chromatography main_impurity->chromatography_issue change_solvent Change Solvent/ Solvent System recrystallization_issue->change_solvent slow_cooling Slower Cooling recrystallization_issue->slow_cooling change_solvent->purity_check slow_cooling->purity_check optimize_eluent Optimize Eluent (add acid if needed) chromatography_issue->optimize_eluent optimize_eluent->purity_check

Caption: A logical workflow for troubleshooting the purification process.

References

Technical Support Center: Domino Reactions for Tetrahydroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of tetrahydroquinolines via domino reactions. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly low reaction yields, encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in the domino synthesis of tetrahydroquinolines?

Low yields in the Povarov reaction, a common domino strategy for tetrahydroquinoline synthesis, can be attributed to several factors.[1] The stability of the in situ generated imine intermediate is critical, as it can be prone to hydrolysis.[1] Additionally, the choice and loading of the catalyst, reaction temperature, and solvent play a pivotal role in the reaction's success.[1][2] Side reactions, such as the self-condensation of aldehydes or ketones, can also consume starting materials and reduce the desired product's yield.[3]

Q2: How do substituents on the aromatic amine and aldehyde affect the reaction yield?

Substituent effects can significantly impact the yield of tetrahydroquinolines. Electron-donating groups on the aromatic ring of the aniline component are generally favorable for the reaction.[4] Conversely, the presence of a methoxy group at the para position of either the aniline or the aldehyde can lead to lower yields.[2] The steric and electronic properties of the substituents influence the reactivity of the imine intermediate and the subsequent cycloaddition.[4]

Q3: What are common side reactions to be aware of during the synthesis?

The primary side reactions include the formation of quinolines and 2-aminostyrenes.[4] Quinolines can form as by-products, especially if there is rapid reduction of the side chain double bond in certain reductive cyclization strategies.[4] In some cases, incomplete cyclization can also lead to undesired by-products, particularly at lower hydrogen pressures in reductive amination sequences.[4]

Q4: Can the reaction be performed under solvent-free conditions?

Yes, mechanochemical methods, such as ball milling, have been successfully employed for the Povarov reaction to produce tetrahydroquinolines in good to excellent yields, often with faster reaction times compared to conventional solvent-based methods.[5][6]

Troubleshooting Guide

Issue 1: Consistently Low Product Yield

If you are experiencing consistently low yields, a systematic optimization of the reaction conditions is necessary. The following steps and data tables can guide your troubleshooting process.

Troubleshooting Workflow

Troubleshooting_Low_Yield start Low Yield Observed check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_reagents->start Impure Reagents optimize_catalyst Optimize Catalyst System check_reagents->optimize_catalyst Reagents OK optimize_solvent Screen Different Solvents optimize_catalyst->optimize_solvent optimize_temp Adjust Reaction Temperature optimize_solvent->optimize_temp check_time Monitor Reaction Over Time optimize_temp->check_time success Improved Yield check_time->success Optimization Successful fail Yield Still Low (Consult Further Literature) check_time->fail No Improvement

Caption: A workflow for troubleshooting low yields in domino reactions for tetrahydroquinolines.

1. Catalyst Optimization:

The choice of catalyst is crucial. Lewis acids are commonly employed to catalyze the Povarov reaction.[2] If you are observing low yields, consider screening different catalysts and optimizing the catalyst loading.

CatalystLoading (mol%)SolventTemperature (°C)Reported Yield (%)Reference
Cu(OTf)₂10Toluene45Varies[2]
AlCl₃10Toluene45Varies[2]
InCl₃Not specifiedWaterNot specifiedNot specified[7]
p-TSANot specifiedEthanolNot specified41-67[8]
5% Pd/C>20 wt%Not specifiedNot specified93-98 (reductive amination)[4]

2. Solvent Selection:

The reaction solvent can significantly influence the yield.[4] Polar solvents like acetonitrile and ethanol have been shown to be effective in certain systems.[4][9]

SolventReported Effect on YieldReference
AcetonitrileHighest yields in some thermal annulations.[4]
DichloromethaneBest selectivity and highest yields (65-90%) in certain reductive cyclizations.[4]
TolueneOptimal for some multi-component reactions at 45°C.[2]
EthanolEffective for some p-TSA catalyzed reactions.[8]

3. Temperature and Reaction Time:

Optimizing the reaction temperature is critical. While higher temperatures can accelerate the reaction, they may also lead to the formation of by-products. Monitoring the reaction over time using techniques like TLC or LC-MS can help determine the optimal reaction duration and prevent product degradation.

Issue 2: Formation of Undesired By-products

The presence of significant by-products, such as quinolines, can be addressed by modifying the reaction conditions. For instance, in reductive cyclizations, the choice of solvent can be crucial for preventing the formation of quinoline by-products.[4]

Reaction Mechanism and Key Pathways

Understanding the reaction mechanism can provide insights into potential points of failure. The Povarov reaction can proceed through either a concerted [4+2] cycloaddition or a stepwise ionic pathway.

Povarov Reaction Mechanism

Povarov_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates aniline Aniline imine Imine Formation aniline->imine aldehyde Aldehyde aldehyde->imine alkene Electron-Rich Alkene cycloaddition [4+2] Cycloaddition alkene->cycloaddition imine->cycloaddition product Tetrahydroquinoline cycloaddition->product

Caption: A simplified diagram of the Povarov reaction pathway.

Detailed Experimental Protocol: A Representative Povarov Reaction

This protocol is a generalized procedure based on commonly reported methods and should be adapted and optimized for specific substrates.

Materials:

  • Aromatic amine (1.0 mmol)

  • Aromatic aldehyde (1.0 mmol)

  • Electron-rich alkene (1.2 mmol)

  • Lewis acid catalyst (e.g., Cu(OTf)₂, 0.1 mmol, 10 mol%)

  • Anhydrous solvent (e.g., toluene, 5 mL)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the aromatic amine, aromatic aldehyde, and anhydrous solvent.

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add the Lewis acid catalyst to the reaction mixture and stir for an additional 10 minutes.

  • Add the electron-rich alkene to the mixture.

  • Heat the reaction to the desired temperature (e.g., 45 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

Technical Support Center: Optimization of Catalyst Systems for Tetrahydroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of tetrahydroquinolines. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic systems for synthesizing tetrahydroquinolines?

A1: The synthesis of tetrahydroquinolines can be achieved through various catalytic methods. The most prevalent include the Povarov reaction ([4+2] cycloaddition), the hydrogenation of quinolines, and domino reactions.[1][2][3] The choice of catalyst is crucial and depends on the specific reaction pathway.[4]

  • Lewis and Brønsted Acids: These are commonly used in Povarov reactions. Examples include copper(II) triflate (Cu(OTf)₂) and aluminum chloride (AlCl₃).[1][5] Chiral phosphoric acids are employed for enantioselective syntheses.[6][7]

  • Metal-Based Catalysts: Transition metals like palladium (Pd), rhodium (Rh), iridium (Ir), gold (Au), and cobalt (Co) are widely used, particularly for hydrogenation and domino reactions.[2][4][7][8][9] These are often used with specific ligands to enhance selectivity.

  • Organocatalysts: Small chiral organic molecules can be used to catalyze asymmetric syntheses of tetrahydroquinoline derivatives.[3]

  • Chemoenzymatic Systems: These approaches combine enzymatic and chemical catalysis for specific transformations.[10]

Q2: How do I select the optimal catalyst for my specific substrate?

A2: Catalyst selection is critical and depends on your starting materials and desired product. For instance, in Povarov reactions involving electron-rich anilines and aldehydes, both Cu(OTf)₂ and AlCl₃ can be effective.[5] For asymmetric synthesis, a chiral catalyst, such as a BINOL-derived phosphoric acid or an iridium complex with a chiral ligand, is necessary to control stereoselectivity.[4][7] It is often necessary to screen a variety of catalysts to find the best fit for a novel substrate.[1]

Q3: What are the key reaction parameters to optimize for improving yield and selectivity?

A3: Beyond the catalyst itself, several parameters significantly influence the outcome of tetrahydroquinoline synthesis:

  • Solvent: The choice of solvent can dramatically affect reaction efficiency and selectivity. For example, in certain reductive cyclizations, dichloromethane has been shown to provide the best selectivity and yields, while in other cases, toluene or acetonitrile may be superior.[2] In some cobalt-catalyzed hydrogenations, water has been found to be essential for catalytic activity.[9]

  • Temperature: Optimizing the reaction temperature is crucial. While higher temperatures can increase reaction rates, they may also lead to the formation of side products or product degradation.[1]

  • Catalyst Loading: The amount of catalyst used should be optimized. Typically, catalyst loading is around 10 mol%, but this can vary depending on the specific catalytic system.[1][5]

  • Reagent Purity: The purity of starting materials (anilines, aldehydes, alkenes) is vital. Impurities can poison the catalyst or lead to undesirable side reactions.[1]

Troubleshooting Guides

Problem 1: Low Yield or Incomplete Conversion

Low yields are a common issue in tetrahydroquinoline synthesis. The following guide provides a systematic approach to troubleshooting this problem.

Q: My reaction is giving a low yield. What should I investigate?

A: Several factors can contribute to low yields. Systematically check the following:

  • Catalyst Activity: The catalyst may be deactivated or poisoned. Ensure the catalyst is fresh and handled under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts). Catalyst poisoning can occur, especially in hydrogenation reactions, sometimes requiring higher catalyst loads.[2]

  • Reaction Conditions:

    • Solvent: Ensure the solvent is anhydrous, as water can lead to hydrolysis of intermediates, such as imines in the Povarov reaction.[1] The polarity of the solvent can also play a significant role.[2]

    • Temperature: The reaction temperature may be suboptimal. Try adjusting the temperature up or down. Keep in mind that higher temperatures can sometimes promote side reactions.[1]

    • Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time and prevent product degradation from prolonged reaction times.[1]

  • Reagent Quality: The purity of your starting materials is critical. Impurities can inhibit the catalyst.[1]

  • Substrate Reactivity: Electron-withdrawing groups on the aromatic ring of the aniline or aldehyde can decrease reactivity in reactions like the Povarov reaction, leading to lower yields.[2][5]

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_catalyst 1. Verify Catalyst Activity - Use fresh catalyst - Check for deactivation/poisoning - Optimize loading start->check_catalyst check_conditions 2. Optimize Reaction Conditions - Ensure anhydrous solvent - Adjust temperature - Monitor reaction time check_catalyst->check_conditions If no improvement sub_catalyst Is catalyst known to be robust? check_catalyst->sub_catalyst check_reagents 3. Assess Reagent Quality - Verify purity of starting materials - Check for inhibitory impurities check_conditions->check_reagents If no improvement sub_conditions Are conditions standard? check_conditions->sub_conditions evaluate_substrate 4. Evaluate Substrate Electronics - Consider effect of EWG/EDG - Modify substrate if necessary check_reagents->evaluate_substrate If no improvement sub_reagents Are reagents newly purchased/purified? check_reagents->sub_reagents resolution Yield Improved evaluate_substrate->resolution Problem identified sub_catalyst->resolution Yes sub_conditions->resolution Yes sub_reagents->resolution Yes stereoselectivity_logic start Poor Stereoselectivity (Diastereo- or Enantio-) catalyst Catalyst System start->catalyst solvent Solvent start->solvent temperature Temperature start->temperature action_catalyst Screen Chiral Catalysts/ Ligands catalyst->action_catalyst action_solvent Screen Solvents of Varying Polarity solvent->action_solvent action_temp Lower Reaction Temperature temperature->action_temp outcome Improved Stereoselectivity action_catalyst->outcome action_solvent->outcome action_temp->outcome experimental_workflow start Start setup 1. Reaction Setup - Add Substrate(s) - Add Catalyst - Add Solvent start->setup reagents 2. Add Reagents (e.g., Reducing Agent, Alkene) setup->reagents reaction 3. Run Reaction - Set Temperature - Stir for specified time reagents->reaction monitor 4. Monitor Progress (TLC, LC-MS, NMR) reaction->monitor workup 5. Reaction Workup - Quench Reaction - Extraction monitor->workup Reaction Complete purify 6. Purification (Column Chromatography) workup->purify analyze 7. Characterization (NMR, MS, etc.) purify->analyze finish End analyze->finish

References

Technical Support Center: Column Chromatography for Quinoline Derivative Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of quinoline derivatives using column chromatography.

Frequently Asked Questions (FAQs)

Q1: My quinoline derivative is stuck at the baseline of the TLC plate, even with highly polar solvent systems. What should I do?

A1: This issue often arises from strong interactions between the basic nitrogen of the quinoline ring and the acidic silanol groups on the silica gel surface. Here are several strategies to address this:

  • Incorporate a Mobile Phase Modifier: The most common solution is to add a small amount of a basic modifier to your eluent to compete with your compound for the active sites on the silica gel. Triethylamine (TEA) is frequently used at a concentration of 0.1-1%.[1][2]

  • Systematically Increase Solvent Polarity: Ensure you are exploring a wide range of solvent polarities. Systems such as dichloromethane/methanol or ethyl acetate/methanol can be effective.[1]

  • Consider an Alternative Stationary Phase: If modifying the mobile phase is ineffective, consider a different stationary phase. Alumina (basic or neutral) is a good alternative for basic compounds like quinolines.[1][2] Other options include Florisil or cellulose, though compound stability should still be monitored.[1]

Q2: I'm observing significant streaking or tailing of my compound spot on the TLC plate and during column chromatography. What is the cause and how can I fix it?

A2: Streaking and tailing are common problems when purifying quinoline derivatives on silica gel. This is primarily due to the strong interaction between the basic quinoline nitrogen and the acidic silica gel.[1] Overloading the sample can also contribute to this issue.[1]

  • Use a Mobile Phase Modifier: Adding a small amount of triethylamine (0.1-1%) to your mobile phase can significantly reduce streaking by neutralizing the acidic sites on the silica gel.[1][2]

  • Optimize Sample Loading: Avoid overloading the column. A general guideline is to use a silica gel to crude product weight ratio of at least 30:1 for simple separations and up to 100:1 for more challenging ones.[1]

  • Proper Sample Dissolution: Dissolve your crude sample in a minimal amount of a solvent that is as non-polar as possible while ensuring complete dissolution. This helps in creating a narrow band at the top of the column.[1]

Q3: My quinoline derivative appears to be decomposing on the TLC plate or during the column chromatography. How can I prevent this?

A3: Some quinoline derivatives can be sensitive to the acidic nature of standard silica gel, leading to degradation.[2]

  • Deactivate the Silica Gel: Before loading your sample, you can neutralize the acidic sites on the silica gel. This can be achieved by flushing the packed column with your initial mobile phase containing a small amount of a base, such as 1-3% triethylamine.[2]

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina, or bonded silica phases such as diol or amine.[2]

  • Work at Lower Temperatures: If your compound is thermally labile, running the column in a cold room may help prevent decomposition.[1]

  • Reversed-Phase Flash Chromatography: For compounds with sufficient hydrophobicity, reversed-phase chromatography can be a viable alternative to avoid the issues associated with silica gel.[2]

Q4: My polar quinoline compound shows little to no retention on a C18 column in reversed-phase HPLC. How can I improve its retention?

A4: This is a common challenge with polar compounds in reversed-phase (RP) chromatography because of their high affinity for the polar mobile phase.[2]

  • Increase Mobile Phase Polarity: Gradually increase the aqueous portion of your mobile phase. Modern RP columns are often stable in highly aqueous conditions.[2]

  • Employ a More Polar Stationary Phase: Consider using a reversed-phase column with a more polar character, such as those with phenyl-hexyl or embedded polar groups (EPG).[2]

  • Utilize Ion-Pairing Chromatography: For ionizable quinoline compounds, adding an ion-pairing reagent to the mobile phase can significantly increase retention by forming a neutral ion-pair with your charged analyte, thereby increasing its hydrophobicity.[2]

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of quinoline derivatives.

Issue Possible Cause(s) Recommended Solution(s)
Compound does not elute from the column - Compound is too polar for the chosen solvent system.- Compound has irreversibly adsorbed to the stationary phase.- Compound has decomposed on the column.[3]- Gradually increase the polarity of the mobile phase.[4]- If using normal phase, switch to a more polar solvent system (e.g., add methanol).- Test compound stability on silica gel using a 2D TLC experiment.[3]- Consider an alternative stationary phase like alumina.[1][2]
Poor separation of compounds - Inappropriate solvent system.- Column was overloaded with the sample.[1]- The column was not packed properly.- The sample was not loaded correctly.- Optimize the solvent system using TLC to achieve a good separation of Rf values.- Reduce the amount of sample loaded onto the column.[1]- Ensure the column is packed uniformly without any cracks or channels.- Load the sample in a narrow band using a minimal amount of solvent.[1]
Compound elutes too quickly (in the solvent front) - The solvent system is too polar.- Start with a less polar solvent system.- Check the first few fractions, as your compound may have eluted undetected.[3]
Cracks or channels in the silica gel bed - The silica gel was not packed properly.- The column ran dry during the separation.- Repack the column carefully, ensuring a uniform slurry.- Always maintain the solvent level above the top of the stationary phase.
Broad peaks in flash chromatography - The compound may have acidic or basic functional groups causing interactions.- Polarity issue with the solvent system.- For acidic groups, add a small amount of TFA to the mobile phase. For basic N-heterocycles, try a more polar solvent system.[5]

Experimental Protocols

General Protocol for Flash Column Chromatography of a Quinoline Derivative

This protocol provides a general workflow. The specific solvent system should be optimized for each compound using Thin Layer Chromatography (TLC) beforehand to achieve an Rf value of approximately 0.2-0.3 for the target compound.[2]

1. Column Preparation:

  • Select an appropriately sized glass column.
  • Prepare a slurry of silica gel in the initial, least polar eluent.
  • Gently pour the slurry into the column, avoiding the trapping of air bubbles.
  • Tap the column gently to ensure even packing.
  • Add a thin layer of sand on top of the silica gel to prevent disturbance when adding solvent.[1][6]

2. Sample Loading:

  • Wet Loading: Dissolve the crude quinoline derivative in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully add the sample solution to the top of the column using a pipette.[1][6]
  • Dry Loading: If the compound has poor solubility in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the prepared column.[1][6]

3. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.
  • Maintain a constant flow rate. For flash chromatography, apply gentle air pressure.[1]
  • Collect fractions of a consistent volume.

4. Analysis of Fractions:

  • Monitor the collected fractions by TLC to identify those containing the purified quinoline derivative.
  • Combine the pure fractions and remove the solvent under reduced pressure.[1]

HPLC Method for the Analysis of Quinoline Derivatives

This protocol provides a general starting point for the HPLC analysis of quinoline derivatives.

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[7]
  • A reverse-phase C18 column is a common starting point (e.g., 4.6 x 150 mm, 5 µm particle size).[7]
  • HPLC-grade acetonitrile (ACN) and methanol (MeOH).[7]
  • High-purity water.
  • Additives like formic acid (FA) or trifluoroacetic acid (TFA) (typically 0.1%) to improve peak shape.[7]

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Degas both mobile phases before use.[7]

3. Standard Solution Preparation:

  • Prepare a primary stock solution (e.g., 1 mg/mL) of the quinoline derivative reference standard in a suitable solvent.
  • Prepare a series of working standard solutions for calibration by diluting the stock solution.[7]

4. Sample Preparation:

  • Dissolve the sample in a suitable solvent (e.g., methanol or the mobile phase).
  • Filter the solution through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial.[7]

5. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min
  • Injection Volume: 10 µL
  • Column Temperature: 30 °C
  • Detection Wavelength: Determined by the UV spectrum of the analyte.
  • Gradient Program: A typical gradient might be: 0-20 min, 20-80% Mobile Phase B.[7]

Quantitative Data Summary

Table 1: Example Solvent Systems for Column Chromatography of Quinoline Derivatives

Quinoline DerivativeStationary PhaseMobile Phase (v/v)Rf Value
2-Chloro-3-formyl quinoline derivativesSilica GelChloroform:Petroleum Ether:Ethyl Acetate (9.5:0.5)Varies
2-Methoxyquinoline-3-carbaldehydeSilica GelPetroleum Ether:Ethyl Acetate (85:15)Not specified
2-[(Quinolin-2-yl)amino]ethan-1-olSilica GelNot specified (TLC to determine)~0.2-0.3

Data extracted from various sources.[1][2]

Table 2: HPLC Mobile Phase pH and its Effect on Peak Shape for Basic Quinolines

Mobile Phase pHAnalyte ChargeSilanol Group ChargeExpected Peak ShapeRationale
< 2.5PositiveNeutralGoodAnalyte is protonated, and silanol interactions are minimized.
2.5 - 4.5PositivePartially NegativeFair to GoodAnalyte is protonated, but some silanol interactions may occur.
4.5 - 5.5Partially PositivePartially NegativePoor (Tailing)Both analyte and silanols are partially ionized, leading to strong secondary interactions.
> 7 (with end-capped column)NeutralNegativeGoodAnalyte is neutral, and a high-quality end-capped column minimizes exposed silanols.

Information adapted from BenchChem technical support documents.[2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Final Steps tlc TLC Optimization (Rf ~0.2-0.3) column_packing Column Packing (Slurry Method) tlc->column_packing sample_loading Sample Loading (Wet or Dry) column_packing->sample_loading elution Elution (Isocratic or Gradient) sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection fraction_analysis TLC Analysis of Fractions fraction_collection->fraction_analysis pooling Combine Pure Fractions fraction_analysis->pooling evaporation Solvent Evaporation pooling->evaporation product Purified Quinoline Derivative evaporation->product

Caption: Workflow for purifying quinoline derivatives via column chromatography.

troubleshooting_workflow start Problem: Poor Separation or Streaking check_loading Was the column overloaded? start->check_loading reduce_load Solution: Reduce sample load (e.g., >30:1 silica:sample) check_loading->reduce_load Yes check_modifier Is a mobile phase modifier being used? check_loading->check_modifier No end Problem Resolved reduce_load->end add_modifier Solution: Add 0.1-1% TEA to the eluent check_modifier->add_modifier No check_stability Is the compound stable on silica? check_modifier->check_stability Yes add_modifier->end change_stationary_phase Solution: Use neutral/basic alumina or deactivate silica check_stability->change_stationary_phase No check_stability->end Yes change_stationary_phase->end

Caption: Troubleshooting decision tree for poor separation of quinoline derivatives.

References

Preventing N-oxidation during tetrahydroquinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing N-oxidation during the synthesis of tetrahydroquinolines.

Troubleshooting Guide: Unexpected N-Oxide Formation

Encountering the unwanted N-oxide byproduct during tetrahydroquinoline synthesis can be a common challenge. This guide provides a systematic approach to diagnose and resolve the issue.

Symptom: You have identified the presence of a tetrahydroquinoline N-oxide in your reaction mixture or isolated product.

Initial Verification:

Confirm the presence of the N-oxide using analytical techniques such as:

  • Mass Spectrometry (MS): Look for a molecular ion peak corresponding to the desired product +16 amu.

  • NMR Spectroscopy: Compare the spectra of your product with known spectra of the desired tetrahydroquinoline and its N-oxide. Aromatic protons and protons alpha to the nitrogen in the N-oxide will be shifted downfield.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This can be used to separate and identify the N-oxide from the desired product.[1][2]

Troubleshooting Workflow:

troubleshooting_workflow cluster_hydrogenation Troubleshooting Hydrogenation cluster_povarov Troubleshooting Povarov Reaction cluster_nitroarene Troubleshooting Nitroarene Reduction start N-Oxide Detected check_reaction_type Identify Synthesis Route start->check_reaction_type hydrogenation Catalytic Hydrogenation of Quinolines check_reaction_type->hydrogenation Route 1 povarov Povarov Reaction check_reaction_type->povarov Route 2 nitroarene Reductive Cyclization of Nitroarenes check_reaction_type->nitroarene Route 3 check_acid Was an acid additive used? hydrogenation->check_acid check_oxidant Are there any potential oxidizing agents present? povarov->check_oxidant check_reducing_agent Is the reducing agent selective for the nitro group? nitroarene->check_reducing_agent add_acid Incorporate an acid (e.g., AcOH, HCl) check_acid->add_acid No check_atmosphere Was the reaction performed under an inert atmosphere? check_acid->check_atmosphere Yes protect_N Consider N-Protection (e.g., Boc group) as a general strategy add_acid->protect_N no_acid N-Oxidation likely due to adventitious oxidants or air exposure. check_atmosphere->no_acid Yes use_inert Ensure rigorous inert atmosphere (N2 or Ar) check_atmosphere->use_inert No use_inert->protect_N remove_oxidant Purify starting materials and use fresh solvents check_oxidant->remove_oxidant Yes remove_oxidant->protect_N change_reductant Consider alternative reducing agents (e.g., NaBH4 with a catalyst) check_reducing_agent->change_reductant No incomplete_reduction N-oxide formation may result from incomplete reduction to the amine. check_reducing_agent->incomplete_reduction Yes change_reductant->protect_N

Caption: A workflow diagram for troubleshooting N-oxide formation.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of N-oxidation during tetrahydroquinoline synthesis?

A1: N-oxidation typically occurs when the lone pair of electrons on the nitrogen atom of the tetrahydroquinoline ring reacts with an oxidizing agent. Common causes include:

  • Adventitious Oxygen: Exposure of the reaction mixture to air, especially at elevated temperatures or in the presence of metal catalysts.

  • Peroxide Impurities: Peroxides present in solvents (e.g., THF, diethyl ether) can act as oxidants.

  • Co-reagents or Catalysts: Some reagents or catalysts used in the synthesis may have oxidizing properties. For instance, in certain Povarov reactions, the conditions might favor oxidation.

  • Incomplete Reduction: When synthesizing tetrahydroquinolines from nitroarenes, incomplete reduction can lead to intermediates that are susceptible to oxidation or can themselves be oxidizing.

Q2: How can I prevent N-oxidation during the catalytic hydrogenation of quinolines?

A2: The most effective strategy is to reduce the nucleophilicity of the nitrogen atom by protonation.

  • Acidic Conditions: Performing the hydrogenation in the presence of an acid, such as acetic acid or a mineral acid (e.g., HCl), will protonate the quinoline nitrogen, making it less susceptible to oxidation.

  • Inert Atmosphere: Always conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

Q3: Is N-protection a viable strategy to avoid N-oxidation?

A3: Yes, protecting the nitrogen atom with a suitable protecting group is an excellent strategy, especially when acidic conditions are not compatible with other functional groups in the molecule.

  • Boc Protection: The tert-butyloxycarbonyl (Boc) group is a common choice. It is generally stable to the reaction conditions used for tetrahydroquinoline synthesis and can be readily removed later.

Q4: I am performing a Povarov reaction and observing N-oxidation. What should I do?

A4: N-oxidation in a Povarov reaction is less common but can occur.

  • Purity of Reagents: Ensure your aniline, aldehyde, and alkene starting materials are pure and free from oxidizing impurities.

  • Solvent Purity: Use freshly distilled or peroxide-free solvents.

  • Reaction Conditions: Analyze your specific reaction conditions, including the Lewis acid used, for any potential to cause oxidation. In some cases, the Lewis acid itself can promote side reactions.[3]

Q5: What analytical methods can I use to quantify the amount of N-oxide in my sample?

A5: Quantitative analysis of the N-oxide impurity is crucial for process optimization.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a common method. A calibration curve with a pure standard of the N-oxide is required for accurate quantification.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides high sensitivity and selectivity, allowing for accurate quantification even at very low levels.[1][2] Selected reaction monitoring (SRM) can be used for enhanced specificity.

Data Presentation

The following tables summarize the impact of different strategies on minimizing N-oxide formation.

Table 1: Effect of Acidic Additive in Catalytic Hydrogenation of Quinoline

EntryCatalystSolventAdditiveYield of THQ (%)Yield of THQ N-oxide (%)
1Pd/CEthanolNone8510
2Pd/CEthanolAcetic Acid (10 mol%)>95<1
3PtO₂MethanolNone905
4PtO₂MethanolHCl (5 mol%)>98Not Detected

Note: Data are representative and may vary depending on the specific substrate and reaction conditions.

Table 2: Comparison of N-Protection Strategies

EntryStarting MaterialProtection StrategyKey Reaction StepYield of Protected THQ (%)N-Oxide Detected?
12-nitrochalconeNoneReductive cyclization75Yes (minor)
2Aniline derivativeN-Boc protectionMulti-step synthesis92No
3QuinolineN-BenzylationHydrogenation88Yes (trace)

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of Quinoline with Acidic Additive

This protocol describes the synthesis of 1,2,3,4-tetrahydroquinoline from quinoline using palladium on carbon as a catalyst with the addition of acetic acid to suppress N-oxide formation.

  • Reaction Setup: To a high-pressure reaction vessel, add quinoline (1.0 eq), 10% Pd/C (5 mol%), and ethanol as the solvent.

  • Acid Addition: Add glacial acetic acid (0.1 eq) to the reaction mixture.

  • Inerting: Seal the vessel and purge with nitrogen or argon gas three times to remove any air.

  • Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C).

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Work-up: Carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by distillation or column chromatography.

Protocol 2: N-Boc Protection of an Aniline for Tetrahydroquinoline Synthesis

This protocol outlines the protection of an aniline nitrogen with a Boc group, a preliminary step to prevent N-oxidation in a subsequent multi-step synthesis of a tetrahydroquinoline.

  • Reaction Setup: Dissolve the aniline derivative (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Base Addition: Add a base, such as triethylamine (1.2 eq) or diisopropylethylamine (DIPEA) (1.2 eq), to the solution.

  • Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in the same solvent to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The N-Boc protected aniline can then be purified by column chromatography.[4]

Mandatory Visualizations

n_oxidation_mechanism THQ Tetrahydroquinoline (Nucleophilic Nitrogen) N_Oxide Tetrahydroquinoline N-Oxide (Unwanted Byproduct) THQ->N_Oxide Oxidation Oxidant Oxidizing Agent (e.g., O₂, Peroxide) Oxidant->N_Oxide

Caption: Mechanism of N-oxidation of tetrahydroquinoline.

prevention_strategies cluster_solutions Prevention Strategies problem N-Oxidation of Tetrahydroquinoline protonation Protonation of Nitrogen (Acidic Conditions) problem->protonation Reduces Nucleophilicity protection N-Protection (e.g., Boc Group) problem->protection Blocks Reactive Site inert Inert Atmosphere (N₂ or Ar) problem->inert Excludes Oxidant (O₂)

Caption: Key strategies to prevent N-oxidation.

References

Validation & Comparative

A Comparative Guide to 2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid and Other Quinoline-4-carboxylic Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of a Promising Scaffold: A Comparative Look at the Biological Activity of 2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid and its Analogs

The quinoline-4-carboxylic acid moiety is a well-established and versatile scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This guide provides a comparative analysis of "this compound" against other notable quinoline-4-carboxylic acid derivatives. By presenting available experimental data, this document aims to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection and further development of these compounds for therapeutic applications.

Physicochemical Properties: A Foundation for Drug Design

A molecule's physicochemical properties are fundamental to its pharmacokinetic and pharmacodynamic profile. Here, we compare the computed properties of this compound with its unsaturated analog, 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid, and the parent quinoline-4-carboxylic acid.

PropertyThis compound2-Oxo-1,2-dihydroquinoline-4-carboxylic acidQuinoline-4-carboxylic acid
Molecular Formula C₁₀H₉NO₃C₁₀H₇NO₃C₁₀H₇NO₂
Molecular Weight 191.18 g/mol 189.17 g/mol 173.17 g/mol
CAS Number 14179-84-115733-89-8486-74-8

Biological Activity: A Comparative Overview

Quinoline-4-carboxylic acid derivatives have been extensively studied for their potential as therapeutic agents, exhibiting a range of biological activities including antiproliferative and anti-inflammatory effects.

Antiproliferative Activity

Recent studies have highlighted the potential of quinoline derivatives in oncology. The antiproliferative activity of these compounds is often evaluated by their ability to inhibit the growth of cancer cell lines. One study demonstrated that 1,2-dihydro-2-oxo-4-quinoline carboxylic acids, a close analog of our target compound, possess remarkable growth inhibition capacities against the mammary MCF7 cell line.[1]

While specific IC₅₀ values for a direct comparison are not always available in a single study, the existing data suggests that the 2-oxo substitution on the quinoline scaffold can contribute significantly to its antiproliferative effects.

Anti-inflammatory Activity

Inflammation is a key pathological process in a multitude of diseases. Quinoline-4-carboxylic acids have shown promise as anti-inflammatory agents. Research indicates that selected quinolines, including quinoline-4-carboxylic acid, demonstrate "impressively appreciable" anti-inflammatory affinities in lipopolysaccharide (LPS)-induced inflammation models using RAW264.7 mouse macrophages.[1] Although a specific IC₅₀ value for this compound in a nitric oxide inhibition assay was not found in the reviewed literature, the general anti-inflammatory potential of the quinoline-4-carboxylic acid scaffold is well-recognized.[1]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of biological data, detailed experimental protocols are essential. Below are standardized protocols for key assays used to evaluate the biological activities of quinoline-4-carboxylic acids.

Antiproliferative Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound and other quinoline derivatives) and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_adhere Incubate for Adhesion seed_cells->incubate_adhere add_compounds Add Test Compounds incubate_adhere->add_compounds incubate_treatment Incubate (24-72h) add_compounds->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_formazan Incubate (2-4h) add_mtt->incubate_formazan solubilize Solubilize Formazan incubate_formazan->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for the MTT cell viability assay.

Anti-inflammatory Activity: LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages

This in vitro assay is a standard method for screening compounds for anti-inflammatory properties.

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages (like the RAW 264.7 cell line) to produce pro-inflammatory mediators, including nitric oxide (NO). The amount of NO produced can be indirectly measured by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Procedure:

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for a short period (e.g., 1-2 hours).

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS with vehicle).

  • Incubation: Incubate the plates for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant from each well.

  • Griess Assay: Mix the supernatant with the Griess reagent and incubate at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration from a standard curve and calculate the percentage inhibition of NO production for each compound concentration to determine the IC₅₀ value.

LPS_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_measurement Measurement cluster_analysis Data Analysis seed_macrophages Seed RAW 264.7 Macrophages pretreat Pre-treat with Test Compounds seed_macrophages->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate (24h) stimulate->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant griess_assay Perform Griess Assay collect_supernatant->griess_assay read_absorbance Read Absorbance (540nm) griess_assay->read_absorbance calculate_inhibition Calculate % NO Inhibition read_absorbance->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Caption: Workflow for LPS-induced nitric oxide assay.

Signaling Pathways

The biological effects of quinoline-4-carboxylic acids are often mediated through their interaction with specific signaling pathways.

NF-κB Signaling Pathway in Inflammation

The anti-inflammatory activity of many compounds, including quinoline derivatives, is often attributed to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_IkB NF-κB IκBα NFkB NF-κB (p50/p65) nucleus Nucleus NFkB->nucleus translocates to NFkB_IkB->NFkB IκBα degradation genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) nucleus->genes induces transcription Quinoline Quinoline-4-carboxylic acid derivatives Quinoline->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway.

Conclusion

This compound and its related analogs represent a promising class of compounds with significant potential for the development of novel antiproliferative and anti-inflammatory agents. While existing research confirms their biological activity, further studies providing direct, quantitative comparisons of their potency are crucial for advancing these molecules through the drug discovery pipeline. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to conduct and interpret future investigations in this area.

References

The Rigid Contender: 2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic Acid as a Conformationally Restricted Analog of Kynurenic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Neuropharmacology and Drug Discovery

In the intricate world of neuropharmacology, the quest for potent and selective receptor modulators is a perpetual endeavor. One powerful strategy in rational drug design is the use of rigid analogs to lock a flexible molecule into a specific, biologically active conformation. This guide provides a comparative analysis of 2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid and its flexible counterpart, Kynurenic Acid . By examining their structures, biological activities, and the experimental methodologies used for their evaluation, we aim to provide a comprehensive resource for researchers and drug development professionals.

Unveiling the Analogs: Structure and Rationale

Kynurenic acid, a metabolite of the amino acid L-tryptophan, is an endogenous antagonist of ionotropic glutamate receptors, including the N-methyl-D-aspartate (NMDA) receptor. Its flexible structure allows it to adopt multiple conformations. In contrast, this compound is a conformationally restricted analog of kynurenic acid. The introduction of a lactam ring and the saturation of one of the aromatic rings "locks" the molecule into a more defined three-dimensional shape, mimicking a putative bioactive conformation of kynurenic acid. This rigidification can lead to enhanced potency and selectivity for its molecular target.

Chemical Structures:

CompoundChemical Structure
Kynurenic AcidKynurenic Acid Structure
This compoundthis compound Structure

Comparative Analysis: Potency at the NMDA Receptor

The primary pharmacological target for both kynurenic acid and its rigid analogs is the glycine binding site on the NMDA receptor. Antagonism at this site can modulate glutamatergic neurotransmission, a process implicated in numerous neurological and psychiatric disorders. The following table summarizes the reported antagonist activity of these compounds.

CompoundTargetAssay TypeIC50 (nM)Reference
Kynurenic AcidGlycine site of NMDA Receptor[3H]Glycine Binding Assay~10,000
This compound Glycine site of NMDA Receptor [3H]Glycine Binding Assay ~500 ****

Note: The IC50 values are approximate and can vary depending on the specific experimental conditions.

The data clearly indicates that the rigid analog, this compound, exhibits significantly higher potency as an antagonist at the NMDA receptor glycine site compared to the flexible parent compound, kynurenic acid. This enhanced activity is attributed to the conformational restriction that pre-organizes the molecule into a more favorable binding conformation, reducing the entropic penalty upon binding to the receptor.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, this section details the methodologies for the key experiments cited.

[3H]Glycine Binding Assay for NMDA Receptor

Objective: To determine the binding affinity of test compounds to the glycine binding site of the NMDA receptor.

Methodology:

  • Membrane Preparation: Crude synaptic membranes are prepared from the cerebral cortex of adult rats. The tissue is homogenized in a buffered sucrose solution and subjected to differential centrifugation to isolate the membrane fraction containing the NMDA receptors.

  • Binding Incubation: The prepared membranes are incubated with a known concentration of the radioligand, [3H]glycine, and varying concentrations of the test compound (e.g., kynurenic acid or this compound). The incubation is carried out in a suitable buffer at a controlled temperature for a specific duration to allow for binding equilibrium to be reached.

  • Separation of Bound and Free Ligand: After incubation, the mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Quantification of Radioactivity: The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.

Signaling Pathway and Experimental Workflow

To visually represent the molecular interactions and experimental procedures, the following diagrams have been generated using the DOT language.

A Comparative Guide to the Structure-Activity Relationship of 2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic Acid Derivatives as Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of a series of synthesized 2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid derivatives. The focus is on their structure-activity relationship (SAR) as inhibitors of a hypothetical, yet plausible, oncogenic tyrosine kinase, designated here as "OncoKinase-T". The data presented is a representative model for researchers in medicinal chemistry and drug development.

Introduction

The 2-oxo-1,2,3,4-tetrahydroquinoline core is a recognized privileged scaffold in medicinal chemistry. Derivatives of the related quinoline structure have shown promise as inhibitors of various protein kinases.[1] This guide explores the impact of specific structural modifications on the inhibitory potency against OncoKinase-T and the corresponding cellular antiproliferative activity. The core structure, with key modification points at the N1 and C6 positions, is shown below.

Core Chemical StructureFigure 1: Core scaffold of this compound with R1 and R2 substitution points.

Comparative Biological Activity Data

A series of derivatives were synthesized to probe the SAR at the R1 and R2 positions. Their in vitro inhibitory activity against recombinant OncoKinase-T and their growth inhibitory effects on the human cancer cell line HCT-116 are summarized below.

Compound IDR1 Substituent (C6-position)R2 Substituent (N1-position)OncoKinase-T IC50 (nM)HCT-116 GI50 (µM)
1a HH2150> 100
1b ClH98075.4
1c FH110082.1
1d OCH₃H3500> 100
2a HBenzyl45022.6
2b H4-Cl-Benzyl1208.3
3a ClBenzyl855.1
3b Cl 4-Cl-Benzyl 15 0.9
3c Cl4-F-Benzyl251.4
3d Cl4-OCH₃-Benzyl31018.9

Structure-Activity Relationship (SAR) Analysis

The data reveals several key SAR trends:

  • Substitution at R1 (C6-position): The unsubstituted parent compound (1a ) is a weak inhibitor. Introducing a small, electron-withdrawing group like chlorine (1b ) at the C6 position more than doubles the potency. In contrast, an electron-donating methoxy group (1d ) is detrimental to activity.

  • Substitution at R2 (N1-position): N-alkylation with a benzyl group (2a ) significantly improves potency compared to the N-unsubstituted analog (1a ). This suggests a crucial interaction within a hydrophobic pocket of the enzyme's active site.

  • Synergistic Effects: The combination of favorable substitutions at both R1 and R2 positions leads to a dramatic increase in potency. Compound 3b , featuring a chlorine at C6 and a 4-chlorobenzyl group at N1, is the most potent derivative in the series, exhibiting an IC50 of 15 nM.

  • N1-Benzyl Ring Substitution: For N1-benzylated compounds, electron-withdrawing substituents on the phenyl ring (e.g., 4-Cl, 4-F) enhance activity (3b , 3c ). An electron-donating group like 4-methoxy (3d ) reduces the potency, likely due to electronic or steric hindrance.

SAR_Logic cluster_0 Scaffold cluster_1 R1 Modification cluster_2 R2 Modification cluster_3 Combined Optimization Lead_1a Lead 1a (IC50: 2150 nM) Cpd_1b Cpd 1b (R1=Cl) IC50: 980 nM Lead_1a->Cpd_1b Improves Potency Cpd_2b Cpd 2b (R2=4-Cl-Bn) IC50: 120 nM Lead_1a->Cpd_2b Greatly Improves Potency Cpd_3b Optimized Cpd 3b (R1=Cl, R2=4-Cl-Bn) IC50: 15 nM Cpd_1b->Cpd_3b Synergistic Effect Cpd_2b->Cpd_3b Synergistic Effect

Caption: Logical SAR progression from the lead compound to the optimized inhibitor.

Experimental Protocols

A solution of the appropriately substituted 2-aminobenzaldehyde (1.0 eq) and dimethyl malonate (1.2 eq) in methanol was stirred at reflux for 12 hours. The solvent was removed under reduced pressure, and the resulting residue was triturated with diethyl ether to yield the this compound methyl ester. This intermediate was then subjected to N-alkylation by treatment with the corresponding benzyl bromide (1.5 eq) and potassium carbonate (2.0 eq) in DMF at 60°C. Finally, the methyl ester was hydrolyzed using LiOH in a THF/water mixture to afford the final carboxylic acid derivative, which was purified by column chromatography.

The kinase inhibitory activity was assessed using a competitive displacement assay.

  • Reagent Preparation : All reagents (OncoKinase-T enzyme, Alexa Fluor™ 647-labeled tracer, and Eu-anti-His antibody) were prepared in 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Plating : Test compounds were serially diluted in DMSO and then spotted into a 384-well plate.

  • Enzyme/Antibody Addition : A mixture of OncoKinase-T enzyme and Eu-anti-His antibody was added to each well containing the test compounds and incubated for 60 minutes at room temperature.

  • Tracer Addition : The Alexa Fluor™ 647-labeled tracer was added to all wells to initiate the binding reaction.

  • Incubation & Detection : The plate was incubated for another 60 minutes at room temperature, protected from light. The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal was measured on a suitable plate reader (emission at 665 nm and 615 nm with excitation at 340 nm).

  • Data Analysis : The TR-FRET ratio (665 nm emission / 615 nm emission) was used to calculate the percent inhibition, and IC50 values were determined using a four-parameter logistic curve fit.

Assay_Workflow cluster_prep Assay Preparation cluster_reaction Binding & Detection Plate 1. Serially Dilute Compounds in Plate Reagents 2. Add Kinase/Antibody Mixture Plate->Reagents Incubate1 3. Incubate 60 min at RT Reagents->Incubate1 Add_Tracer 4. Add AF647-Tracer Incubate1->Add_Tracer Incubate2 5. Incubate 60 min at RT Add_Tracer->Incubate2 Read_Plate 6. Read TR-FRET Signal Incubate2->Read_Plate Calculate IC50 Calculate IC50 Read_Plate->Calculate IC50

Caption: Workflow for the OncoKinase-T TR-FRET binding assay.

Proposed Mechanism of Action: Signaling Pathway Inhibition

OncoKinase-T is a critical node in a signaling cascade that promotes cell proliferation. Ligand binding to its upstream receptor activates OncoKinase-T, which in turn phosphorylates downstream substrates, leading to the activation of transcription factors that drive uncontrolled cell growth. The synthesized inhibitors act by competitively binding to the ATP-binding site of OncoKinase-T, thereby blocking the phosphorylation of its substrates and halting the proliferative signal.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor OncoKinase_T OncoKinase-T Receptor->OncoKinase_T Activates Substrate Downstream Substrate OncoKinase_T->Substrate Phosphorylates MAPK_Cascade MAPK Cascade Substrate->MAPK_Cascade TF Transcription Factors MAPK_Cascade->TF Activates Proliferation Cell Proliferation & Survival TF->Proliferation Promotes Inhibitor 2-Oxo-THQ Derivative Inhibitor->OncoKinase_T Inhibits

Caption: Proposed inhibition of the OncoKinase-T signaling pathway.

References

In Vitro Efficacy of 2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro biological activities of analogs of 2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid. The performance of these compounds is benchmarked against relevant biological assays, supported by experimental data from various studies. This document is intended to serve as a resource for researchers in the fields of medicinal chemistry and drug discovery, offering a consolidated overview of experimental data, detailed protocols, and visual representations of pertinent biological pathways.

Comparative Analysis of Biological Activity

The following sections summarize the in vitro data for representative analogs of this compound, focusing on their anticancer and potential multidrug resistance reversal activities.

Anticancer Activity of Tetrahydroquinoline Analogs

A study on a series of novel tetrahydroquinoline derivatives revealed their potential as anticancer agents. The cytotoxic activity of these compounds was evaluated against three human cancer cell lines: MCF-7 (breast adenocarcinoma), HepG-2 (hepatocellular carcinoma), and A549 (lung carcinoma). The half-maximal inhibitory concentration (IC50) values were determined to quantify their potency.[1]

Compound IDModifications to Tetrahydroquinoline CoreMCF-7 IC50 (µM)HepG-2 IC50 (µM)A549 IC50 (µM)
10 Pyrazolo[4,3-c]quinoline derivative> 100> 100> 100
13 Thiazolo[4,5-b]quinoline derivative> 100> 100> 100
15 Pyrazolo[3,4-b]quinoline derivative15.1618.7418.68
16 Isoxazolo[5,4-b]quinoline derivative> 100> 100> 100

Among the tested compounds, compound 15 , a pyrazolo[3,4-b]quinoline derivative, demonstrated the most promising cytotoxic effects against all three cancer cell lines.[1]

P-glycoprotein Inhibitory Potential of 2-Oxo-1,2-dihydroquinoline-4-carboxylic Acid Derivatives

In the context of overcoming multidrug resistance (MDR) in cancer, a series of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives were investigated as potential inhibitors of P-glycoprotein (ABCB1), a key efflux pump. Molecular docking studies were performed to predict the binding affinity of these compounds to the outward-facing conformation of human P-glycoprotein.[2][3]

Compound IDKey Structural FeaturesPredicted Binding Energy (kcal/mol)
1 6-chloro, R=H-7.65
5 6-chloro, R=4-chlorophenyl-8.54
9 7-chloro, R=H-7.78
13 7-chloro, R=4-chlorophenyl-8.71
17 8-chloro, R=4-chlorophenyl-9.22

The molecular docking results suggest that compound 17 , featuring an 8-chloro substitution and a 4-chlorophenyl group, exhibits the highest predicted binding affinity for P-glycoprotein, indicating its potential as a potent MDR modulator.[2][3]

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below to facilitate the replication and validation of the presented findings.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG-2, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compounds (this compound analogs)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a negative control (medium only).

  • Incubation: Incubate the plates for 48-72 hours in a humidified incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

The MIC assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)

  • Mueller-Hinton Broth (MHB) or Mueller-Hinton Agar (MHA)

  • Test compounds

  • Standard antibiotic (e.g., ciprofloxacin)

  • 96-well microtiter plates (for broth microdilution) or Petri dishes (for agar dilution)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator (37°C)

Procedure (Broth Microdilution Method):

  • Compound Preparation: Prepare a two-fold serial dilution of the test compounds and the standard antibiotic in MHB in a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the diluted bacterial inoculum to each well of the microtiter plate, except for the sterility control well (broth only). Include a growth control well (broth with inoculum but no compound).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Signaling Pathways and Mechanisms of Action

The biological effects of quinoline derivatives often stem from their interaction with key cellular pathways. While the specific mechanisms for this compound analogs are still under investigation, related quinoline compounds have been shown to exert their anticancer effects through various mechanisms.

Experimental Workflow for In Vitro Anticancer Screening

The following diagram illustrates a typical workflow for the initial in vitro screening of novel compounds for anticancer activity.

G cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Cytotoxicity Screening cluster_mechanism Mechanism of Action Studies synthesis Synthesis of Analogs purification Purification & Characterization synthesis->purification cell_culture Cancer Cell Line Culture (e.g., MCF-7, HepG-2, A549) purification->cell_culture mtt_assay MTT Assay cell_culture->mtt_assay ic50 IC50 Determination mtt_assay->ic50 apoptosis Apoptosis Assays (e.g., Annexin V) ic50->apoptosis cell_cycle Cell Cycle Analysis ic50->cell_cycle protein_expression Western Blot ic50->protein_expression

Caption: Workflow for anticancer drug screening.

Potential Anticancer Signaling Pathway

Quinoline derivatives have been reported to induce apoptosis and cell cycle arrest in cancer cells. One of the key pathways involved is the intrinsic apoptosis pathway, which is regulated by the Bcl-2 family of proteins and culminates in the activation of caspases.

G quin 2-Oxo-tetrahydroquinoline Analog ros Increased ROS quin->ros bcl2_fam Modulation of Bcl-2 family proteins (e.g., ↓Bcl-2, ↑Bax) ros->bcl2_fam mito Mitochondrial Membrane Depolarization bcl2_fam->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Proposed intrinsic apoptosis pathway.

References

"Tetrahydroquinoline" scaffold versus "tetrahydroisoquinoline" in drug design

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Tetrahydroquinoline and Tetrahydroisoquinoline Scaffolds in Modern Drug Design

In the landscape of medicinal chemistry, nitrogen-containing heterocyclic scaffolds are fundamental building blocks for the design of novel therapeutic agents. Among these, the isomeric structures of 1,2,3,4-tetrahydroquinoline (THQ) and 1,2,3,4-tetrahydroisoquinoline (THIQ) are particularly prominent. Both scaffolds are considered "privileged structures" due to their ability to bind to a wide range of biological targets, leading to diverse pharmacological activities. This guide provides a comparative analysis of the THQ and THIQ scaffolds, presenting their structural differences, biological applications with supporting quantitative data, and key experimental methodologies used in their evaluation.

Structural and Physicochemical Profile

The core difference between THQ and THIQ lies in the placement of the nitrogen atom within the heterocyclic ring relative to the fused benzene ring. In THQ, the nitrogen is at position 1, directly attached to the aromatic ring. In THIQ, the nitrogen is at position 2. This seemingly subtle isomeric difference fundamentally alters the molecule's geometry, electronics, and the spatial vectors available for substitution, which in turn influences physicochemical properties and interactions with biological targets.

Property1,2,3,4-Tetrahydroquinoline1,2,3,4-Tetrahydroisoquinoline
Structure 1,2,3,4-Tetrahydroquinoline Structure1,2,3,4-Tetrahydroisoquinoline Structure
Molecular Formula C₉H₁₁NC₉H₁₁N
Molecular Weight 133.19 g/mol 133.19 g/mol
Nature Secondary ArylamineSecondary Benzylamine
Synthesis Commonly via hydrogenation of quinolines.Commonly via Pictet-Spengler or Bischler-Napieralski reactions.[1]

Comparison of Biological Activities and Key Derivatives

Both scaffolds have been extensively explored, particularly in the development of anticancer agents.[2] However, their application spaces show some distinct tendencies. THIQ alkaloids are abundant in nature and have a long history in medicine, forming the basis for drugs targeting the central nervous system.[3][4] THQ derivatives, while also present in bioactive natural products, are widely investigated in synthetic libraries targeting a broad range of conditions.[2]

Table 1: Quantitative Activity of Tetrahydroquinoline (THQ) Derivatives
Compound Class/NameTarget/AssayCell LineActivity (IC₅₀)Reference
3-(1-naphthylmethyl)-4-phenyl-THQ-2-one (4a)Cytotoxicity (MTT Assay)HCT-116 (Colon)~13 µM[5]
3-(1-naphthylmethyl)-4-phenyl-THQ-2-one (4a)Cytotoxicity (MTT Assay)A549 (Lung)11.33 µM[5]
Pyrazolo-quinoline derivative (15)Cytotoxicity (MTT Assay)MCF-7 (Breast)15.16 µM[6]
Pyrazolo-quinoline derivative (15)Cytotoxicity (MTT Assay)HepG-2 (Liver)18.74 µM[6]
2-Arylquinoline derivative (13)CytotoxicityHeLa (Cervical)8.3 µM[7]
4-Acetamido-2-methyl-THQ (18)CytotoxicityHeLa (Cervical)13.15 µM[7]
THQ Derivative (2)GPER-mediated ProliferationMDA-MB-231 (Breast)25 µM[8]
Table 2: Quantitative Activity of Tetrahydroisoquinoline (THIQ) Derivatives
Compound Class/NameTarget/AssayCell LineActivity (IC₅₀ / EC₅₀)Reference
THIQ Derivative (GM-3-121)AntiproliferativeMCF-7 (Breast)0.43 µg/mL[9]
THIQ Derivative (GM-3-121)AntiproliferativeMDA-MB-231 (Breast)0.37 µg/mL[9]
THIQ Derivative (GM-3-18)KRas InhibitionHCT116 (Colon)0.9 - 10.7 µM[9][10]
THIQ Derivative (GM-3-121)Anti-angiogenesis-1.72 µM[9][10]
Thio-THIQ Derivative (7e)Cytotoxicity (DHFR/CDK2)A549 (Lung)0.155 µM[11]
Thio-THIQ Derivative (8d)Cytotoxicity (DHFR/CDK2)MCF7 (Breast)0.170 µM[11]
Anti-HIV THIQ Derivative (157)HIV Reverse Transcriptase-4.10 µM[1]
Antimalarial THIQ Derivative (173)Antiplasmodial ActivityDrug-resistant strainsSub-nanomolar EC₅₀[12]

Experimental Protocols

Accurate evaluation of compounds derived from these scaffolds is critical. Below are detailed protocols for key assays commonly cited in the literature for determining cytotoxicity, kinase inhibition, and receptor binding.

In Vitro Cytotoxicity: MTT Assay

This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability and cytotoxicity.[11][13]

  • Cell Plating: Seed cells in a 96-well plate at a density of 2 x 10³ to 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (THQ or THIQ derivatives). Add the compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[1]

  • Incubation: Incubate the plate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[14]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1] Allow the plate to stand overnight in the incubator to ensure complete solubilization.

  • Absorbance Reading: Measure the absorbance of the samples using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.[14] The intensity of the purple color is directly proportional to the number of viable cells.

Biochemical Assay: mTOR Kinase Assay

This assay measures the ability of a compound to inhibit the kinase activity of the mTOR protein, a key regulator of cell growth that is often dysregulated in cancer.

  • Immunoprecipitation: Isolate the mTORC1 complex from mammalian cell lysates by immunoprecipitation using an anti-Raptor antibody.[3]

  • Reaction Setup: Prepare the immunoprecipitates in a 3x mTOR kinase assay buffer. For activation, 75 ng of Rheb-GTP can be added. Incubate on ice for 20 minutes.

  • Kinase Reaction: Start the reaction by adding 10 µL of an assay start buffer containing 500 µM ATP and 150 ng of a purified substrate, such as GST-4E-BP1.[3]

  • Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes in a thermomixer with shaking.

  • Termination: Stop the reaction by adding 4x SDS-PAGE sample buffer.

  • Analysis: Analyze the reaction products by SDS-PAGE and Western blotting, using a primary antibody specific to the phosphorylated form of the substrate (e.g., anti-phospho-4E-BP1) to quantify mTOR kinase activity.

Cell-Based Assay: Dopamine Receptor Binding

Radioligand binding assays are fundamental for determining the affinity of test compounds for specific receptors, such as the dopamine D2 receptor, a common target for THIQ-based compounds.

  • Membrane Preparation: Prepare crude membrane fractions containing the dopamine receptors from cultured cells or tissue homogenates.

  • Assay Setup (Competitive Binding): In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled ligand (e.g., [³H]-Spiperone), and serial dilutions of the unlabeled test compound in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Incubation: Incubate the plate for 60-120 minutes at room temperature or 25°C to allow the binding to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters (pre-soaked in a solution like 0.5% PEI) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound relative to controls (total binding vs. non-specific binding determined in the presence of a high concentration of an unlabeled ligand). Plot the data to determine the Ki or IC₅₀ value of the test compound.

Visualized Workflows and Pathways

To better illustrate the context in which these scaffolds are evaluated, the following diagrams, generated using DOT language, depict a common signaling pathway and a typical drug discovery workflow.

mTOR_Signaling_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylates (Inhibits) Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis EIF4EBP1->Protein_Synthesis Inhibits THQ_Drug THQ-based mTOR Inhibitor THQ_Drug->mTORC1 Inhibits

Caption: Simplified mTOR signaling pathway, a target for anticancer THQ derivatives.

Drug_Discovery_Workflow cluster_0 Early Discovery cluster_1 Lead Optimization cluster_2 Preclinical Synthesis Scaffold Selection (THQ vs THIQ) & Library Synthesis Screening High-Throughput Screening (HTS) Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID SAR SAR Studies (IC50, EC50) Hit_ID->SAR ADME In Vitro ADME (Metabolic Stability) SAR->ADME Lead_Opt Lead Optimization ADME->Lead_Opt Lead_Opt->SAR In_Vivo In Vivo Efficacy (Animal Models) Lead_Opt->In_Vivo Tox Toxicology Studies In_Vivo->Tox Candidate Candidate Selection Tox->Candidate

Caption: General workflow for scaffold-based drug discovery and development.

Conclusion

Both tetrahydroquinoline and tetrahydroisoquinoline are exceptionally valuable scaffolds in drug design, each giving rise to compounds with potent and diverse biological activities. The THIQ framework is historically prominent in natural products and neuroactive compounds, with its rigid structure being well-suited for targeting receptors in the central nervous system. The THQ scaffold demonstrates broad utility, particularly in synthetic libraries for anticancer and anti-inflammatory agents.

The choice between these isomeric scaffolds is not arbitrary but a strategic decision in the drug design process. It depends on the three-dimensional requirements of the target's binding site, the desired vectors for substituent placement to optimize potency and selectivity, and the synthetic tractability for generating analogs. The provided data and protocols serve as a foundational guide for researchers to navigate the selection and evaluation of compounds based on these premier heterocyclic systems.

References

A Comparative Guide to the Synthetic Routes of 2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the primary synthetic routes to 2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid, a molecule of interest in medicinal chemistry and drug development. The focus is on providing a clear comparison of methodologies, supported by experimental data, to aid in the selection of the most suitable synthesis strategy for specific research and development needs.

Introduction to this compound

This compound is a heterocyclic compound featuring a quinolone scaffold. This structural motif is present in a wide range of biologically active molecules, and the carboxylic acid functionality at the 4-position offers a handle for further chemical modifications, making it a valuable building block in the synthesis of more complex pharmaceutical agents. The primary and most documented method for its synthesis involves the reduction of the corresponding unsaturated precursor, 2-hydroxyquinoline-4-carboxylic acid (which exists in tautomeric equilibrium with 2-oxo-1,2-dihydroquinoline-4-carboxylic acid).

Synthetic Route Analysis

The predominant synthetic strategy for this compound is the reduction of 2-hydroxyquinoline-4-carboxylic acid. This section compares different reduction methods for this transformation.

Route 1: Catalytic Hydrogenation with Raney Nickel

A classical approach for the reduction of the quinoline ring system is catalytic hydrogenation. The use of Raney nickel as a catalyst in an aqueous alkaline medium has been reported for this specific transformation.

Reaction Scheme:

This method is effective and results in a good yield of the desired product. The alkaline conditions help to solubilize the starting material and the product.

Route 2: Alternative Reduction Methods (Hypothetical and Related Reductions)

While specific examples for the target molecule are limited, other reducing agents commonly used for the reduction of quinolines could potentially be applied. These include other heterogeneous catalysts like palladium on carbon (Pd/C) or platinum dioxide (PtO2), as well as dissolving metal reductions (e.g., with sodium amalgam or sodium in a protic solvent). The choice of reducing agent and conditions can influence the stereoselectivity and the functional group tolerance of the reaction. For instance, catalytic hydrogenation is often stereoselective, leading to the cis isomer.

Comparative Data

The following table summarizes the quantitative data for the identified synthetic route.

ParameterRoute 1: Catalytic Hydrogenation (Raney Nickel)
Starting Material 2-Hydroxyquinoline-4-carboxylic acid
Reagents H₂, Raney Nickel, NaOH (aq)
Solvent Water
Temperature Not specified, typically room temp. to 50 °C
Reaction Time Not specified
Yield 75%
Purity Not specified
Key Advantages Good yield, relatively common lab reagents
Disadvantages Raney Nickel can be pyrophoric and requires careful handling. Lack of detailed public protocol.

Experimental Protocols

Synthesis of Starting Material: 2-Hydroxyquinoline-4-carboxylic acid

The precursor, 2-hydroxyquinoline-4-carboxylic acid, can be synthesized via several methods, with the Gould-Jacobs reaction being a prominent one.

Gould-Jacobs Reaction: This reaction involves the condensation of an aniline with diethyl ethoxymethylenemalonate, followed by a thermal cyclization and subsequent hydrolysis and decarboxylation.

A representative procedure is as follows:

  • Aniline is reacted with diethyl ethoxymethylenemalonate to form diethyl anilinomethylenemalonate.

  • The intermediate is heated in a high-boiling solvent like diphenyl ether to induce cyclization to the corresponding ethyl 4-hydroxyquinoline-3-carboxylate.

  • The resulting ester is hydrolyzed with a base (e.g., NaOH) to the carboxylate salt.

  • Acidification of the salt yields 4-hydroxyquinoline-3-carboxylic acid.

  • Decarboxylation of the 3-carboxylic acid (often occurs during acidic workup or upon heating) is not the desired outcome here. For the synthesis of 2-hydroxyquinoline-4-carboxylic acid, a Doebner-von Miller type reaction is more direct.

Doebner-von Miller Reaction: A common method for synthesizing quinoline-4-carboxylic acids involves the reaction of an aniline, an aldehyde, and pyruvic acid. For the synthesis of the 2-hydroxy derivative, a variation of this reaction can be employed.

Route 1: Detailed Experimental Protocol for Catalytic Hydrogenation
  • Preparation: In a hydrogenation vessel, 2-hydroxyquinoline-4-carboxylic acid is dissolved in an aqueous solution of sodium hydroxide.

  • Catalyst Addition: A catalytic amount of Raney Nickel (as a slurry in water) is carefully added to the solution.

  • Hydrogenation: The vessel is sealed, purged with hydrogen gas, and then pressurized with hydrogen to a desired pressure (typically 1-5 atm). The reaction mixture is then agitated at a controlled temperature until the theoretical amount of hydrogen is consumed.

  • Work-up: The catalyst is carefully filtered off. The filtrate is then acidified with a mineral acid (e.g., HCl) to precipitate the product, this compound.

  • Purification: The precipitated solid is collected by filtration, washed with water, and can be further purified by recrystallization.

Visualization of Synthetic Workflows

Synthetic_Workflow cluster_0 Synthesis of Precursor cluster_1 Reduction to Final Product Aniline Aniline GouldJacobs Gould-Jacobs Reaction Aniline->GouldJacobs DEM Diethyl Ethoxymethylenemalonate DEM->GouldJacobs Precursor 2-Hydroxyquinoline- 4-carboxylic acid GouldJacobs->Precursor Hydrogenation Catalytic Hydrogenation (Raney Ni, H₂) Precursor->Hydrogenation Reduction Step FinalProduct 2-Oxo-1,2,3,4-tetrahydroquinoline- 4-carboxylic acid Hydrogenation->FinalProduct

Caption: Overall workflow for the synthesis of the target molecule.

Logical_Relationship Title Synthetic Strategies for This compound Reduction Reduction of 2-Hydroxyquinoline-4-carboxylic acid Title->Reduction CatalyticHydrogenation Catalytic Hydrogenation Reduction->CatalyticHydrogenation DissolvingMetal Dissolving Metal Reduction (Potential Alternative) Reduction->DissolvingMetal RaneyNi Raney Nickel CatalyticHydrogenation->RaneyNi PdC Pd/C (Potential) CatalyticHydrogenation->PdC SodiumAmalgam Sodium Amalgam (Potential) DissolvingMetal->SodiumAmalgam

Caption: Logical relationship of synthetic strategies.

Navigating the Kynurenine Pathway: A Comparative Guide to Kynurenine 3-Monooxygenase (KMO) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the modulation of the kynurenine pathway (KP) presents a compelling therapeutic strategy for a range of neurological disorders. At the heart of this pathway lies kynurenine 3-monooxygenase (KMO), a critical enzyme that represents a key target for intervention. This guide provides a comparative analysis of the efficacy of various small molecule inhibitors of KMO, offering a valuable resource for the development of next-generation therapeutics.

The kynurenine pathway is a major route for the metabolism of tryptophan, leading to the production of several neuroactive compounds.[1][2] KMO catalyzes the conversion of kynurenine to 3-hydroxykynurenine (3-HK), a precursor to the excitotoxic NMDA receptor agonist quinolinic acid.[1][2] Inhibition of KMO is a promising strategy to reduce the production of these neurotoxic metabolites and shift the pathway towards the formation of the neuroprotective kynurenic acid.[1] This guide summarizes the efficacy of known KMO inhibitors and explores the potential of novel chemical scaffolds.

Comparative Efficacy of KMO Inhibitors

A variety of chemical classes have been investigated for their KMO inhibitory activity. The following table summarizes the in vitro efficacy of selected compounds from different structural classes.

Compound ClassInhibitorTarget OrganismIC50Citation(s)
Substrate Analogs UPF-648Human20 nM[3]
Ro 61-8048Not SpecifiedPotent inhibitor[3]
Aryl Pyrimidines GSK366Human2.3 nMNot directly cited
Flavonoids 3'-Hydroxy-alpha-naphthoflavoneNot Specified15.85 µMNot directly cited
3'-Hydroxy-beta-naphthoflavoneNot Specified18.71 µMNot directly cited
GenkwaninNot Specified21.61 µMNot directly cited
ApigeninNot Specified24.14 µMNot directly cited
NSAIDs DiclofenacHuman13.6 µMNot directly cited

The Untapped Potential of 2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic Acid Derivatives

While direct experimental data on the KMO inhibitory activity of "this compound" derivatives is not currently available in the public domain, their structural features suggest potential for development as KMO inhibitors. The quinoline core is a privileged scaffold in medicinal chemistry and has been explored for a wide range of biological activities. The presence of a carboxylic acid moiety is a common feature in many enzyme inhibitors, often involved in critical binding interactions within the active site. Further research, including synthesis of a focused library of these derivatives and subsequent screening in KMO inhibition assays, is warranted to explore their therapeutic potential.

Experimental Protocols

A standardized in vitro assay is crucial for the evaluation and comparison of potential KMO inhibitors. The following protocol outlines a common method for determining the IC50 of a test compound.

KMO Inhibition Assay Protocol

1. Principle: The assay measures the activity of recombinant human KMO by monitoring the consumption of the cofactor NADPH, which is proportional to the formation of 3-hydroxykynurenine. The decrease in NADPH absorbance at 340 nm is measured spectrophotometrically.

2. Materials:

  • Recombinant Human KMO enzyme

  • Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.4)

  • L-Kynurenine (substrate)

  • NADPH (cofactor)

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well, UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

3. Procedure:

  • Prepare a serial dilution of the test compound in the assay buffer.

  • In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Recombinant Human KMO enzyme

    • Test compound at various concentrations (or vehicle control)

  • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate the reaction by adding a mixture of L-Kynurenine and NADPH to each well.

  • Immediately measure the absorbance at 340 nm at time zero.

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Measure the final absorbance at 340 nm.

  • Calculate the rate of NADPH consumption for each concentration of the test compound.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration.

  • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Visualizing the Kynurenine Pathway and Experimental Workflow

To better understand the context of KMO inhibition and the process of inhibitor screening, the following diagrams are provided.

Kynurenine_Pathway Tryptophan Tryptophan IDO_TDO IDO/TDO Tryptophan->IDO_TDO Kynurenine Kynurenine KAT KAT Kynurenine->KAT KMO KMO Kynurenine->KMO Kynurenic_Acid Kynurenic_Acid Three_HK 3-Hydroxykynurenine Quinolinic_Acid Quinolinic_Acid Three_HK->Quinolinic_Acid IDO_TDO->Kynurenine KAT->Kynurenic_Acid Neuroprotective KMO->Three_HK Neurotoxic Inhibitor KMO Inhibitor Inhibitor->KMO Inhibition

Caption: The Kynurenine Pathway and the central role of KMO.

KMO_Inhibitor_Screening_Workflow cluster_preparation Assay Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis Prepare_Reagents Prepare Reagents (Buffer, Enzyme, Substrates) Dispense_Reagents Dispense Reagents into 96-well Plate Prepare_Reagents->Dispense_Reagents Prepare_Compounds Prepare Test Compounds (Serial Dilutions) Prepare_Compounds->Dispense_Reagents Pre_incubation Pre-incubate with Inhibitor Dispense_Reagents->Pre_incubation Initiate_Reaction Initiate Reaction with Kynurenine/NADPH Pre_incubation->Initiate_Reaction Incubation Incubate at 37°C Initiate_Reaction->Incubation Measure_Absorbance Measure Absorbance at 340 nm Incubation->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Plot_Dose_Response Plot Dose-Response Curve Calculate_Inhibition->Plot_Dose_Response Determine_IC50 Determine IC50 Value Plot_Dose_Response->Determine_IC50

Caption: General workflow for screening KMO inhibitors.

References

Comparative Analysis of 2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic Acid Based Compounds: A Cross-Reactivity Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Understanding the cross-reactivity of these compounds is crucial for developing selective therapeutic agents and avoiding off-target effects. This guide provides a comparative analysis of the performance of this compound based compounds and related quinoline derivatives against various biological targets, supported by experimental data from published studies.

Data Presentation: Inhibitory Activity and Selectivity

The following tables summarize the inhibitory activities of various quinoline-based compounds against different enzyme families. It is important to note that the data is compiled from separate studies, and direct comparisons should be made with caution due to potential variations in assay conditions.

Sirtuin Inhibition by 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid Derivatives

One study investigated a series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives for their inhibitory activity against Sirtuin 1 (SIRT1), Sirtuin 2 (SIRT2), and Sirtuin 3 (SIRT3).[1][2][3] The results for a representative compound, P6, highlight a degree of selectivity for SIRT3.[1][2][3]

CompoundTargetIC50 (µM)Selectivity over SIRT1Selectivity over SIRT2
P6 SIRT132.6--
SIRT233.5--
SIRT3 7.2 4.5-fold4.7-fold

Data extracted from a study on 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives.[1][2][3]

Kinase Inhibition by Quinoline-Based Compounds

The quinoline scaffold is a common feature in many kinase inhibitors. While not direct derivatives of this compound, the following data on quinoline-based compounds illustrate the potential for cross-reactivity within this broader class of molecules against various kinases.

CompoundTarget KinaseIC50 (nM)
Compound 27 c-Met19
Cabozantinib c-Met40
Compound 26 c-Met9.3
Compound 44 EGFR7.5
Compound 6c CDK2183
EGFR83
VEGFR-276
HER2138

Data compiled from multiple studies on various quinoline-based kinase inhibitors.[4][5][6]

Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and replication of cross-reactivity studies. Below are representative protocols for key assays used to evaluate the inhibitory activity of the subject compounds.

SIRT3 Inhibition Assay (Fluorogenic)

This assay measures the ability of a compound to inhibit the deacetylase activity of SIRT3 using a fluorogenic substrate.[3][7][8]

Materials:

  • Human recombinant SIRT3 enzyme

  • SIRT3 fluorogenic peptide substrate (e.g., comprising the p53 sequence Gln-Pro-Lys-Lys(ε-acetyl)-AMC)

  • NAD+ solution

  • Assay Buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution

  • Test compounds dissolved in DMSO

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation: Prepare a stock solution of the test compound in DMSO and create serial dilutions. Prepare working solutions of SIRT3 enzyme, fluorogenic substrate, and NAD+ in assay buffer.

  • Reaction Setup: In a 96-well plate, add assay buffer, diluted test compound or vehicle (DMSO), and SIRT3 enzyme solution to the respective wells.

  • Initiation: Start the reaction by adding the NAD+ and fluorogenic substrate solution to all wells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 45-60 minutes).

  • Development: Stop the enzymatic reaction by adding the developer solution to each well. Incubate for an additional period (e.g., 15-30 minutes) at room temperature, protected from light.

  • Detection: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[7]

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

General Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general method for assessing the inhibitory activity of compounds against a specific protein kinase using a luminescence-based ADP detection assay.

Materials:

  • Kinase enzyme of interest

  • Kinase-specific substrate

  • ATP solution

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • Test compounds dissolved in DMSO

  • 96-well or 384-well white microplate

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup: In a microplate, add the test compound, kinase enzyme, and kinase-specific substrate in the kinase assay buffer.

  • Initiation: Start the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ reagent. Incubate at room temperature.

  • Signal Generation: Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature.

  • Detection: Measure the luminescence using a plate reader.

  • Data Analysis: Determine the percent inhibition for each compound concentration and calculate the IC50 value.

Mandatory Visualizations

The following diagrams illustrate key concepts related to the study of this compound based compounds.

experimental_workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Analysis Compound Compound Synthesis & Purification PrimaryScreen Primary Screen (Single Concentration) Compound->PrimaryScreen Target Target Enzyme Preparation Target->PrimaryScreen Assay Assay Reagent Preparation Assay->PrimaryScreen DoseResponse Dose-Response (IC50 Determination) PrimaryScreen->DoseResponse Active Hits Selectivity Selectivity Profiling (Cross-Reactivity) DoseResponse->Selectivity MoA Mechanism of Action Studies DoseResponse->MoA

Caption: A typical experimental workflow for evaluating enzyme inhibitors.

signaling_pathway RTK Receptor Tyrosine Kinase (e.g., c-Met, EGFR) PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Quinoline Quinoline-based Inhibitor Quinoline->RTK Inhibits Quinoline->PI3K Inhibits Quinoline->mTOR Inhibits

Caption: A simplified signaling pathway often targeted by quinoline-based inhibitors.

References

Benchmarking "2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid" Against Known Anticancer Inhibitors with Immunomodulatory Activity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of "2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid," a compound with demonstrated in vivo antitumor activity, against a panel of established inhibitors with known anticancer and immunomodulatory properties. Due to the limited publicly available data on the precise mechanism of action for "this compound," this document serves as a benchmarking framework. It outlines the necessary experimental protocols and data presentation formats for a rigorous comparative evaluation, drawing parallels with inhibitors of histone deacetylases (HDACs), dihydroorotate dehydrogenase (DHODH), and tubulin polymerization, all of which exhibit immunomodulatory effects.

Introduction to the Compound of Interest

"this compound" is a quinoline derivative that has shown significant antitumor activity in vivo against Sarcoma 180 (S180) tumor models, with a reported IC50 of approximately 1 µ g/mouse .[1][2] This compound is a hydrolytic rearrangement product of secalosides A and B, naturally occurring glycosides isolated from rye pollen.[1][2] Notably, the parent secalosides were found to be active in vivo but lacked in vitro cytotoxicity, suggesting a potential immunomodulatory mechanism of action.[1]

Benchmarking Against Known Inhibitors

Given the hypothesized immunomodulatory activity and the established anticancer properties of the quinoline scaffold, this guide proposes a comparative analysis against three classes of known inhibitors that also possess immunomodulatory functions:

  • Histone Deacetylase (HDAC) Inhibitors: These compounds alter gene expression by inhibiting HDAC enzymes, leading to cell cycle arrest and apoptosis.[3][4][5] Importantly, HDAC inhibitors are also known to modulate immune responses.[3][4][5]

  • Dihydroorotate Dehydrogenase (DHODH) Inhibitors: These agents target a key enzyme in the de novo pyrimidine biosynthesis pathway, crucial for the proliferation of rapidly dividing cells like cancer and activated lymphocytes.[6][7][8] DHODH inhibition has been shown to have immunomodulatory effects.[7][9]

  • Tubulin Polymerization Inhibitors: These molecules disrupt microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells.[10][11] Emerging evidence also points to their ability to modulate immune cell function.[12][13][14][15]

Quantitative Data Comparison

The following table summarizes hypothetical quantitative data for "this compound" alongside representative known inhibitors. This structured format allows for a clear comparison of their potential efficacy and mechanisms.

CompoundTarget ClassIn Vitro IC50 (Enzymatic Assay)In Vitro EC50 (Immunomodulatory Assay)In Vivo Antitumor Efficacy (Model)Reference(s)
This compound Hypothesized: ImmunomodulatorData Not AvailableData Not AvailableIC50 ~1 µ g/mouse (S180 Sarcoma)[1][2]
Vorinostat (SAHA) HDAC Inhibitor~50 nM (HeLa nuclear extract)Modulates cytokine productionReduces tumor growth in various models[4]
Brequinar DHODH Inhibitor~20 nM (Human DHODH)Suppresses T-cell proliferationEffective in leukemia and solid tumor models[6]
Combretastatin A-4 Tubulin Polymerization Inhibitor~1-2 µM (Tubulin polymerization)Enhances T-cell immune responsesPotent vascular disrupting agent in tumors[14]

Signaling Pathways and Experimental Workflows

To elucidate the mechanism of action of "this compound" and to perform a robust benchmark, a series of in vitro and in vivo experiments are necessary. The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows.

G cluster_0 Antitumor Mechanisms of Action Quinoline Derivatives Quinoline Derivatives Immunomodulation Immunomodulation Quinoline Derivatives->Immunomodulation HDAC Inhibition HDAC Inhibition HDAC Inhibition->Immunomodulation Cell Cycle Arrest Cell Cycle Arrest HDAC Inhibition->Cell Cycle Arrest Apoptosis Apoptosis HDAC Inhibition->Apoptosis DHODH Inhibition DHODH Inhibition DHODH Inhibition->Immunomodulation DHODH Inhibition->Cell Cycle Arrest Tubulin Polymerization Inhibition Tubulin Polymerization Inhibition Tubulin Polymerization Inhibition->Immunomodulation Tubulin Polymerization Inhibition->Cell Cycle Arrest Tubulin Polymerization Inhibition->Apoptosis Immune Cell Activation Immune Cell Activation Immunomodulation->Immune Cell Activation Cytokine Production Cytokine Production Immunomodulation->Cytokine Production Antitumor Effect Antitumor Effect Cell Cycle Arrest->Antitumor Effect Apoptosis->Antitumor Effect Immune Cell Activation->Antitumor Effect Cytokine Production->Antitumor Effect

Caption: Potential antitumor mechanisms of quinoline derivatives and benchmark inhibitors.

G cluster_0 In Vitro Immunomodulatory Assay Workflow Isolate PBMCs Isolate PBMCs Co-culture PBMCs with Cancer Cells Co-culture PBMCs with Cancer Cells Isolate PBMCs->Co-culture PBMCs with Cancer Cells Treat with Test Compound Treat with Test Compound Co-culture PBMCs with Cancer Cells->Treat with Test Compound Incubate (24-72h) Incubate (24-72h) Treat with Test Compound->Incubate (24-72h) Measure Cytokine Levels (ELISA) Measure Cytokine Levels (ELISA) Incubate (24-72h)->Measure Cytokine Levels (ELISA) Assess T-cell Proliferation (CFSE) Assess T-cell Proliferation (CFSE) Incubate (24-72h)->Assess T-cell Proliferation (CFSE) Analyze Immune Cell Phenotype (FACS) Analyze Immune Cell Phenotype (FACS) Incubate (24-72h)->Analyze Immune Cell Phenotype (FACS) Determine Cancer Cell Viability Determine Cancer Cell Viability Incubate (24-72h)->Determine Cancer Cell Viability

Caption: Workflow for assessing in vitro immunomodulatory activity.

G cluster_0 Enzyme Inhibition Assay Workflow Prepare Recombinant Enzyme Prepare Recombinant Enzyme Add Test Compound (Serial Dilutions) Add Test Compound (Serial Dilutions) Prepare Recombinant Enzyme->Add Test Compound (Serial Dilutions) Prepare Substrate and Buffer Prepare Substrate and Buffer Initiate Reaction with Substrate Initiate Reaction with Substrate Prepare Substrate and Buffer->Initiate Reaction with Substrate Incubate Incubate Add Test Compound (Serial Dilutions)->Incubate Incubate->Initiate Reaction with Substrate Measure Product Formation (e.g., Fluorescence) Measure Product Formation (e.g., Fluorescence) Initiate Reaction with Substrate->Measure Product Formation (e.g., Fluorescence) Calculate IC50 Calculate IC50 Measure Product Formation (e.g., Fluorescence)->Calculate IC50

Caption: General workflow for in vitro enzyme inhibition assays.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings. The following protocols provide a framework for evaluating the inhibitory and immunomodulatory activities of "this compound" and the benchmark compounds.

Protocol 1: In Vitro Immunomodulatory Activity Assay

This protocol details a method to assess the ability of a test compound to modulate immune cell activity against cancer cells.

1. Cell Culture:

  • Culture a relevant cancer cell line (e.g., S180 sarcoma cells) and maintain in appropriate media.

  • Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

2. Co-culture Setup:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Add PBMCs to the cancer cell culture at a specific effector-to-target (E:T) ratio (e.g., 10:1).

3. Compound Treatment:

  • Prepare serial dilutions of the test compound and benchmark inhibitors in the culture medium.

  • Add the compounds to the co-culture wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known immunomodulatory agent).

4. Incubation:

  • Incubate the co-culture plates for 24 to 72 hours at 37°C in a humidified 5% CO2 incubator.

5. Endpoint Analysis:

  • Cytokine Production: Collect the culture supernatant and measure the concentration of key cytokines (e.g., IFN-γ, TNF-α, IL-2) using an ELISA kit.

  • T-cell Proliferation: Stain PBMCs with Carboxyfluorescein succinimidyl ester (CFSE) before co-culture. After incubation, analyze CFSE dilution by flow cytometry to assess T-cell proliferation.

  • Immune Cell Phenotyping: Stain cells with fluorescently labeled antibodies against immune cell surface markers (e.g., CD3, CD4, CD8, CD69) and analyze by flow cytometry to determine the activation status of different immune cell populations.

  • Cancer Cell Viability: Measure the viability of the cancer cells using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.

Protocol 2: In Vitro HDAC Inhibition Assay (Fluorometric)

This protocol outlines a method to determine the inhibitory activity of a test compound against histone deacetylases.

1. Reagents and Materials:

  • Recombinant human HDAC enzyme (e.g., from HeLa nuclear extract).

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

  • HDAC assay buffer.

  • Trichostatin A (as a positive control inhibitor).

  • Developer solution.

  • Black 96-well microplate.

2. Assay Procedure:

  • Add HDAC assay buffer, the test compound at various concentrations, and the HDAC enzyme to the wells of the microplate.

  • Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor binding.

  • Initiate the reaction by adding the fluorogenic HDAC substrate.

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction and develop the fluorescent signal by adding the developer solution.

  • Incubate at room temperature for 15 minutes.

  • Measure the fluorescence using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

3. Data Analysis:

  • Calculate the percentage of HDAC inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 3: In Vitro DHODH Inhibition Assay (Spectrophotometric)

This protocol describes a method to measure the inhibitory activity of a test compound against dihydroorotate dehydrogenase.

1. Reagents and Materials:

  • Recombinant human DHODH enzyme.

  • DHODH assay buffer.

  • Dihydroorotate (DHO) as the substrate.

  • Decylubiquinone as the electron acceptor.

  • 2,6-dichloroindophenol (DCIP) as the colorimetric indicator.

  • Brequinar (as a positive control inhibitor).

  • 96-well microplate.

2. Assay Procedure:

  • Add DHODH assay buffer, the test compound at various concentrations, decylubiquinone, and DCIP to the wells of the microplate.

  • Add the DHODH enzyme to the wells.

  • Initiate the reaction by adding the substrate, dihydroorotate.

  • Immediately measure the decrease in absorbance at 600 nm over time (e.g., every 30 seconds for 10 minutes) using a microplate reader. The rate of DCIP reduction is proportional to DHODH activity.

3. Data Analysis:

  • Calculate the initial reaction velocity for each concentration of the test compound.

  • Determine the percentage of DHODH inhibition relative to the vehicle control.

  • Calculate the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

Protocol 4: In Vitro Tubulin Polymerization Assay (Turbidity-based)

This protocol details a method to assess the effect of a test compound on the polymerization of tubulin.

1. Reagents and Materials:

  • Purified tubulin protein (>99% pure).

  • Tubulin polymerization buffer (e.g., G-PEM buffer containing glycerol and GTP).

  • Combretastatin A-4 or Paclitaxel (as control inhibitor or promoter, respectively).

  • Temperature-controlled microplate reader.

  • 96-well microplate.

2. Assay Procedure:

  • On ice, add tubulin polymerization buffer and the test compound at various concentrations to the wells of a cold 96-well plate.

  • Add the purified tubulin protein to each well.

  • Place the plate in the microplate reader pre-warmed to 37°C to initiate polymerization.

  • Measure the increase in absorbance at 340 nm every minute for 60-90 minutes.

3. Data Analysis:

  • Plot the absorbance at 340 nm versus time to generate polymerization curves.

  • Analyze the curves to determine the effect of the test compound on the lag phase, the maximum rate of polymerization (Vmax), and the steady-state polymer mass.

  • Calculate the IC50 value for inhibition of tubulin polymerization.

Conclusion

This comparative guide provides a foundational framework for benchmarking the antitumor activity of "this compound." By systematically evaluating its potential immunomodulatory effects alongside its inhibitory activity against key cancer-related enzymes, a comprehensive understanding of its mechanism of action can be achieved. The provided protocols and data presentation structures are designed to facilitate a robust and reproducible scientific investigation, ultimately aiding in the assessment of this compound's therapeutic potential.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical compounds are paramount for laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid, ensuring compliance with safety protocols and regulatory requirements.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to consult the specific Safety Data Sheet (SDS) for this compound. If a specific SDS is unavailable, information from structurally similar compounds should be used as a preliminary guide, and a conservative approach to handling and disposal should be adopted.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear tight-sealing safety goggles or a face shield.

  • Hand Protection: Use appropriate chemical-resistant gloves.

  • Body Protection: A lab coat or other protective clothing is required to prevent skin exposure.

  • Respiratory Protection: If there is a risk of inhalation of dust or vapors, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.

Engineering Controls: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2] Emergency eyewash stations and safety showers must be readily accessible.

Hazard Profile and Quantitative Data

Based on data for structurally related compounds, this compound is anticipated to present the following hazards. This information should be clearly indicated on all waste containers.

Hazard ClassificationGHS Hazard Statement(s)Precautionary Statement(s)
Acute Oral ToxicityH301: Toxic if swallowed.[1]P264, P270, P301+P310+P330, P501[1]
CarcinogenicityH350: May cause cancer.[1]P201, P202, P280, P308+P313[1]
Skin Corrosion/IrritationH315: Causes skin irritation.[3]P264, P280, P302+P352, P332+P313, P362+P364[3]
Serious Eye Damage/IrritationH319: Causes serious eye irritation.[3]P280, P305+P351+P338, P337+P313[3]
Aquatic Hazard (Chronic)H412: Harmful to aquatic life with long lasting effects.[1]P273[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.[2]

  • Waste Identification and Segregation:

    • Clearly label a dedicated, sealable waste container with the full chemical name: "this compound".

    • Indicate the associated hazards on the label (e.g., "Toxic," "Carcinogen," "Irritant").

    • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.[1]

  • Containerization:

    • Use a container that is compatible with carboxylic acids. High-density polyethylene (HDPE) or glass containers are generally suitable.

    • Ensure the container is in good condition, with no leaks or cracks, and keep it securely closed when not in use.

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area.

    • This area should be well-ventilated, secure, and away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]

  • Professional Disposal:

    • Arrange for the collection and disposal of the waste through a licensed and certified hazardous waste disposal company.[2]

    • Provide the disposal company with a copy of the Safety Data Sheet (or relevant safety information).

    • Waste material must be disposed of in accordance with national and local regulations.[1]

Spill Cleanup Procedures

In the event of a spill, follow these steps:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.

  • Personal Protection: Wear the appropriate PPE as described above.

  • Containment and Cleanup: For small spills, carefully sweep or scoop up the material and place it in a labeled waste container.[5] Avoid generating dust. For liquid spills, use an inert absorbent material.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent and then with soap and water.

  • Waste Disposal: Dispose of all cleanup materials as hazardous waste.

DisposalWorkflow Figure 1. Disposal Decision Workflow for this compound start Start: Chemical Waste Generated identify Identify Waste: This compound start->identify segregate Segregate Waste: Do not mix with other chemicals identify->segregate containerize Containerize: Use compatible, sealed container (HDPE/Glass) segregate->containerize label Label Container: Full chemical name and hazards containerize->label store Store Safely: Designated hazardous waste area label->store contact Contact Professional Disposal Company store->contact transport Arrange for Transport and Disposal contact->transport end_process End: Proper Disposal transport->end_process

Caption: Disposal Decision Workflow.

References

Essential Safety and Operational Protocols for 2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety Information

This document provides critical safety and handling information for 2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid. All personnel must review and understand these procedures before commencing any work with this compound.

Hazard Identification and Personal Protective Equipment (PPE)

The primary known hazard associated with this compound is that it is harmful if swallowed.[1] Due to the limited availability of a specific Safety Data Sheet (SDS), a conservative approach to handling is mandated, treating the compound with the same precautions as related quinoline derivatives. The following Personal Protective Equipment (PPE) is required at all times when handling this chemical.

PPE CategorySpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact.
Eye Protection Safety glasses with side shields or chemical safety goggles.To protect eyes from splashes or dust.
Skin and Body Protection A lab coat or other protective clothing that covers the arms.To prevent accidental skin exposure.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if dust or aerosols are generated.To avoid inhalation of the compound.

Operational Plan: Step-by-Step Handling Procedure

Strict adherence to the following operational plan is necessary to ensure the safety of all laboratory personnel.

  • Preparation :

    • Ensure the work area, typically a fume hood, is clean and uncluttered.

    • Verify that an eyewash station and safety shower are readily accessible.

    • Assemble all necessary equipment and reagents before handling the compound.

    • Don the required PPE as specified in the table above.

  • Handling :

    • Conduct all weighing and transfers of the solid compound within a fume hood to minimize inhalation risk.

    • Avoid generating dust. If the compound is a fine powder, handle it with care.

    • Use appropriate tools (e.g., spatulas, weighing paper) for transfers.

    • If creating solutions, add the solid to the solvent slowly to avoid splashing.

    • Keep containers with the compound tightly closed when not in use.[2]

  • In Case of a Spill :

    • Alert others in the vicinity.

    • For a small spill, carefully sweep up the solid material, avoiding dust creation, and place it in a designated, sealed waste container.

    • For a larger spill, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection :

    • Collect all solid waste (e.g., contaminated gloves, weighing paper, excess compound) in a clearly labeled, sealed hazardous waste container.

    • Collect all liquid waste (e.g., reaction mixtures, contaminated solvents) in a separate, clearly labeled, and sealed hazardous waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Disposal :

    • Dispose of the hazardous waste through your institution's designated chemical waste disposal program.

    • Adhere to all local, state, and federal regulations for hazardous waste disposal.[3]

Experimental Workflow Diagram

prep Preparation - Verify fume hood function - Assemble equipment - Don PPE handling Handling - Weigh and transfer in fume hood - Avoid dust generation - Keep containers closed prep->handling experiment Experimental Use - Conduct reactions in fume hood - Monitor for any spills handling->experiment spill Spill Response - Alert others - Follow emergency procedures handling->spill waste_collection Waste Collection - Segregate solid and liquid waste - Use labeled, sealed containers experiment->waste_collection experiment->spill disposal Disposal - Follow institutional procedures - Adhere to all regulations waste_collection->disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
Reactant of Route 2
2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

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